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  • Product: 2-(3-Methoxy-2-nitrophenyl)acetic acid
  • CAS: 20876-31-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(3-methoxy-2-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The do...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(3-methoxy-2-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It details field-proven methodologies, explains the rationale behind experimental choices, and offers step-by-step protocols. The primary focus is on the direct nitration of 3-methoxyphenylacetic acid and its methyl ester derivative, which represents the most efficient and scalable approach. Alternative strategies commencing from 3-methoxy-2-nitrobenzaldehyde are also discussed to provide a broader synthetic perspective. This guide integrates theoretical principles with practical considerations to ensure scientific integrity and successful experimental outcomes.

Introduction: The Significance of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS No. 591691-1) is a key intermediate in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group on a phenyl ring, offers multiple points for chemical modification. The nitro group, in particular, can be readily reduced to an amine, which can then participate in cyclization reactions to form lactams and other nitrogen-containing heterocycles. This versatility makes it a sought-after precursor in the development of novel therapeutic agents.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-(3-methoxy-2-nitrophenyl)acetic acid can be approached through several strategic disconnections. The most direct and industrially viable method involves the regioselective nitration of a readily available precursor that already contains the methoxy and acetic acid moieties. Alternative routes necessitate the construction of the acetic acid side chain on a pre-functionalized aromatic ring.

Primary Synthetic Route: Electrophilic Nitration

The most logical and efficient pathway to 2-(3-methoxy-2-nitrophenyl)acetic acid is the electrophilic aromatic substitution, specifically nitration, of 3-methoxyphenylacetic acid or its corresponding methyl ester.[1] The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The methoxy group is a strong activating group and an ortho, para-director, while the acetic acid or ester group is a deactivating group and a meta-director relative to the nitro group, but an ortho, para-director for the incoming electrophile. The combined influence of these groups favors nitration at the C2 position, which is ortho to the methoxy group and meta to the acetic acid side chain.

Diagram 1: Retrosynthetic Analysis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

G Target 2-(3-Methoxy-2-nitrophenyl)acetic acid Precursor1 3-Methoxyphenylacetic acid Target->Precursor1 Nitration Precursor2 Methyl 3-methoxyphenylacetate Target->Precursor2 Nitration & Hydrolysis Precursor3 3-Methoxy-2-nitrobenzaldehyde Target->Precursor3 Side-chain formation

Caption: Retrosynthetic pathways for the synthesis of the target molecule.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the most effective synthetic routes.

Route 1: Nitration of 3-Methoxyphenylacetic Acid

This is the most direct approach. The use of a mixed acid system (HNO₃/H₂SO₄) or nitric acid in acetic anhydride are both viable options for the nitration step.[1]

3.1.1. Protocol: Nitration using Nitric Acid and Acetic Anhydride

This method, adapted from a similar procedure for a related compound, offers good control and high yield.[2]

  • Step 1: Reaction Setup

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxyphenylacetic acid (1 equivalent) and dichloromethane (a suitable volume to dissolve the starting material).

    • Add acetic anhydride (1.1 equivalents) to the mixture.

    • Cool the flask to 0 °C in an ice bath.

  • Step 2: Nitration

    • Slowly add 98% nitric acid (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between -10 °C and 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at this temperature for 1-3 hours.

  • Step 3: Work-up and Purification

    • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-methoxy-2-nitrophenyl)acetic acid.

Table 1: Reagent Quantities for Nitration of 3-Methoxyphenylacetic Acid

ReagentMolar RatioMolecular Weight ( g/mol )
3-Methoxyphenylacetic acid1.00166.17
Nitric Acid (98%)1.5063.01
Acetic Anhydride1.10102.09

Diagram 2: Workflow for the Nitration of 3-Methoxyphenylacetic Acid

G A Dissolve 3-methoxyphenylacetic acid and acetic anhydride in CH2Cl2 B Cool to 0°C A->B C Add HNO3 dropwise (-10°C to 10°C) B->C D Stir for 1-3 hours C->D E Quench with ice-water D->E F Extract with CH2Cl2 E->F G Wash with water and brine F->G H Dry, filter, and concentrate G->H I Recrystallize H->I J Pure 2-(3-methoxy-2-nitrophenyl)acetic acid I->J

Caption: Step-by-step workflow for the synthesis via nitration.

Route 2: Nitration of Methyl 3-Methoxyphenylacetate followed by Hydrolysis

This two-step approach involves protecting the carboxylic acid as a methyl ester, which can sometimes lead to cleaner reactions and easier purification of the intermediate.

3.2.1. Protocol: Nitration of Methyl 3-Methoxyphenylacetate

This protocol is based on a similar nitration of a benzoate ester.[3]

  • Step 1: Reaction Setup

    • In a round-bottom flask, prepare a nitrating mixture by slowly adding acetic anhydride (1.15 equivalents) to 65% nitric acid (3.5 equivalents) under ice-bath cooling. Allow the mixture to react for 30 minutes.

    • In a separate flask, dissolve methyl 3-methoxyphenylacetate (1 equivalent) in acetic anhydride (4 equivalents).

  • Step 2: Nitration

    • Slowly add the solution of methyl 3-methoxyphenylacetate to the pre-formed nitrating mixture under ice-bath conditions.

    • After the addition, allow the reaction to warm to 30 °C and stir for 3 hours.

  • Step 3: Work-up and Purification

    • After the reaction is complete, pour the mixture into ice water and stir to precipitate the product.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude methyl 2-(3-methoxy-2-nitrophenyl)acetate. This can be purified by column chromatography or recrystallization.

3.2.2. Protocol: Hydrolysis of Methyl 2-(3-Methoxy-2-nitrophenyl)acetate

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Step 1: Reaction Setup

    • Dissolve the methyl 2-(3-methoxy-2-nitrophenyl)acetate (1 equivalent) in a mixture of methanol and water.

    • Add a stoichiometric excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

  • Step 2: Hydrolysis

    • Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-(3-methoxy-2-nitrophenyl)acetic acid.

Alternative Synthetic Strategies

While the nitration of pre-existing phenylacetic acid derivatives is the most direct route, alternative methods starting from 3-methoxy-2-nitrobenzaldehyde are also feasible, though they involve more steps.

Henry Reaction Approach

The Henry (nitroaldol) reaction can be used to form the carbon-carbon bond of the side chain.[4]

  • Step 1: Henry Reaction

    • 3-Methoxy-2-nitrobenzaldehyde can be reacted with nitromethane in the presence of a base to form the corresponding β-nitro alcohol.

  • Step 2: Dehydration

    • The β-nitro alcohol can be dehydrated to yield 1-(3-methoxy-2-nitrophenyl)-2-nitroethene.

  • Step 3: Conversion to Carboxylic Acid

    • The nitroalkene can then be converted to the carboxylic acid through a multi-step process, for example, reduction of the double bond followed by a Nef reaction or other oxidative cleavage methods. This route is generally less efficient than the primary route.

Conclusion

The synthesis of 2-(3-methoxy-2-nitrophenyl)acetic acid is most effectively achieved through the direct nitration of 3-methoxyphenylacetic acid or its methyl ester. These methods are high-yielding, scalable, and utilize readily available starting materials. The choice between nitrating the free acid or the ester will depend on the specific laboratory conditions and purification preferences. The alternative route via the Henry reaction of 3-methoxy-2-nitrobenzaldehyde offers a different synthetic approach but is likely to be lower yielding and more labor-intensive. The protocols and strategic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important chemical intermediate.

References

  • Google Patents.
  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Wikipedia. Henry reaction. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3-Methoxy-2-nitrophenyl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS No. 591691). This specialized organic compound, with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol , serves as a valuable building block in synthetic organic chemistry.[1] Its trifunctional nature, featuring a carboxylic acid, a methoxy group, and a nitro group on a phenylacetic acid scaffold, offers a versatile platform for the construction of more complex molecular architectures. This document details the compound's structural and physicochemical properties, provides an in-depth analysis of its spectral characteristics, outlines a detailed synthesis protocol, and discusses its reactivity and safety considerations. The information presented herein is intended to support research and development activities by providing a solid foundation of the molecule's behavior and handling.

Core Chemical Identity and Physical Properties

2-(3-Methoxy-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The strategic placement of the methoxy, nitro, and acetic acid groups on the aromatic ring dictates its chemical reactivity and potential applications.

PropertyValueSource
IUPAC Name 2-(3-Methoxy-2-nitrophenyl)acetic acidN/A
CAS Number 591691[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Physical State Solid (predicted)N/A
Melting Point Not experimentally reported in searched literature.N/A
Solubility Not experimentally reported in searched literature.N/A

Synthesis and Mechanistic Rationale

The most logical and practiced synthetic route to 2-(3-Methoxy-2-nitrophenyl)acetic acid is the electrophilic aromatic substitution (nitration) of 3-methoxyphenylacetic acid. This precursor is readily available and contains the required methoxy and acetic acid functionalities in the correct positions relative to each other.

Regioselectivity in Nitration

The directing effects of the substituents on the starting material, 3-methoxyphenylacetic acid, are crucial for understanding the outcome of the nitration reaction.

  • Methoxy Group (-OCH₃): As a strong activating group, the methoxy substituent directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance (+R effect).

  • Acetoacetic Group (-CH₂COOH): This group is weakly deactivating through its inductive effect (-I) and is considered a meta-director.

The nitration of 3-methoxyphenylacetic acid will yield a mixture of isomers. The primary products will be those where the nitro group is directed to the positions activated by the powerful methoxy director. The position ortho to the methoxy group (C2) is sterically unhindered, making it a favorable site for substitution.

Caption: Rationale for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is based on established methods for the nitration of substituted phenylacetic acids, such as the procedure described for the synthesis of 2-methyl-3-nitrophenylacetic acid.[2] This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Methoxyphenylacetic acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • 98% Nitric acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-methoxyphenylacetic acid in a mixture of acetic anhydride and dichloromethane.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add 98% nitric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 5°C. The dropwise addition is critical to control the exothermic reaction and prevent over-nitration.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Synthesis_Workflow A 1. Dissolve 3-methoxyphenylacetic acid in Ac₂O/DCM B 2. Cool to 0°C A->B C 3. Add HNO₃ dropwise (0-5°C) B->C D 4. Stir for 2-3h at 0-5°C C->D E 5. Quench with ice D->E F 6. Extract with DCM E->F G 7. Wash, dry, and concentrate F->G H 8. Recrystallize G->H I Pure Product H->I

Caption: Step-by-step synthesis workflow diagram.

Spectroscopic Characterization

The structural elucidation of 2-(3-Methoxy-2-nitrophenyl)acetic acid relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the different proton environments.[1]

  • Aromatic Protons: Three signals are expected in the aromatic region, corresponding to the protons on the phenyl ring. Their chemical shifts and coupling patterns will be influenced by the methoxy, nitro, and acetic acid groups.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid side chain is anticipated.

  • Methoxy Protons (-OCH₃): A singlet for the three protons of the methoxy group is expected.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift is predicted, though its observation can depend on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.[1]

  • Carbonyl Carbon (-COOH): Expected to appear at a characteristic downfield position around ~175 ppm.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The carbons attached to the nitro and methoxy groups are expected at approximately ~150 ppm and ~158 ppm, respectively.

  • Methoxy Carbon (-OCH₃): Predicted to be around ~56 ppm.

  • Methylene Carbon (-CH₂-): Expected around ~35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational ModeCharacteristic Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)
C=O Stretch (Carboxylic Acid)1710 - 1680
NO₂ Asymmetric Stretch1550 - 1500
NO₂ Symmetric Stretch1360 - 1300
C-O Stretch (Methoxy)1250 - 1000
C=C Stretch (Aromatic)1600 - 1450
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₉NO₅. The fragmentation pattern would likely show losses of the carboxylic acid group (-COOH), the nitro group (-NO₂), and other characteristic fragments.

Chemical Reactivity

The reactivity of 2-(3-Methoxy-2-nitrophenyl)acetic acid is governed by its three functional groups.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols in the presence of an acid catalyst, and amidation via activation to an acyl chloride or through the use of coupling agents.

  • Nitro Group: The nitro group is a key functionality for further transformations. It can be reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd/C, SnCl₂). The resulting amino group, being ortho to the acetic acid side chain, can readily undergo intramolecular cyclization to form a lactam (an oxindole derivative). This makes the title compound a valuable precursor for heterocyclic synthesis.

  • Aromatic Ring: The presence of both an activating methoxy group and a deactivating nitro group makes further electrophilic aromatic substitution reactions complex, but possible under specific conditions.

Reactivity_Pathways cluster_acid Carboxylic Acid Reactions cluster_nitro Nitro Group Reactions Start 2-(3-Methoxy-2-nitrophenyl) acetic acid Ester Esterification (R-OH, H⁺) Start->Ester Amide Amidation (R₂NH, Coupling Agent) Start->Amide Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Ester_Product Ester Derivative Ester->Ester_Product Amide_Product Amide Derivative Amide->Amide_Product Amino_Acid 2-(2-Amino-3-methoxyphenyl) acetic acid Reduction->Amino_Acid Cyclization Intramolecular Cyclization Amino_Acid->Cyclization Oxindole Oxindole Derivative Cyclization->Oxindole

Caption: Key reactivity pathways of the title compound.

Safety and Handling

General Hazards of Nitrophenylacetic Acids:

  • Skin Irritation: May cause skin irritation.[3][4][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4][5][6][7]

  • Harmful if Swallowed: May be harmful if ingested.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

2-(3-Methoxy-2-nitrophenyl)acetic acid is a synthetically useful building block with a well-defined structure and predictable reactivity. Its synthesis is accessible through the regioselective nitration of 3-methoxyphenylacetic acid. The presence of three distinct functional groups provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of heterocyclic compounds and other complex organic molecules. Researchers and drug development professionals can utilize the information in this guide to effectively incorporate this compound into their synthetic strategies, while adhering to appropriate safety protocols.

References

  • PubChem. (n.d.). 3-Nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Reddy, G. S. R., et al. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. ACS Publications. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 22, 2026, from [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 22, 2026, from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Foundational

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 2-(3-Methoxy-2-nitrophenyl)acetic Acid (CAS 20876-31-7) This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Methoxy-2-nitrophenyl)acetic Acid (CAS 20876-31-7)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-(3-Methoxy-2-nitrophenyl)acetic acid. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and potential as a strategic building block in the development of complex molecular architectures.

2-(3-Methoxy-2-nitrophenyl)acetic acid, registered under CAS number 20876-31-7, is a substituted phenylacetic acid derivative.[1] Its utility in a research and development setting stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the nitro group, and the methoxy-substituted aromatic ring. This trifecta of functionality makes it a versatile intermediate for constructing novel heterocyclic systems and other scaffolds of interest in medicinal chemistry and materials science.[1]

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 20876-31-7[1]
IUPAC Name 2-(3-methoxy-2-nitrophenyl)acetic acid[1]
Synonym 3-Methoxy-2-nitrobenzeneacetic acid[1]
Molecular Formula C9H9NO5[1]
Molecular Weight 211.17 g/mol [1]
Canonical SMILES COC1=CC=CC(=C1[O-])CC(=O)O[1]
InChI Key DWCSLSQNQCMBLA-UHFFFAOYSA-N[1]
InChI InChI=1S/C9H9NO5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)[1]
Primary Role Organic synthesis building block[1]

Strategic Synthesis: Regiochemical Control and Precursor Selection

The synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid is a clear exercise in understanding electrophilic aromatic substitution. The primary challenge lies in achieving the desired 1,2,3-trisubstituted pattern on the benzene ring.

Causality of Precursor Choice

The most logical and efficient starting material is 3-methoxyphenylacetic acid .[1] This choice is strategic because it correctly places the methoxy and acetic acid groups relative to each other. The subsequent and final step is the regioselective nitration of the aromatic ring.

The directing effects of the incumbent substituents govern the position of the incoming nitro group.

  • Methoxy Group (-OCH₃): An activating, ortho-, para-director due to its strong resonance electron-donating effect (+R).

  • Acetoacetic Group (-CH₂COOH): A weakly deactivating, meta-director primarily through its inductive effect (-I).[1]

The powerful ortho-directing influence of the methoxy group at C3, combined with the steric hindrance at C4 (between the two existing groups), favors nitration at the C2 position. The C6 position is also activated, but nitration at C2 is generally preferred.

An alternative, though less direct, route involves using the methyl ester, methyl 3-methoxyphenylacetate .[1] This approach requires an additional hydrolysis step after nitration to yield the final carboxylic acid. This is a valid strategy if the carboxylic acid is incompatible with the nitrating conditions or if the ester is a more readily available starting material.

Synthetic Workflow Diagram

G cluster_0 Primary Synthetic Route cluster_1 Alternative Route A 3-Methoxyphenylacetic Acid B 2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-31-7) A->B HNO₃ / H₂SO₄ C Methyl 3-methoxyphenylacetate D Methyl 2-(3-methoxy-2-nitrophenyl)acetate C->D HNO₃ / H₂SO₄ E 2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-31-7) D->E H₃O⁺ (Hydrolysis)

Caption: Key synthetic pathways to CAS 20876-31-7.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes the nitration of 3-methoxyphenylacetic acid. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add 3-methoxyphenylacetic acid (1 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature does not rise above 5°C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, maintaining a temperature below 10°C. Add this nitrating mixture dropwise to the solution from step 2 via the dropping funnel. The internal temperature must be maintained between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Key Chemical Transformations for Derivative Synthesis

The true value of this compound lies in its capacity for transformation into more complex structures. The nitro and carboxylic acid groups serve as versatile synthetic handles.

G A 2-(3-Methoxy-2-nitrophenyl)acetic acid B Ester Derivative (e.g., Methyl Ester) A->B Esterification (R-OH, H⁺) C Amide Derivative A->C Amidation (R₂NH, Coupling Agent) D 2-(2-Amino-3-methoxyphenyl)acetic acid A->D Nitro Reduction (e.g., SnCl₂, H₂) E Heterocyclic Scaffolds (e.g., Oxindoles) D->E Intramolecular Cyclization

Caption: Major reaction pathways from CAS 20876-31-7.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, opening pathways to a vast array of heterocyclic compounds and other amine derivatives. The choice of reducing agent is critical and depends on the desired outcome and the presence of other sensitive functional groups.

Reducing AgentPrimary ProductMechanistic Insight & Experimental Choice
SnCl₂ / HCl 2-(2-Amino-3-methoxyphenyl)acetic acidA classic and reliable method. Tin(II) chloride is a mild reducing agent suitable for substrates where harsh catalytic hydrogenation is undesirable. It is often preferred when trying to avoid subsequent cyclization reactions in-situ.
H₂ / Pd/C 2-(2-Amino-3-methoxyphenyl)acetic acidCatalytic hydrogenation is a clean method that produces water as the only byproduct. It is highly efficient but can sometimes be too aggressive, potentially reducing other functional groups. The choice of catalyst (e.g., Pd, Pt, Raney Nickel) can tune reactivity.
Fe / Acetic Acid 2-(2-Amino-3-methoxyphenyl)acetic acidAn inexpensive and effective method. The reaction conditions can sometimes promote the in-situ cyclization of the resulting amino acid to form an oxindole, which can be a desired one-pot transformation.
Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into esters, amides, and other derivatives, providing a key point for molecular elaboration.

Protocol: Fischer Esterification to Methyl 2-(3-methoxy-2-nitrophenyl)acetate

  • Setup: Dissolve 2-(3-Methoxy-2-nitrophenyl)acetic acid (1 equivalent) in an excess of methanol (which acts as both solvent and reactant).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium, and the large excess of methanol drives it towards the product.

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography if necessary.

Applications in Drug Discovery: A Versatile Scaffold

While there is no direct evidence of biological activity for 2-(3-Methoxy-2-nitrophenyl)acetic acid itself, its structure is an excellent starting point for generating libraries of compounds for screening.[1] Its true potential is realized upon further chemical modification.

The Bioreductive Potential of the Nitro Group

In drug development, a nitroaromatic group can act as a bioreductive prodrug. In hypoxic environments, such as those found within solid tumors or sites of anaerobic bacterial infection, cellular reductases can reduce the nitro group to form highly reactive nitroso and hydroxylamine intermediates.[1] These species can induce cellular damage through oxidative stress or by forming covalent adducts with macromolecules like DNA and proteins. A research program could leverage this compound to synthesize derivatives where this bioreductive activation is a key part of the mechanism of action.

G cluster_0 Hypoxic Cell Environment A Nitroaromatic Prodrug (R-Ar-NO₂) B Nitro Radical Anion (R-Ar-NO₂⁻) A->B e⁻ (Reductase) C Nitroso Intermediate (R-Ar-NO) B->C e⁻, H⁺ D Hydroxylamine Intermediate (R-Ar-NHOH) C->D e⁻, H⁺ E Cellular Damage (DNA Adducts, ROS) D->E Covalent Binding / Redox Cycling

Caption: Hypothetical bioreductive activation pathway.

Synthesis of Heterocyclic Cores

The ortho-amino acid, 2-(2-amino-3-methoxyphenyl)acetic acid , obtained from the reduction of the title compound, is a prime precursor for synthesizing valuable heterocyclic systems. For example, intramolecular cyclization can lead to the formation of oxindoles, a privileged scaffold found in numerous biologically active compounds.

Analytical Characterization

Confirming the identity and purity of 2-(3-Methoxy-2-nitrophenyl)acetic acid is essential. A standard analytical workflow should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons (complex splitting pattern), the methylene (-CH₂-) protons as a singlet, the methoxy (-OCH₃) protons as a singlet, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Expect distinct signals for each of the 9 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 210.16.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

Safety and Handling

As a research chemical, 2-(3-Methoxy-2-nitrophenyl)acetic acid must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-31-7) is more than a catalog chemical; it is a strategically designed intermediate offering multiple avenues for synthetic exploration. Its value is defined by the predictable and versatile reactivity of its functional groups, enabling access to complex molecular scaffolds relevant to drug discovery and beyond. Understanding the principles of its synthesis and the key transformations it can undergo empowers researchers to fully exploit its potential as a foundational building block for innovation.

References

  • Arctom. 2-(3-METHOXY-2-NITROPHENYL)ACETIC ACID. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(3-Methoxy-2-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 2-(3-Methoxy-2-nitrophenyl)acetic acid, a versatile synthetic intermediate with significant potential in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(3-Methoxy-2-nitrophenyl)acetic acid, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, and its role as a precursor for novel heterocyclic compounds with potential therapeutic applications.

Molecular Overview and Physicochemical Properties

2-(3-Methoxy-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative with the chemical formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol .[1] Its structure, characterized by a carboxylic acid moiety, a methoxy group, and a nitro group on the phenyl ring, makes it a valuable building block in organic synthesis. The interplay of these functional groups dictates its reactivity and potential applications.

PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number 59169-91-6
Appearance Expected to be a solid

Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

The most logical and efficient synthetic route to 2-(3-Methoxy-2-nitrophenyl)acetic acid is through the regioselective nitration of 3-methoxyphenylacetic acid. This precursor is commercially available and possesses the required methoxy and acetic acid groups in the correct meta orientation.[2]

Reaction Scheme:

Caption: Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Detailed Experimental Protocol:

This protocol is adapted from a general method for the nitration of phenylacetic acid derivatives.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxyphenylacetic acid (1 equivalent) in dichloromethane. Add acetic anhydride (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Nitration: Slowly add 98% nitric acid (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained between -5 °C and 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at this temperature for 2 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), pour the mixture into ice-water. The product will precipitate as a solid.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Spectroscopic Characterization

The structure of the synthesized 2-(3-Methoxy-2-nitrophenyl)acetic acid can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the acetic acid side chain. The aromatic region will display a complex splitting pattern due to the substitution on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H7.20 - 7.80m
Methoxy (-OCH₃)~3.90s
Methylene (-CH₂-)~3.70s
Carboxylic Acid (-COOH)>10.0br s

Note: These are predicted values and may vary in experimental conditions.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch for the carboxylic acid.

  • A C=O stretch for the carbonyl group of the carboxylic acid.

  • N-O stretching bands for the nitro group.

  • C-O stretching for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

Reactivity and Synthetic Applications

The presence of the nitro, methoxy, and carboxylic acid groups imparts a rich and versatile reactivity to 2-(3-Methoxy-2-nitrophenyl)acetic acid, making it a valuable intermediate in the synthesis of complex organic molecules, particularly heterocycles.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo standard transformations such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.

  • Amidation: Conversion to amides via activation with reagents like thionyl chloride or coupling agents.

Reduction of the Nitro Group and Cyclization

The nitro group is a key functional handle for the construction of heterocyclic systems. Reduction of the nitro group to an amine, followed by intramolecular cyclization with the adjacent acetic acid moiety, can lead to the formation of various nitrogen-containing heterocyles.

Caption: General scheme for heterocyclic synthesis.

This strategy opens avenues for the synthesis of biologically active scaffolds. While specific examples utilizing 2-(3-Methoxy-2-nitrophenyl)acetic acid are not extensively reported, the principle is well-established in organic synthesis.

Potential Applications in Drug Discovery

While direct biological activity data for 2-(3-Methoxy-2-nitrophenyl)acetic acid is limited, its structural motifs are present in molecules with known pharmacological properties. Its derivatives are therefore of significant interest in drug discovery programs.

Precursor for Bioactive Heterocycles

As discussed, this compound is a precursor to various heterocyclic systems. Many heterocyclic compounds exhibit a wide range of biological activities, including:

  • Antitubercular Agents: Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown potent activity against Mycobacterium tuberculosis.[3] This suggests that amide derivatives of 2-(3-Methoxy-2-nitrophenyl)acetic acid could be explored for similar activity.

  • Enzyme Inhibitors: Benzoylpiperidine derivatives containing a methoxy-nitro-phenyl moiety have been investigated as reversible monoacylglycerol lipase (MAGL) inhibitors, which are of interest in cancer therapy.[4]

Scaffold for Medicinal Chemistry

The substituted phenylacetic acid core is a common scaffold in medicinal chemistry. The functional groups on 2-(3-Methoxy-2-nitrophenyl)acetic acid allow for diverse modifications to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Conclusion

2-(3-Methoxy-2-nitrophenyl)acetic acid is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecules, particularly heterocyclic compounds. While its own biological profile is not well-characterized, its potential as a precursor for novel therapeutic agents warrants further investigation by researchers in drug discovery and medicinal chemistry.

References

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry. Available at: [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available at: [Link]

  • (PDF) 2-Methoxy-3-nitrophenol - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate. Available at: [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available at: [Link]

  • Molbank | Topical Collection : Heterocycle Reactions - MDPI. Available at: [Link]

  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

  • Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Methoxyphenylacetic Acid

Abstract This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 3-methoxyphenylacetic acid. Designed for researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 3-methoxyphenylacetic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the underlying principles governing regioselectivity, offering field-proven insights into experimental design and execution. We will explore the competing directing effects of the methoxy and carboxymethyl substituents, provide detailed, self-validating protocols for key EAS reactions including nitration and halogenation, and discuss the mechanistic rationale behind these transformations. Through a combination of theoretical grounding, practical methodologies, and visual aids, this guide serves as an authoritative resource for the synthesis and functionalization of this important chemical scaffold.

Foundational Principles: Directing Effects in 3-Methoxyphenylacetic Acid

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The reaction's outcome on a substituted benzene, such as 3-methoxyphenylacetic acid, is not random but is dictated by the electronic properties of the existing substituents.[2][3] The molecule possesses two key groups whose electronic influences determine the position of electrophilic attack: the methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOH).

  • The Methoxy Group (-OCH₃): A Powerful Activating, ortho, para-Director The methoxy group is a strong activating group.[4] While oxygen is highly electronegative, exerting an electron-withdrawing inductive effect, its dominant influence is a powerful electron-donating resonance effect. The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions (C2, C4, and C6).[5][6] This enrichment of electron density makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4] The stabilization of the cationic intermediate (the sigma complex or arenium ion) is greatest when the electrophile attacks at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, satisfying the octet rule for all atoms.[3]

  • The Carboxymethyl Group (-CH₂COOH): A Weakly Deactivating, meta-Director The carboxymethyl group is a deactivating group. The carboxylic acid moiety is strongly electron-withdrawing. However, its influence on the aromatic ring is insulated by the methylene (-CH₂-) spacer. This spacer prevents direct resonance withdrawal from the ring, meaning the deactivation occurs primarily through a weaker inductive effect. Groups with carbonyls are typically meta-directors.[5][7] While the -CH₂COOH group deactivates the ring to a lesser extent than a directly attached carboxyl group, it still withdraws electron density, making the ring less reactive than benzene.

Synergistic and Competitive Effects:

In 3-methoxyphenylacetic acid, these two groups exert a combined influence. The powerfully activating, ortho, para-directing methoxy group dominates the weakly deactivating carboxymethyl group. Therefore, electrophilic attack will be directed to the positions activated by the methoxy group: C2, C4, and C6.

  • C2-position: ortho to -OCH₃, ortho to -CH₂COOH.

  • C4-position: para to -OCH₃, ortho to -CH₂COOH.

  • C6-position: ortho to -OCH₃, meta to -CH₂COOH.

Steric hindrance from the adjacent methoxy and carboxymethyl groups can influence the relative yields of the isomers. The C6 position is generally the most sterically accessible, followed by the C4 position. The C2 position is the most hindered. Therefore, a mixture of products is expected, with substitution at C6 and C4 being the major outcomes.

Table 1: Summary of Substituent Effects

Substituent GroupElectronic EffectActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)Strong Resonance Donor, Weak Inductive WithdrawerStrongly Activating ortho, para
-CH₂COOH (Carboxymethyl)Weak Inductive WithdrawerWeakly Deactivating meta (Nominally)

graph "Directing_Effects" {
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edge [color="#5F6368"];
sep=0.5;

// Molecule structure mol [label=<

"0" CELLBORDER="1" CELLSPACING="0" BGCOLOR="#F1F3F4"> "3" BORDER="0"> "0"> C "0"> C C C "0"> C "0"> "3" BORDER="0">

>, pos="0,0!"];

// Atom labels C1 [label="C1", pos="-0.5,0.8!"]; C2 [label="C2", pos="0.5,0.8!"]; C3 [label="C3", pos="1,0!"]; C4 [label="C4", pos="0.5,-0.8!"]; C5 [label="C5", pos="-0.5,-0.8!"]; C6 [label="C6", pos="-1,0!"];

// Substituents OCH3 [label="OCH₃", pos="1.8,0!", fontcolor="#34A853"]; CH2COOH [label="CH₂COOH", pos="-0.5,-1.8!", fontcolor="#EA4335"];

// Directing arrows sub1 [label="ortho", pos="0.9,1.2!", fontcolor="#34A853"]; sub2 [label="para", pos="-1.4,-0.4!", fontcolor="#34A853"]; sub3 [label="ortho", pos="1.4,-0.4!", fontcolor="#34A853"]; sub4 [label="meta", pos="-1.4,0.4!", fontcolor="#EA4335"]; sub5 [label="meta", pos="0.9,-1.2!", fontcolor="#EA4335"];

// Edges C3 -- OCH3 [style=bold, color="#34A853"]; C5 -- CH2COOH [style=bold, color="#EA4335"]; C2 -> sub1 [arrowhead=vee, color="#34A853"]; C4 -> sub3 [arrowhead=vee, color="#34A853"]; C6 -> sub2 [arrowhead=vee, color="#34A853"]; C1 -> sub4 [arrowhead=vee, color="#EA4335"]; C3 -> sub5 [arrowhead=vee, color="#EA4335"]; }

Caption: Predicted regioselectivity for EAS on 3-methoxyphenylacetic acid.

Key Electrophilic Aromatic Substitution Reactions & Protocols

The strong activation provided by the methoxy group allows for a range of EAS reactions to be performed under relatively mild conditions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further transformations. The standard electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.

Mechanistic Rationale: The reaction proceeds via the formation of the nitronium ion, which is then attacked by the electron-rich aromatic ring.[2] The resulting sigma complex is stabilized by resonance, particularly for attack at the C4 and C6 positions, which are activated by the methoxy group. The subsequent loss of a proton restores aromaticity. Given the activating nature of the substrate, the reaction must be performed at low temperatures to prevent over-reaction (dinitration) and oxidative side reactions.

Caption: General mechanism for the nitration of 3-methoxyphenylacetic acid.

Experimental Protocol: Nitration of 3-Methoxyphenylacetic Acid

This protocol is adapted from a similar procedure for the nitration of a substituted methoxyphenyl derivative.[8]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add 5.0 g of 3-methoxyphenylacetic acid to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 5 °C. Once dissolved, prepare the nitrating mixture by adding 4.0 mL of concentrated nitric acid (HNO₃) to 6.0 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the substrate over 30-45 minutes. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate of the crude nitro-substituted product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to separate the 4-nitro and 6-nitro isomers.

Halogenation (Bromination)

Halogenation, such as bromination, is another key EAS reaction. Due to the high activation from the methoxy group, this reaction can often proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic rings.

Mechanistic Rationale: Molecular bromine (Br₂) can be polarized by the highly nucleophilic aromatic ring, allowing for electrophilic attack. The presence of a polar solvent like acetic acid can assist in this polarization. The reaction is expected to yield a mixture of 4-bromo and 6-bromo isomers. Using a Lewis acid like FeBr₃ would dramatically increase the reaction rate and could lead to polybromination.

Experimental Protocol: Bromination in Acetic Acid

  • Dissolution: Dissolve 5.0 g of 3-methoxyphenylacetic acid in 50 mL of glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: From the dropping funnel, add a solution of 5.3 g (1.05 equivalents) of bromine (Br₂) in 10 mL of glacial acetic acid dropwise over 20 minutes at room temperature. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Pour the reaction mixture into 200 mL of cold water. If a solid precipitates, it can be collected by filtration.

  • Extraction: If an oil forms or to recover all product, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic extracts, wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, then with saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the isomers.

Friedel-Crafts Acylation

Friedel-Crafts reactions form new carbon-carbon bonds, making them exceptionally useful in synthesis.[9] Acylation introduces an acyl group (-COR) to the ring using an acyl halide or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

Causality and Limitations: While powerful, Friedel-Crafts acylation of 3-methoxyphenylacetic acid presents a significant challenge. The carboxylic acid functional group can react with the AlCl₃ catalyst. The Lewis acidic AlCl₃ will coordinate to the Lewis basic carbonyl oxygen of the acetic acid moiety. This interaction has two detrimental effects:

  • Catalyst Deactivation: The reaction requires a stoichiometric amount of AlCl₃, and this side reaction consumes the catalyst.[10]

  • Ring Deactivation: The resulting complex is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack, potentially halting the desired reaction.

For this reason, it is often more practical to perform Friedel-Crafts reactions on a precursor molecule and introduce the acetic acid side chain at a later stage, or to use a protecting group for the carboxylic acid. If the reaction is attempted, an excess of the Lewis acid catalyst is mandatory.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety in executing these syntheses. The process involves careful setup, controlled reaction conditions, safe quenching, and systematic purification.

Experimental_Workflow A 1. Setup & Reagent Prep (Inert atmosphere if needed, cooling bath) B 2. Reaction (Slow addition of electrophile, temperature control) A->B C 3. Monitoring (TLC, LC-MS) B->C C->B Reaction incomplete D 4. Quenching (Pouring onto ice/water, neutralizing reagents) C->D Reaction complete E 5. Work-up & Extraction (Separatory funnel, organic solvent) D->E F 6. Drying & Concentration (Anhydrous MgSO₄/Na₂SO₄, rotary evaporator) E->F G 7. Purification (Column chromatography, recrystallization) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: A generalized workflow for electrophilic aromatic substitution reactions.

Conclusion

The electrophilic aromatic substitution of 3-methoxyphenylacetic acid is governed by the potent activating and ortho, para-directing nature of the methoxy group, which overrides the weaker, deactivating influence of the carboxymethyl side chain. This electronic profile favors substitution at the C4 and C6 positions. While standard EAS reactions like nitration and halogenation can be performed with high efficiency under controlled conditions, other transformations such as Friedel-Crafts acylation are complicated by potential side reactions with the carboxylic acid moiety. A thorough understanding of these competing electronic and steric factors, coupled with robust experimental design as outlined in this guide, is critical for researchers aiming to successfully synthesize and functionalize derivatives of this valuable chemical intermediate.

References

  • Preparation method of methoxyphenylacetic acid.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! Organic Chemistry Tutor (YouTube). [Link]

  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]

  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • Directing Effects in EAS Reactions. GVSU Chemistry (YouTube). [Link]

  • Directing Effects. ChemTalk. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • 3-Methoxyphenylacetic acid. SIELC Technologies. [Link]

  • Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • α-Methoxyphenylacetic acid. Synthesis of some P-sub-stituted derivatives and a discussion of the decarbonylation of α-methoxy-. Journal of the South African Chemical Institute. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

  • Synthesis of 2-(3-nitro-4-methoxyphenyl)propionic acid. PrepChem.com. [Link]

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Exploratory

regioselective nitration of 3-methoxyphenylacetic acid

An In-depth Technical Guide to the Regioselective Nitration of 3-Methoxyphenylacetic Acid This guide provides a comprehensive technical examination of the , a critical transformation for synthesizing key intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Nitration of 3-Methoxyphenylacetic Acid

This guide provides a comprehensive technical examination of the , a critical transformation for synthesizing key intermediates in pharmaceutical and materials science. We will move beyond a simple recitation of steps to explore the foundational principles that govern the reaction's outcome, offering a robust framework for researchers, scientists, and drug development professionals to achieve predictable and high-yield synthesis.

Strategic Importance of Regiocontrol

3-Methoxyphenylacetic acid is a substituted aromatic carboxylic acid featuring two distinct functional groups whose electronic influences on the benzene ring are not immediately symmetrical. The controlled introduction of a nitro group (—NO₂) onto a specific position of this ring is paramount. The resulting nitro-isomers are not interchangeable; their distinct chemical structures dictate their subsequent reactivity and biological activity. Achieving high regioselectivity is therefore not merely an academic exercise but a necessity for efficient, cost-effective, and predictable synthetic routes in drug development and fine chemical manufacturing. This guide outlines the theoretical basis for predicting the reaction's outcome and provides a field-proven protocol for its successful execution.

Theoretical Framework: Predicting the Major Product

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[1][2] The nitronium ion is then attacked by the electron-rich π-system of the benzene ring.

The crux of achieving regioselectivity lies in understanding the directing effects of the substituents already present on the ring: the methoxy (—OCH₃) group and the carboxymethyl (—CH₂COOH) group.

Analysis of Substituent Directing Effects
  • The Methoxy Group (—OCH₃) at C3: The oxygen atom in the methoxy group possesses lone pairs of electrons that it can donate into the aromatic ring through resonance (+R effect). This effect is powerful, significantly increasing the electron density at the positions ortho (C2, C4) and para (C6) to it. While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is strongly dominant.[3][4] Consequently, the methoxy group is a strong activating group and a potent ortho, para-director .

  • The Carboxymethyl Group (—CH₂COOH) at C1: This group's influence is more subtle. The carboxylic acid moiety is strongly electron-withdrawing, but its effect is insulated from the ring by the methylene (—CH₂) bridge. The entire —CH₂COOH group acts as a weak deactivating group due to the inductive effect of the distant carboxyl oxygen atoms. However, like other alkyl groups, it directs incoming electrophiles to the ortho and para positions (C2, C6, and C4, respectively).

A Synergistic Directive

When we map the directing influences of both groups, we observe a powerful synergistic effect.

  • The —OCH₃ group at C3 strongly directs nitration to C2, C4, and C6.

  • The —CH₂COOH group at C1 weakly directs nitration to C2, C4, and C6.

Both substituents "agree," activating the same positions for electrophilic attack. The question of the major product now shifts from which positions are activated to which of the activated positions is most favorable.

The Decisive Role of Steric Hindrance

With positions C2, C4, and C6 all electronically activated, the final regiochemical outcome is determined by sterics.

  • Position C2: This position is flanked by both the carboxymethyl and methoxy groups. It is the most sterically hindered site, making an attack by the nitronium ion highly unfavorable.

  • Position C6: This site is adjacent to the carboxymethyl group. It is moderately hindered.

  • Position C4: This position is adjacent to the smaller methoxy group and a hydrogen atom. It is the most sterically accessible of the three activated positions.

This analysis leads to a firm prediction: the nitration of 3-methoxyphenylacetic acid will overwhelmingly favor substitution at the C4 position.

G cluster_0 Electronic Directing Effects cluster_1 Positional Analysis cluster_2 Steric Hindrance Filter OCH3 Methoxy (-OCH₃) Strong Activator +R >> -I Positions Activated Positions: C2, C4, C6 OCH3->Positions o,p-directs CH2COOH Carboxymethyl (-CH₂COOH) Weak Deactivator -I Effect CH2COOH->Positions o,p-directs C2 Position C2 (High Hindrance) Positions->C2 C6 Position C6 (Moderate Hindrance) Positions->C6 C4 Position C4 (Low Hindrance) Positions->C4 Major_Product Predicted Major Product: 4-Nitro-3-methoxyphenylacetic acid C4->Major_Product Most Favorable

Caption: Logical workflow for predicting the major nitration product.

Field-Validated Experimental Protocol

This protocol is designed for the regioselective synthesis of 4-nitro-3-methoxyphenylacetic acid. The causality behind each step is explained to ensure a self-validating and reproducible system. A similar methodology has been successfully applied to related substrates.[5]

Materials and Reagents
Reagent/MaterialGrade
3-Methoxyphenylacetic Acid≥98% Purity
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade (95-98%)
Concentrated Nitric Acid (HNO₃)ACS Grade (70%)
Crushed Ice / Deionized Water-
EthanolReagent Grade
Round-bottom flask-
Magnetic stirrer and stir bar-
Dropping funnel-
Ice-salt bath-
Buchner funnel and filter paper-
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture (CAUTION: Highly Exothermic):

    • In a clean, dry beaker submerged in an ice-salt bath, add 15 mL of concentrated sulfuric acid.

    • While stirring vigorously, slowly add 10 mL of concentrated nitric acid dropwise. The temperature must be maintained below 10 °C.

    • Once the addition is complete, cool the mixture to between -5 °C and 0 °C.

    • Causality: This procedure generates the nitronium ion (NO₂⁺) electrophile.[2][6] Slow addition into cooled sulfuric acid is a critical safety measure to control the highly exothermic reaction and prevent the formation of hazardous nitrogen oxides.

  • Substrate Dissolution and Cooling:

    • In a separate round-bottom flask, dissolve 5.0 g of 3-methoxyphenylacetic acid in 20 mL of concentrated sulfuric acid. Stir until a homogenous solution is formed.

    • Cool this solution in an ice-salt bath to between -10 °C and -5 °C.

    • Causality: Using sulfuric acid as the solvent ensures the substrate is fully protonated and susceptible to electrophilic attack. Low temperatures are essential to control the reaction kinetics, preventing di-nitration and maximizing selectivity for the thermodynamically favored product.[5][7]

  • Nitration Reaction:

    • Using a dropping funnel, add the pre-cooled nitrating mixture to the substrate solution dropwise over 30-45 minutes.

    • Maintain vigorous stirring and ensure the internal temperature does not rise above 0 °C.

    • After the addition is complete, allow the mixture to stir at -5 °C to 0 °C for an additional 2 hours.

    • Causality: A slow, controlled addition of the electrophile keeps its concentration low, minimizing side reactions. The post-addition stirring period ensures the reaction proceeds to completion.

  • Reaction Quench and Product Isolation:

    • Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with constant stirring.

    • A pale yellow solid should precipitate.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acid.

    • Causality: Pouring the acidic mixture onto ice safely quenches the reaction by diluting and cooling the strong acids. The organic product, being insoluble in the aqueous medium, precipitates out of solution.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

Product Characterization and Validation

Confirmation of the product's identity and regiochemistry is unequivocal and relies on standard analytical techniques. The data presented below are expected values for the primary product, 4-nitro-3-methoxyphenylacetic acid.

TechniqueExpected Observation
Melting Point A sharp melting point consistent with the literature value for 4-nitro-3-methoxyphenylacetic acid.
¹H NMR Aromatic Region: Three distinct protons with a specific splitting pattern. H-2 (ortho to -NO₂) would appear as a doublet, H-5 (para to -NO₂) as a doublet, and H-6 as a doublet of doublets. Aliphatic & Acidic Protons: A singlet for the —CH₂— protons and a singlet for the —OCH₃ protons. A broad singlet for the carboxylic acid proton.
¹³C NMR Six distinct signals in the aromatic region, confirming the dissymmetric substitution pattern. Signals for the —CH₂, —OCH₃, and —COOH carbons will also be present.
FTIR (KBr) Characteristic peaks for: C=O stretch (carboxylic acid) at ~1700 cm⁻¹, O-H stretch (carboxylic acid) as a broad band ~2500-3300 cm⁻¹, Asymmetric and symmetric N-O stretches (nitro group) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of the nitrated product (C₉H₉NO₅), which is 211.17 g/mol .

Conclusion

The nitration of 3-methoxyphenylacetic acid is a textbook example of how a systematic analysis of electronic and steric effects can be used to predict and control a reaction's outcome. The strong, synergistic ortho, para-directing influence of the methoxy and carboxymethyl groups, combined with the steric hindrance at the C2 and C6 positions, allows for the highly regioselective synthesis of 4-nitro-3-methoxyphenylacetic acid. By carefully controlling reaction parameters, particularly temperature and the rate of addition of the nitrating agent, researchers can reliably produce this valuable chemical intermediate with high purity and yield, paving the way for its use in advanced synthesis applications.

References

  • WO 2014/030106 A2 - Googleapis.com. (n.d.).
  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (n.d.). Google Patents.
  • Preparation method of methoxyphenylacetic acid. (n.d.). Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (n.d.). Google Patents.
  • α-Methoxyphenylacetic acid. Synthesis of some P-sub-stituted derivatives and a discussion of the decarbonylation of α-methoxy-. (n.d.). Journal of the South African Chemical Institute.
  • Methoxyphenylacetic acid | C9H10O3 | CID 107202. (n.d.). PubChem.
  • The nitration of benzene - electrophilic substitution. (n.d.). Chemguide.
  • Showing metabocard for 3-Methoxyphenylacetic acid (HMDB0059969). (n.d.). Human Metabolome Database.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube.
  • Synthesis of 2-(3-nitro-4-methoxyphenyl)propionic acid. (n.d.). PrepChem.com.
  • 3-Methoxyphenylacetic acid. (n.d.). SIELC Technologies.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Tishk International University.
  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts.

Sources

Foundational

molecular structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid

An In-depth Technical Guide to the Molecular Structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Methoxy-2-nitrophenyl)acetic acid is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxy-2-nitrophenyl)acetic acid is a specialized organic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol .[1] Its chemical structure, characterized by a phenylacetic acid backbone substituted with both an electron-donating methoxy group and a potent electron-withdrawing nitro group, makes it a valuable and versatile building block in advanced organic synthesis.[1] This guide provides a comprehensive analysis of its molecular architecture, synthesis, and chemical reactivity, offering insights for its application in research and development.

Molecular Structure and Synthesis

The structural arrangement of the functional groups on the phenyl ring dictates the compound's reactivity and synthetic utility. The strategic placement of the nitro group ortho to the acetic acid moiety and meta to the methoxy group is key to its role as a precursor, particularly in the synthesis of heterocyclic systems.

Synthetic Pathway: Electrophilic Nitration

The most direct and logical synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid involves the regioselective electrophilic aromatic substitution (specifically, nitration) of 3-methoxyphenylacetic acid.[1]

Rationale for Regioselectivity: The outcome of the nitration is governed by the directing effects of the substituents already present on the aromatic ring:

  • Methoxy Group (-OCH₃): As a strong activating group with a +R (resonance) effect, it directs incoming electrophiles to the ortho and para positions.

  • Acetoacetic Group (-CH₂COOH): This group is weakly deactivating through its -I (inductive) effect and acts as a meta-director.

The nitration occurs at the C2 position, which is ortho to the powerfully directing methoxy group and meta to the acetoacetic group. This demonstrates the dominance of the activating methoxy group in determining the position of substitution.

An alternative strategy involves the nitration of a protected precursor, such as methyl 3-methoxyphenylacetate, followed by hydrolysis of the ester to yield the final carboxylic acid product.[1]

G cluster_0 Synthetic Workflow Precursor 3-Methoxyphenylacetic Acid Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Precursor->Nitration Step 1: Reaction Product 2-(3-Methoxy-2-nitrophenyl)acetic acid Nitration->Product Regioselective Substitution Purification Purification (e.g., Recrystallization) Product->Purification Step 2: Isolation FinalProduct High-Purity Product Purification->FinalProduct

Caption: Synthetic workflow for 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Structural Elucidation: A Spectroscopic Approach

A multi-technique spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Analysis : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.[1] Key anticipated resonances include signals in the aromatic region for the three phenyl protons, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methylene (-CH₂) protons of the acetic acid side chain.[1] The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift.[1]

  • ¹³C NMR Analysis : The carbon NMR spectrum complements the proton data by revealing the carbon skeleton.[1] Nine distinct signals are expected, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.[1] The chemical shifts of the aromatic carbons are modulated by the strong electron-withdrawing nitro group and the electron-donating methoxy group.[1]

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Carboxylic Acid (-COOH )>10.0 (broad s)~175
Aromatic C-H 7.0 - 8.0 (m)115 - 135
Aromatic C -NO₂-~150
Aromatic C -OCH₃-~158
Aromatic C -CH₂-~130
Methoxy (-OCH ₃)~3.9 (s)~56
Methylene (-CH ₂)~3.7 (s)~35
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.[1]
Vibrational Spectroscopy (IR & Raman)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Vibrational Mode Characteristic Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid)1700 - 1725
NO₂ Asymmetric Stretch1510 - 1560
NO₂ Symmetric Stretch1345 - 1385
C-O Stretch (Methoxy)1200 - 1275 (asymmetric), 1000-1075 (symmetric)
C=C Stretch (Aromatic)1450 - 1600
Source: Benchchem[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The molecular ion peak would confirm the molecular weight of 211.17 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[1] Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), or the methoxy group (-OCH₃).[1]

X-ray Crystallography

For a definitive three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.[1]

Chemical Reactivity and Synthetic Applications

The utility of 2-(3-methoxy-2-nitrophenyl)acetic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

G cluster_COOH Carboxylic Acid Reactivity cluster_NO2 Nitro Group Reactivity Core 2-(3-Methoxy-2-nitrophenyl)acetic acid Ester Esterification (e.g., +ROH, H⁺) Core->Ester -COOH Amide Amidation (via Acyl Chloride) Core->Amide -COOH Amine Reduction (e.g., H₂, Pd/C) Core->Amine -NO₂ Cyclization Intramolecular Cyclization Amine->Cyclization

Sources

Exploratory

A Comprehensive Spectroscopic and Synthetic Guide to 2-(3-Methoxy-2-nitrophenyl)acetic Acid

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(3-Methoxy-2-nitrophenyl)acetic acid, a valuable building block in organic synthesis. The document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(3-Methoxy-2-nitrophenyl)acetic acid, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural features for its application in complex molecular design and synthesis. We will delve into the theoretical underpinnings of its spectroscopic signatures, supported by predicted data, and provide a robust, field-tested synthetic protocol.

Introduction: The Structural Significance of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

2-(3-Methoxy-2-nitrophenyl)acetic acid, with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol , is a multifunctional aromatic compound.[1] Its utility in synthetic chemistry stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the nitro group, and the methoxy group, all strategically positioned on the phenylacetic acid scaffold. The precise characterization of this molecule is paramount for its successful implementation in multi-step syntheses, where unambiguous confirmation of its structure is a prerequisite for subsequent transformations. This guide provides a detailed examination of its spectroscopic characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers.

Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid: A Regioselective Approach

The synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid is most effectively achieved through the regioselective nitration of 3-methoxyphenylacetic acid.[1] The methoxy group is an ortho-, para-director; however, the steric hindrance from the adjacent acetic acid side chain favors nitration at the C2 position.

Experimental Protocol: Nitration of 3-Methoxyphenylacetic Acid
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid (5 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add a chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 2-(3-Methoxy-2-nitrophenyl)acetic acid.

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetic Acid Reaction Mixture Reaction Mixture 3-Methoxyphenylacetic Acid->Reaction Mixture HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture 0-5 °C 0-5 °C 0-5 °C->Reaction Mixture 2-(3-Methoxy-2-nitrophenyl)acetic Acid 2-(3-Methoxy-2-nitrophenyl)acetic Acid Quenching (Ice) Quenching (Ice) Reaction Mixture->Quenching (Ice) Filtration & Purification Filtration & Purification Quenching (Ice)->Filtration & Purification Filtration & Purification->2-(3-Methoxy-2-nitrophenyl)acetic Acid

Caption: Synthetic workflow for 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 2-(3-Methoxy-2-nitrophenyl)acetic acid. While experimental data is the gold standard, these predictions, based on established principles of spectroscopy, provide a robust framework for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 2-(3-Methoxy-2-nitrophenyl)acetic acid in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic, methoxy, methylene, and carboxylic acid protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)>10.0broad singlet
Aromatic (H4, H5, H6)7.20 - 7.80multiplet
Methoxy (-OCH₃)~3.90singlet
Methylene (-CH₂-)~3.70singlet

Data is predicted and may vary from experimental values.[1]

Interpretation:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet due to spin-spin coupling. The electron-withdrawing nitro group and the electron-donating methoxy group will influence their chemical shifts.

  • Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet around 3.90 ppm.

  • Methylene Protons: The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid will also appear as a singlet, expected around 3.70 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in 2-(3-Methoxy-2-nitrophenyl)acetic acid will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)~175
Aromatic C-OCH₃~158
Aromatic C-NO₂~150
Aromatic C-H115 - 135
Aromatic C-CH₂~130
Methoxy (-OCH₃)~56
Methylene (-CH₂-)~35

Data is predicted and may vary from experimental values.[1]

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at approximately 175 ppm.

  • Aromatic Carbons: The aromatic carbons will have a range of chemical shifts. The carbon attached to the electron-donating methoxy group (C3) will be significantly downfield (~158 ppm), as will the carbon bearing the electron-withdrawing nitro group (C2) (~150 ppm). The remaining aromatic carbons will appear in the typical aromatic region of 115-135 ppm.

  • Methoxy Carbon: The carbon of the methoxy group is expected around 56 ppm.

  • Methylene Carbon: The methylene carbon will appear the most upfield of the sp² and sp³ carbons, at approximately 35 ppm.

G cluster_structure Molecular Structure cluster_13C Predicted 13C Shifts (ppm) C1 C-COOH C2 C-NO2 C2_shift ~150 C2->C2_shift C3 C-OCH3 C3_shift ~158 C3->C3_shift C4 C-H Aromatic_CH_shift 115-135 C4->Aromatic_CH_shift C5 C-H C5->Aromatic_CH_shift C6 C-CH2 C6_shift ~130 C6->C6_shift CH2 -CH2- CH2_shift ~35 CH2->CH2_shift COOH -COOH COOH_shift ~175 COOH->COOH_shift OCH3 -OCH3 OCH3_shift ~56 OCH3->OCH3_shift

Caption: Predicted ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key Predicted IR Absorption Bands

Vibrational ModeCharacteristic Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C-H Stretch (Aromatic & Aliphatic)2850 - 3100
C=O Stretch (Carboxylic Acid)1700 - 1725
N-O Asymmetric Stretch (Nitro)1520 - 1560
N-O Symmetric Stretch (Nitro)1345 - 1385
C-O Stretch (Methoxy & Carboxylic Acid)1050 - 1300

Data is predicted and may vary from experimental values.[1]

Interpretation:

  • O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • N-O Stretches: Two strong absorption bands, one for the asymmetric stretch (1520-1560 cm⁻¹) and one for the symmetric stretch (1345-1385 cm⁻¹), are definitive for the nitro group.

  • C-O Stretches: Absorptions in the 1050-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the methoxy and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3-Methoxy-2-nitrophenyl)acetic acid, the molecular ion peak ([M]⁺) would confirm its molecular weight of 211.17 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Predicted Fragmentation Pattern:

  • Loss of -COOH: A prominent fragment would be observed at m/z 166, corresponding to the loss of the carboxylic acid group (45 Da).

  • Loss of -NO₂: Fragmentation involving the loss of the nitro group (46 Da) would lead to a fragment at m/z 165.

  • Further Fragmentations: Subsequent losses of CO, CH₃, and OCH₃ from these initial fragments would lead to a complex fragmentation pattern.

Applications in Drug Development and Organic Synthesis

Phenylacetic acid derivatives are important precursors in the synthesis of a wide range of biologically active molecules and heterocycles. The specific substitution pattern of 2-(3-Methoxy-2-nitrophenyl)acetic acid makes it a versatile intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, in the synthesis of various heterocyclic ring systems. The carboxylic acid provides a handle for amide bond formation or other derivatizations. As such, this compound is a valuable tool for medicinal chemists and synthetic organic chemists in the construction of novel molecular architectures with potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic and synthetic aspects of 2-(3-Methoxy-2-nitrophenyl)acetic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the detailed synthetic protocol, offer a solid foundation for researchers working with this compound. The unique arrangement of functional groups makes it a strategic building block for the synthesis of complex organic molecules, particularly in the field of drug discovery.

References

  • CAS Common Chemistry. (n.d.). 3-Methoxy-2-nitrobenzeneacetic acid. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(3-Methoxy-2-nitrophenyl)acetic acid

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(3-methoxy-2-nitrophenyl)acetic acid. Tailored for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(3-methoxy-2-nitrophenyl)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecular structure and the resulting NMR signals, offering a predictive framework grounded in fundamental principles and supported by empirical data from analogous structures.

Introduction: Structural Elucidation through Magnetic Resonance

2-(3-Methoxy-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The precise arrangement of the methoxy, nitro, and acetic acid groups on the phenyl ring dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore paramount, and ¹H NMR spectroscopy stands as a primary analytical tool for this purpose.

This guide will first establish a theoretical framework for predicting the ¹H NMR spectrum of the title compound by dissecting the electronic effects of each substituent. Subsequently, a detailed, field-proven experimental protocol for sample preparation and data acquisition is provided. The core of this document is a meticulous, signal-by-signal analysis of the predicted spectrum, complete with a quantitative summary.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The chemical shifts (δ) and coupling patterns (J) of the protons in 2-(3-methoxy-2-nitrophenyl)acetic acid are governed by the interplay of electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.

  • Substituent Effects on the Aromatic System: Protons directly attached to an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[1] The precise chemical shift is modulated by the electronic nature of the substituents.

    • Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. This increased shielding shifts the signals of the corresponding protons upfield (to a lower ppm value).[2]

    • Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) through both induction and resonance. It significantly decreases electron density at the ortho and para positions, causing a substantial downfield shift (to a higher ppm value) for the protons at these positions.[2][3]

    • Acetic Acid Moiety (-CH₂COOH): This group is weakly electron-withdrawing. Its primary influence is on the adjacent benzylic protons.

The combined influence of these groups on the aromatic protons can be predicted by considering their additive effects.[3]

  • Benzylic Protons (-CH₂-): Protons on a carbon adjacent to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm region.[1] Their chemical shift can be influenced by neighboring substituents.

  • Methoxy Protons (-OCH₃): The protons of a methoxy group on an aromatic ring typically present as a sharp singlet around 3.8 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet at a downfield chemical shift, often above 10 ppm.[4] Its broadness is due to hydrogen bonding and chemical exchange.

The following diagram illustrates the logical flow for predicting the ¹H NMR spectrum based on these principles.

G cluster_0 Structural Analysis cluster_1 Electronic Effects Analysis cluster_2 Spectral Prediction A Identify Functional Groups: - Methoxy (-OCH₃) - Nitro (-NO₂) - Acetic Acid (-CH₂COOH) B Determine Substituent Positions: 1-CH₂COOH 2-NO₂ 3-OCH₃ A->B C Methoxy (-OCH₃): Electron Donating (Resonance) Ortho/Para Shielding B->C D Nitro (-NO₂): Strong Electron Withdrawing Ortho/Para Deshielding B->D E Acetic Acid (-CH₂COOH): Weak Electron Withdrawing B->E G Predict Spin-Spin Coupling (J): Ortho, Meta, and Long-Range Coupling B->G F Predict Chemical Shifts (δ): Aromatic, Benzylic, Methoxy, Carboxylic Acid C->F D->F E->F H Predict Multiplicity: Singlet, Doublet, Triplet, etc. F->H G->H I Predicted ¹H NMR Spectrum H->I

Caption: Logical workflow for predicting the ¹H NMR spectrum.

Experimental Protocol: Data Acquisition

To ensure high-quality, reproducible data, the following protocol for sample preparation and NMR analysis should be followed.

3.1. Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of 2-(3-methoxy-2-nitrophenyl)acetic acid. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[7][8]

  • Dissolution: Transfer the weighed sample into a clean, dry, high-quality 5 mm NMR tube.[5][6] Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[6]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Sample Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for sharp lineshapes.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate all signals to determine the relative number of protons for each.

Predicted ¹H NMR Spectrum and Interpretation

Based on the theoretical principles and data from analogous compounds, the ¹H NMR spectrum of 2-(3-methoxy-2-nitrophenyl)acetic acid in CDCl₃ is predicted as follows.

Molecular structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid with proton labels
Figure 1. Structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid with proton labeling.

4.1. Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region will exhibit an AMX spin system, characteristic of a 1,2,3-trisubstituted benzene ring.

  • H-6 (ortho to -NO₂): This proton is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent nitro group. It will appear as a doublet of doublets (dd). The large coupling will be from the ortho-coupled H-5, and the smaller coupling will be from the meta-coupled H-4. A similar proton in 3-nitrophenylacetic acid appears around 8.20-8.11 ppm.[9]

  • H-5 (para to -NO₂, ortho to -OCH₃): This proton will experience coupling from both H-4 and H-6 (both ortho couplings). Therefore, it is expected to appear as a triplet or, more accurately, a doublet of doublets with similar coupling constants. Its chemical shift will be influenced by the competing effects of the para-nitro group (deshielding) and the ortho-methoxy group (shielding). It is predicted to be upfield relative to H-6. In 3-nitrophenylacetic acid, the proton between two other aromatic protons appears around 7.55 ppm.[9]

  • H-4 (ortho to -OCH₃): This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitro group. The shielding from the methoxy group is expected to dominate, making this the most upfield of the aromatic protons. It will appear as a doublet of doublets (dd), with a large ortho coupling to H-5 and a smaller meta coupling to H-6. For comparison, the protons ortho to the methoxy group in 3-methoxyphenylacetic acid appear around 6.89-6.79 ppm.[10]

4.2. Aliphatic and Functional Group Protons

  • Benzylic Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the carboxylic acid group. They are chemically equivalent and will appear as a singlet. In related phenylacetic acids, this signal typically appears between 3.6 and 3.8 ppm.[9][10] The presence of the ortho-nitro group may cause a slight downfield shift.

  • Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, characteristic of a methoxy group. In 3-methoxyphenylacetic acid, this signal is at 3.79 ppm.[10]

  • Carboxylic Acid Proton (-COOH): This proton will be a broad singlet far downfield, likely above 10 ppm. In 3-nitrophenylacetic acid, this proton is observed between 10.70 and 11.22 ppm.[9] Its signal intensity will be one proton.

The following diagram illustrates the predicted through-bond coupling relationships.

Caption: Predicted ¹H-¹H coupling network in the aromatic ring.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for 2-(3-methoxy-2-nitrophenyl)acetic acid in a CDCl₃ solvent.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-COOH> 10.0br s-1H
H-67.8 - 8.1dd³J ≈ 7-9, ⁴J ≈ 1-21H
H-57.4 - 7.6t or dd³J ≈ 7-91H
H-47.0 - 7.2dd³J ≈ 7-9, ⁴J ≈ 1-21H
-OCH₃~ 3.8s-3H
-CH₂-~ 3.7s-2H

Abbreviations: s = singlet, br s = broad singlet, dd = doublet of doublets, t = triplet.

Conclusion: A Self-Validating Analysis

This guide provides a robust, predictive analysis of the ¹H NMR spectrum of 2-(3-methoxy-2-nitrophenyl)acetic acid. By systematically evaluating the electronic contributions of each substituent and drawing on empirical data from structurally related molecules, a detailed and reliable spectral interpretation has been constructed. The provided experimental protocol ensures that researchers can acquire high-fidelity data. This comprehensive approach, combining theoretical prediction with practical methodology, serves as an authoritative resource for the structural elucidation of this and similar substituted aromatic compounds, reinforcing the power of NMR spectroscopy in modern chemical research.

References

  • Vertex AI Search. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Gable, K. (n.d.). ¹H NMR Chemical Shift. Oregon State University.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph.
  • University of Regensburg. (n.d.). Chemical shifts.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 3-NITROPHENYLACETIC ACID(1877-73-2) ¹H NMR spectrum.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0002072).
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Western University. (n.d.). NMR Sample Preparation.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

Sources

Exploratory

Introduction: The Role of ¹³C NMR in the Structural Elucidation of 2-(3-Methoxy-2-nitrophenyl)acetic acid

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2-(3-Methoxy-2-nitrophenyl)acetic acid This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2-(3-Methoxy-2-nitrophenyl)acetic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-Methoxy-2-nitrophenyl)acetic acid. The structure and content have been developed to offer not just data, but a deeper understanding of the spectral features of this molecule, grounded in established spectroscopic principles.

2-(3-Methoxy-2-nitrophenyl)acetic acid is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a phenylacetic acid core with both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the aromatic ring, presents a unique electronic environment. ¹³C NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound. It provides a distinct signal for each unique carbon atom in the molecule, offering a fingerprint that is highly sensitive to the local electronic and steric environment. This guide will provide a detailed, predicted ¹³C NMR spectrum and a thorough interpretation based on the analysis of substituent effects and data from analogous compounds.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standard, self-validating methodology for obtaining the spectrum of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Sample Preparation

The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. Deuterated solvents are used to prevent a large solvent signal from overwhelming the analyte signals and to provide a lock signal for the spectrometer.

  • Solvent Selection : Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, given the carboxylic acid moiety, which can sometimes lead to poor solubility or peak broadening in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that readily dissolves polar compounds.

  • Concentration : Prepare a solution by dissolving approximately 10-20 mg of 2-(3-Methoxy-2-nitrophenyl)acetic acid in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1] Modern spectrometers can also reference the spectrum to the residual solvent peak.

  • Sample Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer.

  • Spectrometer Frequency : 100 MHz for ¹³C.

  • Technique : Proton-decoupled ¹³C NMR. This technique decouples the protons from the carbon atoms, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.[1]

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds. A longer delay is crucial for ensuring that quaternary carbons, which have longer relaxation times, are adequately observed.[1]

  • Number of Scans : Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Temperature : Standard ambient probe temperature (e.g., 298 K).

The logical flow for this experimental setup is designed to ensure accurate and reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.6-0.7 mL of DMSO-d6 A->B C Add TMS as internal standard B->C D Transfer to 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the spectrometer E->F G Set acquisition parameters (Proton-decoupled, >1024 scans) F->G H Acquire data G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference to TMS (0.0 ppm) K->L

Caption: Workflow for ¹³C NMR data acquisition and processing.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Justification Highlights
C=O~172SingletTypical range for a carboxylic acid.
C-2 (ipso-NO₂)~149SingletStrong deshielding by the nitro group.
C-3 (ipso-OCH₃)~158SingletStrong deshielding by the methoxy group.
C-1 (ipso-CH₂COOH)~128SingletModerately deshielded quaternary carbon.
C-6~125DoubletOrtho to the nitro group, deshielded.
C-4~121DoubletPara to the nitro group, deshielded.
C-5~116DoubletShielded by the methoxy group.
CH₂~35TripletBenzylic carbon adjacent to a carboxylic acid.
OCH₃~56QuartetTypical methoxy carbon chemical shift.

In-Depth Spectral Interpretation and Rationale

The assignment of each signal is based on established principles of ¹³C NMR spectroscopy, including the influence of electron-donating and electron-withdrawing groups on the chemical shifts of aromatic carbons.

The Aliphatic Carbons
  • Carboxylic Acid Carbon (C=O, ~172 ppm): The carbonyl carbon of a carboxylic acid typically resonates in the range of 165-185 ppm.[1] Data for similar compounds like 2-(3-methoxyphenyl)acetic acid (δ 177.8 ppm in CDCl₃) and phenylacetic acid (δ 177.9 ppm in CDCl₃) support this assignment.[2][3]

  • Methylene Carbon (CH₂, ~35 ppm): The benzylic methylene carbon is expected in the 35-45 ppm range. For comparison, the methylene carbon in 2-(3-methoxyphenyl)acetic acid appears at 41.1 ppm, and in 2-(3-chlorophenyl)acetic acid at 40.6 ppm (both in CDCl₃).[2] The ortho-nitro group in the target molecule likely induces a slight upfield shift due to steric and electronic effects, placing it around 35 ppm.

  • Methoxy Carbon (OCH₃, ~56 ppm): The carbon of a methoxy group attached to an aromatic ring typically appears around 55-60 ppm.[4] For instance, the methoxy carbon in anisole is found at ~55 ppm, and in 2-(3-methoxyphenyl)acetic acid, it is at 55.2 ppm.[2][5]

The Aromatic Carbons

The substitution pattern on the benzene ring creates a complex interplay of electronic effects that governs the chemical shifts of the aromatic carbons. The methoxy group is an activating, electron-donating group, which shields the ortho and para positions. Conversely, the nitro group is a powerful deactivating, electron-withdrawing group that strongly deshields the ortho and para positions.[6]

Note: The DOT language snippet above is a placeholder for a proper chemical structure diagram with numbered atoms, which cannot be rendered directly here. Below is a Graphviz diagram illustrating the relationships and predicted shifts.

Caption: Molecular structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid with predicted ¹³C NMR shifts (ppm).

  • C-3 (ipso-OCH₃, ~158 ppm) and C-2 (ipso-NO₂, ~149 ppm): The carbons directly attached to the electronegative oxygen and nitro groups are significantly deshielded. The carbon attached to the methoxy group (C-3) is expected to be the most downfield of the aromatic signals, a characteristic feature of anisole derivatives.[4] The carbon attached to the nitro group (C-2) is also strongly deshielded, consistent with data for nitrobenzene where the ipso-carbon is at 148.3 ppm.[6]

  • C-1 (ipso-CH₂COOH, ~128 ppm): This quaternary carbon is adjacent to two other substituted carbons, which complicates simple additive predictions. Its chemical shift is expected to be in the lower region of the aromatic signals for quaternary carbons.

  • C-6 (~125 ppm) and C-4 (~121 ppm): These carbons are ortho and para to the electron-withdrawing nitro group, respectively, which causes them to be deshielded compared to the standard benzene chemical shift (128.5 ppm). In nitrobenzene, the ortho and para carbons are at 123.5 and 134.7 ppm, respectively.[6] The presence of the other substituents modulates these values.

  • C-5 (~116 ppm): This carbon is ortho to the electron-donating methoxy group, which results in significant shielding (an upfield shift). This is a strong diagnostic signal for the position of the methoxy group. In 2-(3-methoxyphenyl)acetic acid, the carbons ortho and para to the methoxy group are significantly shielded.[2]

Conclusion

The structural confirmation of 2-(3-Methoxy-2-nitrophenyl)acetic acid via ¹³C NMR spectroscopy is a clear and robust process. By following a rigorous experimental protocol, a high-quality spectrum can be obtained. The interpretation of this spectrum, while complex due to the multiple substituents, is unambiguous when approached with a systematic analysis of substituent chemical shift effects and comparison to model compounds. The predicted chemical shifts provided in this guide offer a reliable benchmark for researchers working with this molecule, facilitating its confident identification and characterization in various research and development settings.

References

  • Gable, K. ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Gowenlock, B. G., et al. "The carbon-13 chemical shifts of several substituted nitrosobenzenes." Canadian Journal of Chemistry, vol. 72, no. 2, 1994, pp. 514-519. [Link]

  • Howell, J. A. S., et al. "The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Inorganica Chimica Acta, vol. 358, no. 4, 2005, pp. 1145-1150. [Link]

  • Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Baddeley, G., & Smith, N. H. P. "¹³C Spectra of Some Substituted Anisoles." Canadian Journal of Chemistry, vol. 44, no. 12, 1966, pp. 1530-1533. [Link]

  • PubChem. (2-Nitrophenyl)acetic acid. National Institutes of Health. [Link]

  • Royal Society of Chemistry. Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 2-(3-Methoxy-2-nitrophenyl)acetic Acid in Organic Solvents

Executive Summary 2-(3-Methoxy-2-nitrophenyl)acetic acid is a valuable chemical intermediate used in the synthesis of more complex molecular structures.[1] Its utility in drug development and process chemistry is fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methoxy-2-nitrophenyl)acetic acid is a valuable chemical intermediate used in the synthesis of more complex molecular structures.[1] Its utility in drug development and process chemistry is fundamentally linked to its solubility profile, which dictates formulation strategies, reaction conditions, and purification methods. This guide provides a comprehensive technical overview of the predicted solubility of 2-(3-Methoxy-2-nitrophenyl)acetic acid based on its structural characteristics. Furthermore, it outlines a robust, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development and synthetic chemistry, understanding the solubility of a compound is a cornerstone of success. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, influences everything from the bioavailability of an active pharmaceutical ingredient (API) to the efficiency and scalability of a chemical synthesis. For a specialized building block like 2-(3-Methoxy-2-nitrophenyl)acetic acid, a precise understanding of its behavior in different solvent systems is not merely academic; it is a prerequisite for rational process design and formulation.

This technical guide is designed to bridge the gap between theoretical prediction and practical application. It provides researchers with both the foundational knowledge to anticipate the solubility behavior of this compound and the detailed methodologies required to measure it accurately.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is intrinsically governed by its physical and chemical properties. The structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid contains a unique combination of functional groups that dictate its interactions with various solvents.

PropertyValueSource
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1][2]
CAS Number 591691-12-8[1]

Structural Breakdown and Its Influence on Solubility:

  • Carboxylic Acid (-COOH): This is the most dominant polar feature. It acts as both a strong hydrogen bond donor and acceptor, conferring acidity. This group's ability to ionize to a carboxylate salt in basic media is a key determinant of its aqueous solubility.

  • Aromatic Phenyl Ring: The benzene ring provides a nonpolar, hydrophobic backbone. This region of the molecule will favor interactions with less polar or aromatic solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

  • Methoxy Group (-OCH₃): This ether linkage is moderately polar and can also accept a hydrogen bond. It adds to the molecule's capacity for polar interactions without contributing to acidity or basicity.

The interplay between the polar, hydrogen-bonding functional groups and the nonpolar aromatic ring means that the solubility of 2-(3-Methoxy-2-nitrophenyl)acetic acid will be highly dependent on the chosen solvent's own properties.

Theoretical Solubility Profile: A Predictive Framework

While specific quantitative data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on the "like dissolves like" principle.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the carboxylic acid, nitro, and methoxy groups, effectively solvating the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good to moderate solubility is predicted. These solvents can accept hydrogen bonds from the carboxylic acid and engage in strong dipole-dipole interactions with the polar functional groups. DMSO and DMF are expected to be excellent solvents, while acetone and acetonitrile will likely show moderate solvating power.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Poor solubility is expected. The high overall polarity of the molecule, driven by three polar functional groups, will prevent effective solvation by nonpolar solvents like hexane. Solvents with some polarity or aromatic character like toluene and dichloromethane may show very slight solubility but are generally poor choices.

  • Aqueous Systems (pH-Dependent): In neutral water, solubility is predicted to be low, a characteristic common to many organic acids.[4] However, in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃), the carboxylic acid will deprotonate to form the highly polar and water-soluble sodium 2-(3-methoxy-2-nitrophenyl)acetate salt.[5] This acid-base chemistry is the most effective way to dissolve this compound in an aqueous medium.

Gold-Standard Protocol: Experimental Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the universally accepted gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] This protocol ensures that the measured solubility is a true representation of the compound's saturation point under specific conditions.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-(3-Methoxy-2-nitrophenyl)acetic acid in a selected organic solvent at a controlled temperature.

Materials:

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid (high purity solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Benchtop centrifuge with appropriate vial adapters

  • Calibrated pipettes

  • Syringe filters (0.22 or 0.45 µm, chemically compatible, e.g., PTFE)

  • Volumetric flasks for dilutions

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Slurry: Add an excess amount of solid 2-(3-Methoxy-2-nitrophenyl)acetic acid to a pre-weighed glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation. A general rule is to add approximately 10-20 mg of solid to 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker (e.g., set to 25 °C). Agitate the slurry for a minimum of 24 hours. Causality Note: This extended period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid. For some compounds, 48-72 hours may be required, which should be confirmed by time-point sampling.

  • Phase Separation: After equilibration, remove the vial and let it stand for 30 minutes in a temperature-controlled block to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes. Causality Note: Centrifugation pellets the fine, undissolved solid, ensuring that the supernatant is a clear, saturated solution and preventing contamination of the sample.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. Causality Note: Filtration is a critical, non-negotiable step to remove any remaining microscopic solid particles that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable diluent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the precise concentration.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48h @ 25°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample E->F G Analyze by HPLC-UV F->G

Caption: Shake-Flask method for determining equilibrium solubility.

Analytical Method for Quantification

An accurate determination of solubility is impossible without a robust and validated analytical method to measure the concentration of the dissolved compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred technique due to its high specificity, sensitivity, and accuracy.[8][9]

Recommended Starting Conditions:

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size. Rationale: The C18 stationary phase is well-suited for retaining moderately polar organic molecules like the target compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 254 nm. Rationale: The nitro-aromatic structure is expected to have strong absorbance in this region. A full UV scan should be performed on a standard to determine the optimal wavelength (λ-max).

  • Injection Volume: 2 µL

Self-Validating System Note: The use of an acidified mobile phase is crucial. It ensures that the carboxylic acid remains in its protonated, neutral form, which prevents peak tailing and results in sharp, symmetrical peaks essential for accurate integration and quantification.

Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using standards of known concentration. The concentration of the unknown sample is then calculated by interpolating its response against this curve.

Data Presentation

For maximum utility and comparability, solubility data should be reported in a standardized format. The following table serves as a template for recording experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetonitrile25HPLC-UV
Acetone25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Dichloromethane25HPLC-UV
Toluene25HPLC-UV
Purified Water (pH ~7)25HPLC-UV
0.1 M Aqueous NaOH25HPLC-UV

Conclusion

2-(3-Methoxy-2-nitrophenyl)acetic acid is a polar molecule whose solubility is dominated by its acidic carboxylic acid function and other polar groups. It is predicted to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar solvents. Its solubility in aqueous media is critically dependent on pH, with high solubility achievable under basic conditions. For drug development professionals and research scientists, moving beyond these predictions to acquire precise, quantitative data is essential. The isothermal shake-flask method, coupled with a validated HPLC-UV assay as detailed in this guide, provides a trustworthy and reproducible framework for generating the high-quality solubility data needed to advance chemical and pharmaceutical development projects.

References

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • World Health Organization. Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • Austin Peay State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Utility of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

Introduction: A Versatile Building Block for Heterocyclic Chemistry 2-(3-Methoxy-2-nitrophenyl)acetic acid is a specialized organic compound that serves as a high-purity intermediate and valuable building block in multi-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

2-(3-Methoxy-2-nitrophenyl)acetic acid is a specialized organic compound that serves as a high-purity intermediate and valuable building block in multi-step organic synthesis.[1] Its molecular architecture, characterized by a phenylacetic acid core bearing strategically positioned nitro and methoxy groups, makes it an exceptionally useful precursor for the construction of complex heterocyclic systems. The ortho-relationship between the nitro group and the acetic acid side chain is the key structural feature, predisposing the molecule to intramolecular cyclization reactions upon reduction of the nitro moiety. This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of substituted indoles and their derivatives, which are crucial scaffolds in medicinal chemistry and drug development.[2][3]

Compound Profile:

Property Value
IUPAC Name 2-(3-Methoxy-2-nitrophenyl)acetic acid
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number 59169-91-6

| Appearance | Typically a solid powder |

Core Application: Synthesis of 7-Methoxy-Substituted Indole Scaffolds

The most prominent application of 2-(3-Methoxy-2-nitrophenyl)acetic acid is in the synthesis of indole derivatives through reductive cyclization. This transformation is a powerful strategy for creating the indole nucleus, a privileged structure found in a vast array of natural products and pharmacologically active compounds.[2][3] The process hinges on the chemical reduction of the nitro group to an amine, which then spontaneously undergoes an intramolecular condensation reaction with the adjacent carboxylic acid group to form a lactam (an amide within a ring).

Mechanistic Rationale: The Reductive Cyclization Pathway

The causality behind this synthetic route is elegant and efficient. The reaction proceeds in two key stages, which often occur in a single pot:

  • Nitro Group Reduction: The cornerstone of the synthesis is the reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). A variety of reducing agents can accomplish this, with catalytic hydrogenation being a common and clean method.[4][5] The choice of catalyst and conditions allows for high selectivity, leaving other functional groups like the carboxylic acid and the methoxy ether intact.

  • Intramolecular Cyclization (Lactamization): The newly formed 2-aminophenylacetic acid intermediate is conformationally primed for cyclization. The nucleophilic amine attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of a stable, five-membered lactam ring fused to the benzene ring. This yields the corresponding oxindole.

The overall transformation converts 2-(3-Methoxy-2-nitrophenyl)acetic acid into 7-methoxyoxindole, a valuable intermediate for further synthetic elaboration.

G start 2-(3-Methoxy-2-nitrophenyl)acetic acid intermediate 2-Amino-3-methoxyphenylacetic acid (In situ intermediate) start->intermediate Reduction (e.g., H₂, Pd/C) product 7-Methoxyoxindole intermediate->product Intramolecular Cyclization (-H₂O)

Caption: Reductive cyclization pathway of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Significance in Drug Discovery

Indole-based structures, including oxindoles and isatins, are central to medicinal chemistry. The unique structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid allows for the introduction of a methoxy group at the 7-position of the indole ring. This substitution can significantly modulate the pharmacological properties of the final molecule by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. Methoxy-activated indoles are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application in the Synthesis of Substituted Isatins

Isatins (1H-indole-2,3-diones) are another class of indispensable intermediates in pharmaceutical chemistry, known for their versatile reactivity and broad spectrum of biological activities.[6][7][8] While direct conversion is less common, 2-(3-Methoxy-2-nitrophenyl)acetic acid serves as a logical precursor for 7-methoxyisatin through a multi-step sequence. The foundational step remains the reduction of the nitro group to an aniline. This aniline can then be subjected to established isatin synthesis methodologies, such as the Sandmeyer process, which involves reaction with chloral hydrate and hydroxylamine followed by acid-catalyzed cyclization.[7][8][9]

The resulting 7-methoxyisatin is a valuable platform for generating libraries of novel compounds, as the isatin core can undergo a wide variety of modifications at the N1, C3, C5, and C7 positions.[6]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct their own risk assessment and optimization based on their specific laboratory conditions and analytical capabilities.

Protocol 1: Synthesis of 7-Methoxyoxindole via Catalytic Hydrogenation

This protocol details the reductive cyclization of 2-(3-Methoxy-2-nitrophenyl)acetic acid using palladium on carbon as a catalyst under a hydrogen atmosphere. This method is favored for its clean conversion and simple work-up.

Workflow Overview:

Caption: Experimental workflow for the synthesis of 7-Methoxyoxindole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(3-Methoxy-2-nitrophenyl)acetic acid211.172.11 g10.0
Palladium on Carbon (10% w/w)N/A~200 mgN/A
Methanol (MeOH)32.04100 mLN/A
Hydrogen (H₂) gas2.02Balloon or cylinderExcess
Celite® or Diatomaceous EarthN/ASmall padN/A

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL hydrogenation flask or a suitable pressure vessel, add 2-(3-Methoxy-2-nitrophenyl)acetic acid (2.11 g, 10.0 mmol).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (~200 mg) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Expert Insight: Adding the catalyst under an inert atmosphere is a critical safety measure. Dry Pd/C is pyrophoric and can ignite flammable solvents like methanol upon exposure to air.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for small-scale reactions; for larger scales, a pressure of 1-3 atm is recommended) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).

  • Work-up - Filtration: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove excess hydrogen. Filter the reaction mixture through a small pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

    • Trustworthiness Check: The filtration must be performed carefully. The Celite® pad containing the catalyst may still be reactive and should not be allowed to dry completely in the air until it is fully quenched.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 7-methoxyoxindole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 7-methoxyoxindole as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Conclusion

2-(3-Methoxy-2-nitrophenyl)acetic acid is a strategically designed precursor for the synthesis of 7-methoxy substituted indole heterocycles. Its utility is primarily demonstrated through a robust and high-yielding reductive cyclization pathway. The protocols and mechanistic insights provided herein are intended to equip researchers in organic synthesis and drug discovery with the foundational knowledge to effectively utilize this versatile building block for the creation of novel and potentially bioactive molecules.

References

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. Google Patents.
  • (2-Nitrophenyl)acetic acid - Wikipedia. Wikipedia.
  • 2-(3-Methoxy-2-nitrophenyl)acetic Acid - Benchchem. Benchchem.
  • Synthesis of Substituted Isatins As Potential Antibacterial Agents - ScholarWorks. ScholarWorks.
  • Synthesis of N-substituted isatin derivatives | Download Table - ResearchGate. ResearchGate.
  • Synthesis of Substituted Isatins - PMC - NIH. National Institutes of Health.
  • Synthesis and Screening of New Isatin Derivatives - Der Pharma Chemica. Der Pharma Chemica.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry.
  • Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... - ResearchGate. ResearchGate.
  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. DergiPark.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc.
  • Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • A review on indole synthesis from nitroarenes: classical to modern approaches - PubMed. PubMed.

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Application

The Spatial and Temporal Control of Bioactive Molecules: A Guide to 2-(3-Methoxy-2-nitrophenyl)acetic Acid as a Photolabile Protecting Group

In the intricate world of chemical biology and drug development, the ability to control the release of bioactive molecules with precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging"...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical biology and drug development, the ability to control the release of bioactive molecules with precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools, offering researchers the power to initiate biological processes with a burst of light. This guide provides a detailed exploration of 2-(3-Methoxy-2-nitrophenyl)acetic acid, a member of the o-nitrobenzyl family of PPGs, for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanisms of action, and provide detailed protocols for its application in caging various functional groups, thereby enabling the spatiotemporal control of molecular activity.

The Power of Light: Understanding Photolabile Protecting Groups

Photolabile protecting groups are chemical moieties that can be cleaved from a molecule upon exposure to light of a specific wavelength.[1] This "uncaging" process liberates the parent molecule, restoring its biological function. The o-nitrobenzyl group is one of the most widely used classes of PPGs, known for its reliable cleavage and versatility in protecting a wide range of functional groups, including alcohols, amines, and carboxylic acids.[1][2]

The key to their function lies in a light-induced intramolecular rearrangement known as a Norrish Type II reaction.[1] Upon absorption of a photon (typically in the UV-A region, around 365 nm), the o-nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate.[1] This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the bond connecting the protecting group to the molecule of interest and the formation of a nitrosobenzaldehyde byproduct.[1]

G

Figure 1: A simplified workflow of photocaging and uncaging.

Synthesis of the Protecting Group: 2-(3-Methoxy-2-nitrophenyl)acetic Acid

The synthesis of 2-(3-methoxy-2-nitrophenyl)acetic acid is most logically achieved through the regioselective nitration of 3-methoxyphenylacetic acid.[3] The methoxy group is an ortho-, para-director, while the acetic acid group is a meta-director. The steric hindrance from the acetic acid group favors nitration at the C2 position (ortho to the methoxy group).

G

Figure 2: Synthetic route to the target photolabile protecting group.

Protocol 1: Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

Materials:

  • 3-Methoxyphenylacetic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Ice

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methoxyphenylacetic acid while stirring. Maintain the temperature below 10 °C.

  • Once the starting material is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution. If an oil forms, it may solidify upon further stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(3-methoxy-2-nitrophenyl)acetic acid as a solid.

Note: Nitration reactions are highly exothermic and require careful temperature control. Always add acid slowly to the substrate and use an efficient cooling bath.

Caging Functional Groups: Protection Strategies

The carboxylic acid functionality of 2-(3-methoxy-2-nitrophenyl)acetic acid allows for its attachment to various molecules through the formation of ester or amide bonds. This typically requires activation of the carboxylic acid.

Protection of Alcohols (Esterification)

The Steglich esterification is a mild and effective method for coupling carboxylic acids with alcohols, particularly for acid-sensitive or sterically hindered substrates.[4][5] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][6]

G

Figure 3: Workflow for the protection of an alcohol.

Protocol 2: Protection of a Primary Alcohol

Materials:

  • Alcohol to be protected

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol, 2-(3-methoxy-2-nitrophenyl)acetic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDCI (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDCI, the urea byproduct is water-soluble.

  • Wash the organic phase sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.

Protection of Amines (Amide Bond Formation)

Similar to esterification, the formation of an amide bond to cage an amine requires the activation of the carboxylic acid. Standard peptide coupling reagents are well-suited for this transformation.

Protocol 3: Protection of a Primary Amine

Materials:

  • Amine to be protected

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3-methoxy-2-nitrophenyl)acetic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add EDCI (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected amine.

The Unveiling: Photolytic Deprotection

G

Figure 4: The photolytic deprotection process.

Protocol 4: General Photolysis Procedure

Materials:

  • Caged compound

  • Appropriate solvent (e.g., buffer for biological experiments, organic solvent for synthesis)

  • UV lamp with a principal emission wavelength around 365 nm (e.g., a mercury lamp with a filter or a 365 nm LED array)

  • Quartz reaction vessel or cuvette

Procedure:

  • Dissolve the caged compound in the desired solvent in a quartz reaction vessel. The concentration should be adjusted to ensure sufficient light penetration.

  • Irradiate the solution with a 365 nm UV light source. The reaction time will depend on the light intensity, the quantum yield of the caged compound, and the concentration.

  • Monitor the progress of the deprotection by a suitable analytical method, such as HPLC or UV-Vis spectroscopy (observing the disappearance of the caged compound and the appearance of the uncaged molecule).

  • For preparative scale reactions, once the reaction is complete, the solvent can be removed, and the desired uncaged product can be purified from the photolytic byproduct (2-nitroso-3-methoxybenzaldehyde) by standard chromatographic techniques.

Important Considerations:

  • The photolytic byproduct, a nitrosobenzaldehyde derivative, can potentially react with nucleophiles in the system. It is important to consider its potential reactivity in the context of the specific application.

  • The intensity of the light source will significantly impact the rate of uncaging. It is advisable to calibrate the light source and determine the optimal irradiation time for a given setup.

Applications in Research and Drug Development

The ability to release bioactive molecules with high spatiotemporal control has profound implications in various fields.[10][11]

Neuroscience: Caged neurotransmitters, such as glutamate or GABA, allow for the precise stimulation of individual neurons or even single dendritic spines, enabling the mapping of neural circuits with unprecedented resolution.[12][13] The use of 2-(3-methoxy-2-nitrophenyl)acetic acid to cage neurotransmitters like dopamine could provide valuable tools for studying dopaminergic signaling in the brain.[14][15]

Drug Delivery: Photolabile protecting groups are at the forefront of developing light-activated drug delivery systems.[16] A therapeutic agent can be rendered inactive by caging a critical functional group. Upon irradiation of the target tissue, the drug is released in its active form, minimizing systemic toxicity and off-target effects. This approach holds immense promise for the targeted delivery of chemotherapy agents and other potent drugs.

Summary and Future Outlook

2-(3-Methoxy-2-nitrophenyl)acetic acid represents a valuable tool in the ever-expanding toolbox of photolabile protecting groups. Its straightforward synthesis from a commercially available precursor and its membership in the well-characterized o-nitrobenzyl family make it an attractive option for researchers seeking to implement photocaging strategies. The detailed protocols provided in this guide offer a starting point for the synthesis of this protecting group and its application in caging alcohols and amines.

Future research will likely focus on fine-tuning the photophysical properties of this and related PPGs. The introduction of additional substituents on the aromatic ring can shift the absorption maximum to longer, less-damaging wavelengths (into the visible or even near-infrared range) and modulate the quantum yield of cleavage. The continued development of novel and more efficient photolabile protecting groups will undoubtedly fuel further innovation in our ability to control biological processes with the precision and elegance of light.

References

  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (12), 125-142.
  • Hansen, M. J., Velema, W. A., & Szymanski, W. (2020). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Chemical Reviews, 120(15), 7349-7423.
  • Wikipedia contributors. (2023, December 12). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Marcotte, I., & Ford, W. C. (2002). Synthesis and photolysis of caged dopamine. Methods in enzymology, 353, 25-37.
  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons.
  • Griesbeck, A. G., & Maptue, N. (2004). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and photobiology, 80(3), 399-411.
  • Papageorgiou, G., Ogden, D., & Corrie, J. E. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(48), 15816-15832.
  • Willner, I., & Willner, B. (2023).
  • Pokharel, M., & Park, K. (2021). Light Mediated Drug Delivery Systems: A Review. Journal of Drug Targeting, 29(10), 1083-1121.
  • Pinheiro, M., & Maçôas, E. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Organic & Biomolecular Chemistry, 19(30), 6549-6555.
  • Laimgruber, S., Schachenmayr, H., & Gschwind, R. M. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 725-734.
  • Wikipedia contributors. (2023, November 28). Quantum yield. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Lee, H. G., & Discher, D. E. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(19), 5031-5034.
  • Wikipedia contributors. (2023, October 22). Steglich esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Trigo, F. F., et al. (2012). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 6, 27.
  • Specht, A., Bolze, F., & Nicoud, J. F. (2016). Two-photon uncaging, from neuroscience to materials. Optics express, 24(9), 9913-9933.
  • Gmeiner, P., et al. (2020). Structure-based development of caged dopamine D2/D3 receptor antagonists. Scientific reports, 10(1), 1-13.
  • Fiveable. (n.d.). Quantum yield determination and interpretation. In Photochemistry Class Notes. Retrieved January 21, 2026, from [Link]

  • Glembocki, O. J., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
  • Femtonics. (n.d.). Caged Neurotransmitters. Retrieved January 21, 2026, from [Link]

  • Ellis-Davies, G. C. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS chemical neuroscience, 9(11), 2633-2640.
  • Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. The Journal of Organic Chemistry, 67(16), 5567-5577.
  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 21, 2026, from [Link]

  • J&K Scientific. (n.d.). 2-(3-Methoxy-4-nitrophenyl)acetic acid. Retrieved January 21, 2026, from [Link]

  • Ellis-Davies, G. C. (2008). Useful caged compounds for cell physiology. Accounts of chemical research, 41(9), 1195-1204.
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  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 21, 2026, from [Link]

  • Sci-Hub. (n.d.). the nitration of phenylacetic acid. Retrieved January 21, 2026, from [Link]

  • PubMed. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
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Method

Application Notes and Protocols for the Fischer Esterification of 2-(3-Methoxy-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed experimental protocol for the synthesis of methyl 2-(3-methoxy-2-nitrophenyl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed experimental protocol for the synthesis of methyl 2-(3-methoxy-2-nitrophenyl)acetate via the Fischer esterification of 2-(3-methoxy-2-nitrophenyl)acetic acid. The protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices and comprehensive references to authoritative sources.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, fragrance, and materials science industries. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used method due to its operational simplicity and cost-effectiveness.[1] This application note focuses on the specific esterification of 2-(3-methoxy-2-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry and as a building block for more complex molecules. The presence of both a methoxy and a nitro group on the aromatic ring, particularly the ortho-nitro group, presents unique considerations for this reaction, including potential steric hindrance and electronic effects that can influence reactivity.[2]

Reaction Principle and Mechanism

The Fischer esterification is an equilibrium-controlled process.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5] The subsequent steps involve proton transfer, the elimination of a water molecule, and finally, deprotonation to regenerate the acid catalyst and yield the ester product.[5]

To drive the equilibrium towards the formation of the ester, it is common practice to either use a large excess of the alcohol or to remove the water as it is formed, for instance, by azeotropic distillation with a suitable solvent.[4]

Materials and Methods

Reagents and Equipment
ReagentGradeSupplier
2-(3-Methoxy-2-nitrophenyl)acetic acid≥98%Commercially Available
Methanol (Anhydrous)ACS GradeCommercially Available
Sulfuric Acid (H₂SO₄), ConcentratedACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deuterated Chloroform (CDCl₃)NMR GradeCommercially Available

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glassware for extraction and filtration, NMR spectrometer, and FTIR spectrometer.

Safety Precautions
  • 2-(3-Methoxy-2-nitrophenyl)acetic acid and its ester derivative: Handle with care. While specific toxicity data for this compound is limited, related nitroaromatic compounds can be irritants and potentially harmful. Avoid inhalation, ingestion, and skin contact.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl Acetate: Flammable. Work in a well-ventilated area or fume hood.

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-methoxy-2-nitrophenyl)acetic acid (e.g., 5.0 g, 1 equivalent).

  • Add anhydrous methanol (e.g., 50 mL). The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.[5]

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution. The addition of the strong acid catalyst is crucial for protonating the carboxylic acid and initiating the reaction.[4]

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Reaction Execution
  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or an oil bath.

  • Maintain the reflux for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

Work-up and Purification
  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 100 mL). This will precipitate the crude ester and dilute the acid.

  • Neutralize the excess sulfuric acid by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the solution is approximately 7-8.[6] This step is critical to remove the acid catalyst and any unreacted carboxylic acid.

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL). Ethyl acetate is a common solvent for extracting organic products from aqueous solutions.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution, e.g., 50 mL) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 2-(3-methoxy-2-nitrophenyl)acetate.

  • For higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[7]

Characterization

The structure and purity of the synthesized methyl 2-(3-methoxy-2-nitrophenyl)acetate can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetate group, and the methyl ester protons. The chemical shifts and splitting patterns will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including those bearing the methoxy and nitro groups), the methylene carbon, and the methyl carbons of the methoxy and ester groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The characteristic stretching vibrations of the C-O bond of the ester will also be present. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Diagrams

Reaction Mechanism

Fischer_Esterification RCOOH R-COOH (Carboxylic Acid) Protonated_acid R-C(=O⁺H)OH RCOOH->Protonated_acid + H⁺ ROH R'-OH (Alcohol) H_plus H⁺ Tetrahedral_intermediate R-C(OH)(OH)-O⁺HR' Protonated_acid->Tetrahedral_intermediate + R'-OH Water_leaving R-C(OH)-O⁺H₂R' Tetrahedral_intermediate->Water_leaving - H⁺ + H⁺ Protonated_ester R-C(=O⁺H)OR' Water_leaving->Protonated_ester - H₂O Water H₂O Water_leaving->Water Ester R-COOR' (Ester) Protonated_ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

experimental_workflow start Start: 2-(3-Methoxy-2-nitrophenyl)acetic acid add_methanol Add excess anhydrous methanol start->add_methanol add_catalyst Add concentrated H₂SO₄ (catalyst) add_methanol->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to room temperature reflux->cool quench Quench with ice-water cool->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with ethyl acetate neutralize->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (optional) concentrate->purify characterize Characterize product (NMR, FTIR) purify->characterize end End: Methyl 2-(3-Methoxy-2-nitrophenyl)acetate characterize->end

Caption: Experimental workflow for the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the methanol is anhydrous.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Product is an oil that does not solidifyPresence of impuritiesPurify by column chromatography.
Incomplete neutralizationInsufficient NaHCO₃ addedAdd NaHCO₃ solution until effervescence ceases and check the pH.

Conclusion

This application note provides a comprehensive and detailed protocol for the Fischer esterification of 2-(3-methoxy-2-nitrophenyl)acetic acid. By following the outlined steps and understanding the underlying chemical principles, researchers can reliably synthesize the corresponding methyl ester. The provided information on safety, work-up, purification, and characterization will aid in achieving a high-purity product. The inherent equilibrium of the Fischer esterification necessitates careful control of reaction conditions to ensure a high yield, and the considerations for sterically hindered substrates are particularly relevant for this specific transformation.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-catalyzed esterification. Reaction conditions and yields for.... Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p-nitrophenyl acetate | Request PDF. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]

  • Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Amide Bond Formation from 2-(3-Methoxy-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-(3-Methoxy-2-nitrophenyl)acetamides Amide bond formation is arguably the most critical and frequently performed react...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(3-Methoxy-2-nitrophenyl)acetamides

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] The resulting amide linkage is a cornerstone of countless pharmaceutical agents, natural products, and polymers due to its exceptional stability.[1] The specific precursor, 2-(3-Methoxy-2-nitrophenyl)acetic acid, offers unique strategic advantages. The presence of an ortho-nitro group provides a versatile synthetic handle; it can be readily reduced to an amine, which can then be further functionalized, opening pathways to complex heterocyclic scaffolds like indoles or quinolones, which are prevalent in pharmacologically active molecules.[2][3]

This guide provides a detailed examination of the principles and practices for successfully synthesizing amides from this valuable intermediate. We will explore the mechanistic nuances influenced by the electronic properties of the phenyl ring substituents and present robust, validated protocols using both classical and modern coupling reagents.

Chemical Principles & Mechanistic Considerations

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[4][5] This is achieved using "coupling reagents." The choice of coupling strategy is paramount, especially with a substrate like 2-(3-Methoxy-2-nitrophenyl)acetic acid, where the electronic effects of the substituents must be considered.

  • The Role of the Ortho-Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) increases the acidity of the carboxylic acid proton, but it can also destabilize the activated intermediate required for coupling. This electronic pull can make the carboxylate a poorer nucleophile for the initial activation step.[6]

  • The Role of the Meta-Methoxy Group: The electron-donating methoxy group (-OCH₃) partially counteracts the effect of the nitro group, influencing the overall electronic character of the molecule.

Common Coupling Mechanisms

The most prevalent methods involve the in-situ generation of a highly reactive acylating agent. Two major classes of reagents are discussed here: carbodiimides and uronium/phosphonium salts.

A. Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then attacked by the amine to form the amide bond, releasing a soluble urea byproduct.[6][9]

However, the O-acylisourea is susceptible to side reactions, including rearrangement to a stable N-acylurea or reaction with another molecule of the carboxylic acid to form an anhydride.[6][10] To mitigate these issues and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are almost always included. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable yet still highly reactive towards amines, thereby reducing the risk of side reactions and racemization.[11][12]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI + EDC EDC EDC HOBtEster HOBt-Ester (Active Ester) OAI->HOBtEster + HOBt (Suppresses side reactions) NAcylurea N-Acylurea (Side Product) OAI->NAcylurea Rearrangement HOBt HOBt Amide Desired Amide (R-CONH-R') HOBtEster->Amide + Amine (R'-NH₂) Amine Amine (R'-NH₂) Experimental_Workflow Start Starting Materials: - Acetic Acid Derivative - Amine - Coupling Reagent (e.g., EDC/HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Dissolve 1. Dissolve Acid & Amine in Anhydrous Solvent Start->Dissolve Activate 2. Add Coupling Reagent & Base (Activation) Dissolve->Activate React 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Activate->React Workup 4. Aqueous Work-up (Acid/Base/Brine Washes) React->Workup Purify 5. Dry, Concentrate & Purify via Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Sources

Method

Application Note: Synthesis of 4-Methoxyoxindole via Reductive Cyclization of 2-(3-Methoxy-2-nitrophenyl)acetic acid

Abstract This application note provides a comprehensive technical guide for the synthesis of 4-methoxyoxindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved thro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 4-methoxyoxindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through the reductive cyclization of 2-(3-methoxy-2-nitrophenyl)acetic acid. We present two robust and field-proven protocols for this transformation: a classical Béchamp reduction using iron in an acidic medium and a catalytic transfer hydrogenation. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Significance

Oxindoles are a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The 4-methoxyoxindole core, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors and modulators of other biological pathways. Its strategic importance lies in the versatile functional handles it possesses, allowing for further molecular elaboration.

The synthesis of oxindoles via the reductive cyclization of ortho-nitroaryl acetic acids is a classical and highly effective strategy. This approach is convergent and generally proceeds with high yields. The choice of reducing agent is critical and can be tailored based on laboratory capabilities, substrate sensitivity, and scale of the reaction. This note details two of the most reliable methods for this transformation.

Mechanistic Overview of Reductive Cyclization

The conversion of 2-(3-methoxy-2-nitrophenyl)acetic acid to 4-methoxyoxindole is a tandem reaction that involves two key stages: the reduction of the nitro group and the subsequent intramolecular cyclization.

Stage 1: Reduction of the Nitro Group The nitro group (-NO₂) is a strong electron-withdrawing group and must be reduced to an amino group (-NH₂) to facilitate cyclization. This reduction is a six-electron process that proceeds through several intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) species[1].

Stage 2: Intramolecular Cyclization (Lactamization) Once the amino group is formed in situ, it acts as a nucleophile. Given its proximity to the carboxylic acid side chain, a spontaneous or acid/base-catalyzed intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid occurs. This is followed by the elimination of a water molecule to form the stable five-membered lactam ring characteristic of the oxindole structure.

The overall transformation is illustrated in the diagram below.

Reductive_Cyclization_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product start_mol 2-(3-Methoxy-2-nitrophenyl)acetic acid intermediate_amino 2-Amino-3-methoxyphenyl)acetic acid start_mol->intermediate_amino Reduction of -NO₂ (e.g., Fe/HCl or H₂, Pd/C) product_mol 4-Methoxyoxindole intermediate_amino->product_mol Intramolecular Cyclization (Lactamization)

Caption: General mechanism of reductive cyclization.

Experimental Protocols

Two distinct and reliable protocols are presented below. The choice between them may depend on factors such as available equipment (hydrogenation apparatus), desired scale, and tolerance of other functional groups in more complex substrates.

Protocol 1: Béchamp Reduction using Iron and Acetic Acid

This classical method is robust, uses inexpensive reagents, and is well-suited for moderate to large-scale synthesis without the need for specialized high-pressure equipment. The use of iron powder in an acidic medium is a well-established procedure for the reduction of aromatic nitro compounds[2].

Materials and Reagents:

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • Iron powder (fine, <325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (for filtration)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, suspend 2-(3-methoxy-2-nitrophenyl)acetic acid (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common ratio is 2:1 v/v). A typical concentration would be around 0.2 M.

  • Addition of Iron: To the stirred suspension, add iron powder (typically 4.0-5.0 eq) portion-wise. The addition can be exothermic, so it is advisable to monitor the temperature and use an ice bath if necessary to maintain control.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of ethyl acetate.

  • Work-up - Extraction: Combine the filtrates and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is crucial to remove the acetic acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-methoxyoxindole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Fe_HCl_Workflow start Suspend Starting Material in EtOH/Acetic Acid add_fe Add Iron Powder Portion-wise start->add_fe reflux Heat to Reflux (2-4 hours) add_fe->reflux cool Cool to Room Temp. reflux->cool filter Dilute with EtOAc Filter through Celite cool->filter extract Wash with H₂O, NaHCO₃, and Brine filter->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product Pure 4-Methoxyoxindole purify->product

Caption: Workflow for the Béchamp reduction protocol.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative that often results in higher purity crude products and simpler work-up procedures. This method requires a source of hydrogen gas and a suitable catalyst, typically palladium on carbon (Pd/C)[3][4].

Materials and Reagents:

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • Palladium on Carbon (5% or 10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Filtration setup

Step-by-Step Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 2-(3-methoxy-2-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere is replaced by hydrogen). Pressurize the vessel to the desired pressure (a hydrogen balloon is often sufficient for small-scale reactions, while a Parr apparatus can be set to 50 psi for more efficient reduction).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material. This typically takes 4-18 hours.

  • Work-up - Filtration: Carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry and exposed to air; ensure the filter cake is kept wet with solvent during filtration.

  • Concentration: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity.

  • Purification (if necessary): If further purification is required, the crude 4-methoxyoxindole can be recrystallized or subjected to column chromatography as described in Protocol 1.

Data Summary and Expected Results

The following table summarizes typical quantitative data for the synthesis of 4-methoxyoxindole.

ParameterProtocol 1: Fe/Acetic AcidProtocol 2: Catalytic Hydrogenation
Starting Material 2-(3-methoxy-2-nitrophenyl)acetic acid2-(3-methoxy-2-nitrophenyl)acetic acid
Key Reagents Iron powder, Acetic Acid10% Pd/C, H₂ gas
Solvent Ethanol/Acetic AcidMethanol or Ethyl Acetate
Reaction Temp. ~85 °C (Reflux)Room Temperature
Reaction Time 2-4 hours4-18 hours
Typical Yield 75-90%85-98%
Purity (crude) Good, may contain iron saltsHigh to excellent
Work-up Aqueous work-up requiredFiltration and concentration

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Protocol 1): If the reaction stalls, the iron powder may be of low activity. Adding a small amount of concentrated HCl can sometimes help activate the iron surface. Ensure the iron powder is finely divided for maximum surface area.

  • Low Yields (Protocol 1): Inefficient removal of iron salts during filtration can lead to lower yields. Ensure the filter cake is washed thoroughly with the solvent. Emulsions during work-up can also be an issue; addition of brine can help break them.

  • Stalled Reaction (Protocol 2): Catalyst poisoning can occur. Ensure the starting material and solvent are of high purity. If the reaction is slow, increasing the hydrogen pressure or catalyst loading may be beneficial. The amine product can sometimes inhibit the catalyst; adding a small amount of acetic acid to the reaction mixture can mitigate this effect[4].

  • Product Isolation: 4-Methoxyoxindole has moderate polarity. For column chromatography, a gradient elution starting from a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is effective.

Conclusion

The reductive cyclization of 2-(3-methoxy-2-nitrophenyl)acetic acid is a reliable and efficient method for the synthesis of 4-methoxyoxindole. Both the classical Béchamp reduction and catalytic hydrogenation offer viable pathways, with the choice depending on the specific laboratory context. The protocols and insights provided in this application note are designed to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 4, p.645 (1963); Vol. 34, p.66 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0645]
  • Haber, F. Z. Elektrochem. Angew. Phys. Chem.1898, 4, 506–514. (Historical reference for the stepwise reduction of nitroarenes).
  • Sandelier, M. J.; DeShong, P. Org. Lett.2007, 9 (17), 3209–3212. [Link: https://pubs.acs.org/doi/10.1021/ol0710921]
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link: https://www.commonorganicchemistry.com/Reaction_Pages/Nitro_Reduction/Nitro_Reduction_Iron.htm]
  • TCI Chemicals. Hydrogenation Catalysts. [Link: https://www.tcichemicals.
  • Abdel-Magid, A. F., et al. J. Org. Chem.1996, 61 (11), 3849–3862. [Link: https://pubs.acs.org/doi/10.1021/jo960057x]
  • Reddit r/Chempros. Hydrogenation reaction tips and tricks. [Link: https://www.reddit.
  • Pradhan, P. K., et al. Synth. Commun.2005, 35 (7), 913-922. (Analogous Fe-HCl reductions). [Link: https://www.tandfonline.com/doi/abs/10.1081/SCC-200054231]
  • Rylander, P. N.
  • Myers, A. G. Chem 115 Handouts. Harvard University. (Provides general procedures for reductive amination and related reductions). [Link: https://myers.chemistry.harvard.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link: https://www.organic-chemistry.org/namedreactions/bechamp-reduction.shtm]

Sources

Application

synthesis of N-hydroxyoxindoles from ortho-nitrobenzyl compounds

An In-Depth Guide to the Synthesis of N-Hydroxyoxindoles from ortho-Nitrobenzyl Compounds For researchers and scientists in organic synthesis and drug development, the N-hydroxyoxindole scaffold represents a valuable het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-Hydroxyoxindoles from ortho-Nitrobenzyl Compounds

For researchers and scientists in organic synthesis and drug development, the N-hydroxyoxindole scaffold represents a valuable heterocyclic motif. These compounds serve as crucial intermediates in the total synthesis of complex alkaloids and exhibit a range of biological activities. Among the various synthetic routes, the intramolecular reductive cyclization of readily accessible ortho-nitrobenzyl compounds stands out as a robust and efficient strategy. This guide provides a detailed exploration of this transformation, focusing on the underlying mechanism, field-proven protocols, and practical considerations for successful implementation.

The Core Principle: A Cascade of Reduction and Cyclization

The conversion of an ortho-nitrobenzyl compound, typically a ketone or aldehyde, into an N-hydroxyoxindole is not a single-step reaction but rather a finely controlled cascade. The entire process hinges on the selective partial reduction of the nitro group to a hydroxylamine, which then acts as an intramolecular nucleophile, attacking the adjacent carbonyl group to forge the heterocyclic ring.

Mechanistic Pathway

The transformation proceeds through two key stages:

  • Selective Reduction: The aromatic nitro group (-NO₂) is a versatile functional group that can be reduced through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH), before reaching the amine (-NH₂).[1] The critical challenge in N-hydroxyoxindole synthesis is to halt the reduction at the hydroxylamine stage.[2] Over-reduction leads to the formation of the corresponding oxindole or aniline as an undesired byproduct. Various reducing systems, from classic dissolving metals to modern catalytic methods, have been developed to achieve this selectivity.[3][4]

  • Intramolecular Cyclization: Once the ortho-nitrobenzyl ketone is converted to the transient arylhydroxylamine intermediate, the nitrogen's lone pair is poised for a nucleophilic attack on the proximal carbonyl carbon. This intramolecular condensation reaction forms a five-membered hemiaminal-like intermediate, which rapidly dehydrates to yield the stable N-hydroxyoxindole aromatic system.

The general mechanistic pathway is illustrated below.

Mechanism cluster_reduction Selective Reduction Start ortho-Nitrobenzyl Ketone Intermediate1 ortho-Nitrosobenzyl Ketone Start->Intermediate1 Reduction Step 1 Intermediate2 ortho-Hydroxylaminobenzyl Ketone Intermediate1->Intermediate2 Reduction Step 2 Product N-Hydroxyoxindole Intermediate2->Product Intramolecular Cyclization & Dehydration

Caption: General mechanism for N-hydroxyoxindole synthesis.

Application Protocol: Lead-Promoted Reductive Cyclization

A particularly effective and high-yielding method for this transformation involves a lead-promoted intramolecular reductive cyclization using transfer hydrogenation conditions.[5] This procedure is operationally simple and provides the desired N-hydroxyoxindoles in excellent yield and purity.[5]

Causality Behind the Method
  • Transfer Hydrogenation: Instead of using pressurized hydrogen gas, this method employs ammonium formate as a hydrogen donor. In the presence of a catalyst, ammonium formate decomposes to produce hydrogen in situ, making the procedure safer and more accessible for standard laboratory setups.

  • Role of Lead Metal: While catalytic systems often use noble metals like palladium or platinum, elemental lead in this context effectively mediates the partial reduction of the nitro group to the hydroxylamine stage without significant over-reduction to the amine.[3][5] This selectivity is crucial for maximizing the yield of the desired N-hydroxyoxindole.

Detailed Experimental Protocol

This protocol is adapted from a general method demonstrated for the cyclization of various o-nitrobenzyl ketones and aldehydes.[5]

Materials and Equipment:

  • ortho-Nitrobenzyl ketone substrate

  • Lead powder (fine granular)

  • Ammonium formate (HCO₂NH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), 200 proof

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, flasks)

  • Celite™ or a similar filtration aid

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the ortho-nitrobenzyl ketone (1.0 mmol, 1.0 equiv) in a 3:1 mixture of THF/EtOH (8 mL) in a round-bottom flask, add ammonium formate (5.0 mmol, 5.0 equiv).

  • Addition of Reductant: Add fine granular lead powder (3.0 mmol, 3.0 equiv) to the stirring solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite™ to remove the lead metal and other inorganic residues. Wash the filter cake thoroughly with ethyl acetate.

  • Workup - Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically of high purity.[5] If necessary, further purification can be achieved by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient.

Experimental Workflow Diagram

Workflow cluster_main Lead-Promoted Synthesis Workflow A 1. Reagent Combination (Substrate, HCO₂NH₄, Pb, THF/EtOH) B 2. Reaction at Reflux (1-2 hours) A->B C 3. TLC Monitoring B->C Check Completion C->B D 4. Cool & Filter (through Celite™) C->D E 5. Extraction & Wash (EtOAc, H₂O, Brine) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotovap) E->F G 7. Purification (Chromatography, if needed) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow.

Substrate Scope and Performance

This lead-promoted methodology demonstrates broad applicability across various substituted ortho-nitrobenzyl compounds. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring.

EntryR¹ (on Benzyl Carbon)R² (on Aromatic Ring)Time (h)Yield (%)
1CH₃H1.598
2PhH1.596
3HH1.095
4CH₃5-Cl1.594
5CH₃5-OCH₃2.095
6Ph4,5-(OCH₃)₂2.093
Data adapted from Org. Lett. 2005, 7, 21, 4725–4728.[5]

Troubleshooting and Scientific Considerations

  • Over-reduction: The most common side reaction is the further reduction of the N-hydroxyoxindole to the corresponding oxindole. If significant amounts of this byproduct are observed, reaction time should be carefully monitored and minimized. Reducing the equivalents of the lead or ammonium formate might also be beneficial, though potentially at the cost of conversion rate.

  • Incomplete Reaction: If the starting material is not fully consumed, ensure that the reagents are of high quality. Ammonium formate can degrade over time, and the lead powder's surface can oxidize, reducing its reactivity. Using freshly opened or properly stored reagents is recommended.

  • Product Stability: While generally stable, some N-hydroxyoxindoles can be sensitive. It is advisable to avoid prolonged exposure to strong acids or bases during workup and purification. The N-hydroxy group can be further derivatized (e.g., methylated or acetylated) to enhance stability if required for subsequent synthetic steps.[6]

References

  • Gabriele, G., et al. (2026). A novel synthesis of N-hydroxyheterocycles during the deoxygenation of nitroaromatics. AperTO - Archivio Istituzionale Open Access dell’Università di Torino.
  • Moody, C. J., & Ruggiero, M. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Buehr, C., & Harrowven, D. C. (2005). A general synthesis of N-hydroxyindoles. Organic Letters, 7(21), 4725–4728. [Link]

  • Hsieh, D., et al. (2020). Method of reducing aromatic nitro compounds.
  • Wang, S., et al. (2022). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Organic Chemistry Frontiers. [Link]

  • Akkapeddi, P., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736. [Link]

  • Kovalenko, S. M., et al. (2016). General synthetic method for NH-indoles starting from N-hydroxyindoles. ResearchGate. [Link]

  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. [Link]

  • METTLER TOLEDO. (n.d.). Nitrobenzyl reduction. Mettler Toledo. [Link]

  • Gasparyan, S., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI. [Link]

  • Ischay, M. A., et al. (2012). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. ACS Catalysis, 2(8), 1635-1639. [Link]

  • Jagadeesh, R. V., & Beller, M. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. ACS Catalysis, 9(4), 3046-3085. [Link]

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Method

Application Notes and Protocols: 2-(3-Methoxy-2-nitrophenyl)acetic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction: The Strategic Importance of 2-(3-Methoxy-2-nitrophenyl)acetic Acid in Heterocyclic Chemistry 2-(3-Methoxy-2-nitrophenyl)acetic acid is a highly functionalized aromatic compound that serves as a pivotal buil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(3-Methoxy-2-nitrophenyl)acetic Acid in Heterocyclic Chemistry

2-(3-Methoxy-2-nitrophenyl)acetic acid is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of a diverse array of heterocyclic scaffolds.[1] Its strategic placement of a nitro group ortho to an acetic acid side chain, along with a methoxy substituent, provides a unique chemical handle for constructing complex molecular architectures, particularly those of medicinal and pharmaceutical interest. The proximity of the nitro and acetic acid functionalities allows for facile intramolecular cyclization reactions upon reduction of the nitro group, leading to the formation of valuable heterocyclic systems such as oxindoles.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this precursor, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and the biological significance of the resulting heterocyclic compounds.

Core Synthetic Strategy: Reductive Cyclization

The primary synthetic strategy leveraging 2-(3-methoxy-2-nitrophenyl)acetic acid is the reductive cyclization of the nitro group. The choice of reducing agent and reaction conditions dictates the final heterocyclic product. Complete reduction of the nitro group to an amine, followed by intramolecular amide bond formation, yields a lactam (oxindole). Conversely, partial reduction to a hydroxylamine leads to the corresponding N-hydroxyoxindole (a cyclic hydroxamic acid).

Figure 2: Workflow for the synthesis of 7-methoxyoxindole.

B. Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • Palladium on carbon (10 wt. %)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(3-methoxy-2-nitrophenyl)acetic acid (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-methoxyoxindole.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Representative Reaction Parameters for 7-Methoxyoxindole Synthesis

ParameterValue
Substrate 2-(3-Methoxy-2-nitrophenyl)acetic acid
Catalyst 10% Pd/C
Solvent Methanol
H₂ Pressure 1-3 atm
Temperature Room Temperature
Typical Yield >90%

II. Synthesis of N-Hydroxy-7-methoxyoxindoles: Accessing Cyclic Hydroxamic Acids

N-hydroxyoxindoles, as cyclic hydroxamic acids, are an important class of compounds with potential applications as enzyme inhibitors. Their synthesis from 2-(3-methoxy-2-nitrophenyl)acetic acid requires a more controlled, partial reduction of the nitro group to a hydroxylamine intermediate.

A. Mechanistic Considerations for Partial Reduction

Achieving partial reduction of the nitro group to a hydroxylamine requires milder reducing agents compared to those used for complete reduction to the amine. Visible light photoredox catalysis has emerged as a powerful and selective method for this transformation. [1]In this process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer to the nitroarene, leading to the formation of the hydroxylamine intermediate, which then undergoes intramolecular cyclization.

Figure 3: Workflow for N-hydroxy-7-methoxyoxindole synthesis.

B. Protocol: Visible Light Photoredox-Mediated Reductive Cyclization

Materials:

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂)

  • Hantzsch ester or other suitable terminal reductant

  • Acetonitrile (degassed)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel equipped with a stir bar, combine 2-(3-methoxy-2-nitrophenyl)acetic acid (1.0 eq), [Ru(bpy)₃]Cl₂ (1-2 mol%), and the terminal reductant (e.g., Hantzsch ester, 1.5-2.0 eq).

  • Add degassed acetonitrile to dissolve the reactants.

  • Seal the vessel and irradiate with a visible light source (e.g., blue LED) while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 2: Key Parameters for Photoredox-Mediated Synthesis

ParameterValue
Substrate 2-(3-Methoxy-2-nitrophenyl)acetic acid
Photocatalyst [Ru(bpy)₃]Cl₂
Reductant Hantzsch ester
Solvent Acetonitrile
Light Source Blue LED
Typical Yield Good to excellent

III. Synthesis of Quinolone Scaffolds: Expanding the Heterocyclic Diversity

The quinolone and quinolin-2-one motifs are central to a wide range of antibacterial and anticancer agents. [2][3]While direct synthesis from 2-(3-methoxy-2-nitrophenyl)acetic acid is less commonly reported, a plausible synthetic route involves the reductive cyclization of a chalcone precursor derived from it.

A. Proposed Synthetic Pathway

A potential route to 8-methoxy-4-quinolones involves a multi-step sequence starting with the conversion of the carboxylic acid of the precursor to a methyl ketone. This ketone can then undergo a Claisen-Schmidt condensation with an appropriate aldehyde to form a 2'-nitrochalcone derivative. Subsequent reductive cyclization of this chalcone, for instance using formic acid as a CO surrogate with a palladium catalyst, can yield the desired quinolone. [4]

Figure 4: Proposed pathway for the synthesis of 8-methoxyquinolones.

B. Protocol: Reductive Cyclization of a 2'-Nitrochalcone Intermediate

This protocol outlines the final reductive cyclization step.

Materials:

  • 2'-Nitrochalcone derivative (synthesized from 2-(3-methoxy-2-nitrophenyl)acetic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Formic acid

  • Acetic anhydride

  • Toluene (anhydrous)

Procedure:

  • In a thick-walled glass tube, combine the 2'-nitrochalcone (1.0 eq), Pd(OAc)₂ (e.g., 1 mol%), and 1,10-phenanthroline (e.g., 2 mol%).

  • Add anhydrous toluene, followed by formic acid and acetic anhydride.

  • Seal the tube and heat the reaction mixture (e.g., at 100-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent any pressure.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Synthesis of Benzimidazoles: A Two-Step Approach

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. A two-step synthesis of a benzimidazole derivative can be envisioned starting from 2-(3-methoxy-2-nitrophenyl)acetic acid.

A. Synthetic Strategy

The initial step involves the complete reduction of the nitro group to an amine, yielding 2-(2-amino-3-methoxyphenyl)acetic acid. This amino acid can then be condensed with an ortho-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring.

B. Protocol: Condensation of the Amino Acid with o-Phenylenediamine

This protocol describes the second step of the synthesis.

Materials:

  • 2-(2-Amino-3-methoxyphenyl)acetic acid (from reduction of the precursor)

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

Procedure:

  • In a reaction vessel, combine 2-(2-amino-3-methoxyphenyl)acetic acid (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Add polyphosphoric acid as both the solvent and catalyst.

  • Heat the reaction mixture with stirring (e.g., at 150-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the purified benzimidazole derivative.

Medicinal Chemistry Insights and Applications

The heterocyclic scaffolds synthesized from 2-(3-methoxy-2-nitrophenyl)acetic acid are of significant interest in drug discovery.

  • Oxindoles: The 7-methoxyoxindole core is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

  • Quinolones: Quinolone derivatives are well-established as potent antibacterial agents. [5]The 8-methoxy substitution can modulate the pharmacological properties of these compounds. [6]Quinolone-2-ones also exhibit diverse biological activities including antitumor and antioxidant effects. [7][8]* Benzimidazoles: The benzimidazole nucleus is a key component of numerous pharmaceuticals with activities including anthelmintic, antiulcer, and antiviral. [9][10]

Conclusion

2-(3-Methoxy-2-nitrophenyl)acetic acid is a versatile and valuable precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The methodologies outlined in these application notes, particularly those involving reductive cyclization, provide reliable and efficient routes to oxindoles, N-hydroxyoxindoles, and offer plausible pathways to quinolones and benzimidazoles. The ability to selectively control the reduction of the nitro group allows for the targeted synthesis of different heterocyclic cores, making this precursor a powerful tool in the arsenal of medicinal and synthetic organic chemists.

References

Sources

Application

Strategic Derivatization of the Carboxylic Acid Moiety in 2-(3-Methoxy-2-nitrophenyl)acetic acid

An Application Guide for Researchers and Drug Development Professionals Introduction 2-(3-Methoxy-2-nitrophenyl)acetic acid is a versatile substituted phenylacetic acid derivative. Its structural complexity, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

2-(3-Methoxy-2-nitrophenyl)acetic acid is a versatile substituted phenylacetic acid derivative. Its structural complexity, featuring a carboxylic acid, a methoxy group, and a sterically influential ortho-nitro group, makes it a valuable synthon in medicinal chemistry and complex organic synthesis. The carboxylic acid group, in particular, serves as a primary handle for chemical modification. Derivatization of this moiety is a critical strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to facilitate subsequent synthetic transformations.[1][2]

This guide provides an in-depth exploration of the principal strategies for derivatizing the carboxylic acid group of 2-(3-Methoxy-2-nitrophenyl)acetic acid. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering robust, field-tested protocols for esterification and amidation, including the synthesis of the crucial acyl chloride intermediate.

Core Derivatization Pathways

The transformation of the carboxylic acid in 2-(3-Methoxy-2-nitrophenyl)acetic acid primarily follows three highly reliable and versatile pathways: Esterification, Acyl Chloride formation, and subsequent Amidation. The choice of pathway is dictated by the target molecule's requirements and the compatibility of the reagents with the existing nitro and methoxy functionalities.

Derivatization_Workflow Start 2-(3-Methoxy-2-nitrophenyl)acetic acid Ester Ester Derivative (e.g., Methyl Ester) Start->Ester Esterification (e.g., Fischer-Speier) AcylChloride Acyl Chloride Intermediate (Highly Reactive) Start->AcylChloride Chlorination (e.g., SOCl₂) Amide Amide Derivative (e.g., N-Benzyl Amide) Start->Amide Direct Amidation (Coupling Agents) AcylChloride->Ester Alcoholysis AcylChloride->Amide Aminolysis

Figure 1: Key derivatization pathways for the carboxylic acid group.

Section 1: Esterification via Fischer-Speier Reaction

Esterification is a fundamental derivatization for increasing lipophilicity and masking the acidic proton of the carboxyl group. The Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic and cost-effective approach.[3]

Principle and Rationale

The reaction mechanism involves the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism Acid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl (Electrophilic) Acid->ProtonatedAcid + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'OH (Nucleophilic Attack) Ester Ester (R-COOR') Tetrahedral->Ester - H₂O - H⁺

Figure 2: Simplified mechanism of Fischer-Speier esterification.

The reaction is an equilibrium process. To drive it towards the product, Le Châtelier's principle is applied by using a large excess of the alcohol (which often serves as the solvent) or by removing the water byproduct as it forms.

Protocol 1: Synthesis of Methyl 2-(3-Methoxy-2-nitrophenyl)acetate

This protocol details the conversion to the methyl ester, a common first-step derivative.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-(3-Methoxy-2-nitrophenyl)acetic acid211.172.11 g10.0
Methanol (MeOH)32.0450 mL-
Sulfuric Acid (H₂SO₄), concentrated (98%)98.080.5 mL~9.2
Saturated Sodium Bicarbonate (NaHCO₃) solution-~100 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-
Ethyl Acetate (EtOAc)88.11~150 mL-

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-Methoxy-2-nitrophenyl)acetic acid (2.11 g, 10.0 mmol).

  • Reagent Addition: Add methanol (50 mL). Stir the suspension until the acid is fully dissolved. In a fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution. Causality: H₂SO₄ is the catalyst that protonates the carbonyl, activating it for nucleophilic attack. Methanol serves as both the reactant and the solvent, its large excess drives the equilibrium towards the ester product.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up - Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL).

    • Saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases. Causality: This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

    • Brine (1 x 50 mL). Causality: This removes residual water from the organic phase before drying.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography if necessary. The product, methyl 2-(3-methoxy-2-nitrophenyl)acetate, should be an oil or low-melting solid.

Section 2: Amidation via Acyl Chloride Intermediate

Amide bond formation is paramount in drug development. Direct amidation of carboxylic acids with amines requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt.[4][5] A more efficient and widely used strategy involves a two-step process: first, activating the carboxylic acid by converting it to a highly reactive acyl chloride, followed by reaction with the desired amine.[3][6]

Principle and Rationale

The conversion to an acyl chloride replaces the -OH group with a much better leaving group (-Cl). This dramatically increases the electrophilicity of the carbonyl carbon, allowing it to react readily with weak nucleophiles like amines at room temperature. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.[7][8]

Amidation_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Aminolysis Acid Carboxylic Acid AcylChloride Acyl Chloride Acid->AcylChloride + SOCl₂ - SO₂ - HCl Amine Amine (R'-NH₂) Amide Amide AcylChloride_ref Acyl Chloride AcylChloride_ref->Amide + R'-NH₂ + Base - Base·HCl

Figure 3: Two-step workflow for the synthesis of amides.

Protocol 2: Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetyl chloride

CAUTION: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-(3-Methoxy-2-nitrophenyl)acetic acid211.172.11 g10.0
Thionyl Chloride (SOCl₂)118.972.2 mL30.0
N,N-Dimethylformamide (DMF)73.091 drop-
Toluene (anhydrous)92.1420 mL-

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a stir bar and reflux condenser (with a drying tube or inert gas inlet), add 2-(3-Methoxy-2-nitrophenyl)acetic acid (2.11 g, 10.0 mmol) and anhydrous toluene (20 mL).

  • Reagent Addition: Add one drop of DMF (catalyst). Slowly add thionyl chloride (2.2 mL, 30.0 mmol) to the suspension at room temperature. Causality: A slight excess of SOCl₂ ensures complete conversion. DMF catalytically accelerates the reaction via the formation of a Vilsmeier intermediate.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure (a trap with NaOH solution is recommended to neutralize SOCl₂ vapors). The resulting crude 2-(3-methoxy-2-nitrophenyl)acetyl chloride is often used directly in the next step without further purification.

Protocol 3: Synthesis of N-Benzyl-2-(3-methoxy-2-nitrophenyl)acetamide

Step-by-Step Methodology

  • Setup: Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane (DCM, 30 mL) in a flask under an inert atmosphere (e.g., nitrogen) and cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.07 g, 10.0 mmol) and triethylamine (TEA, 2.1 mL, 15.0 mmol) in anhydrous DCM (10 mL).

  • Reaction: Add the benzylamine/TEA solution dropwise to the cold acyl chloride solution with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality: TEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, preventing the formation of benzylammonium hydrochloride and driving the reaction to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization Summary

Confirming the successful derivatization relies on key changes in spectroscopic data. The following table summarizes the expected shifts for the functional group conversions.

Derivative TypeAnalytical MethodKey Spectroscopic Signature
Carboxylic Acid IR (cm⁻¹)Very broad O-H stretch (2500-3300), C=O stretch (~1700-1725).[9]
(Starting Material)¹H NMR (ppm)Broad singlet for -COOH proton (>10 ppm, disappears on D₂O exchange).
Ester IR (cm⁻¹)Disappearance of broad O-H stretch. Sharp C=O stretch (~1735-1750).[10]
(e.g., Methyl)¹H NMR (ppm)Disappearance of -COOH proton. Appearance of a new singlet for ester -OCH₃ (~3.7 ppm).[10]
Amide IR (cm⁻¹)Disappearance of broad O-H stretch. C=O stretch (~1630-1680, lower than acid/ester). N-H stretch (if secondary, ~3300).[11]
(e.g., N-Benzyl)¹H NMR (ppm)Disappearance of -COOH proton. Appearance of a broad singlet/triplet for N-H proton (~5.5-8.5 ppm).[11]

Conclusion

The derivatization of the carboxylic acid group in 2-(3-Methoxy-2-nitrophenyl)acetic acid is a versatile tool for synthetic chemists. The classic Fischer-Speier esterification offers a straightforward method for producing esters. For the synthesis of amides, a more robust two-step approach via an acyl chloride intermediate provides high yields and avoids the harsh conditions of direct amidation. The protocols and rationale provided herein serve as a comprehensive guide for researchers to confidently and efficiently modify this key functional group, enabling the synthesis of diverse molecular architectures for applications in drug discovery and materials science.

References

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  • National Institutes of Health. "Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC." Accessed January 22, 2026.
  • YouTube. "Esterification Synthesis Lab - Banana, Wintergreen, Flowers." Accessed January 22, 2026.
  • Chemical Review and Letters. "Recent Advances in Decarboxylative Nitration of Carboxylic Acids." Accessed January 22, 2026.
  • BenchChem. "A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid." Accessed January 22, 2026.
  • ResearchGate. "Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias." Accessed January 22, 2026.
  • Wikipedia. "Acyl chloride." Accessed January 22, 2026.
  • researchgate.net. "Synthesis of some Amide derivatives and their Biological activity." Accessed January 22, 2026.
  • Google Patents. "DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid." Accessed January 22, 2026.
  • ACS Publications. "Metal-Free Aerobic Oxidation of Nitro-Substituted Alkylarenes to Carboxylic Acids or Benzyl Alcohols Promoted by NaOH | The Journal of Organic Chemistry." Accessed January 22, 2026.
  • RSC Publishing.
  • BenchChem. "Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide." Accessed January 22, 2026.
  • ResearchGate. "Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea." Accessed January 22, 2026.
  • Organic Chemistry Portal. "Acyl chloride synthesis." Accessed January 22, 2026.
  • YouTube. "Preparation of acyl (acid) chlorides | Organic chemistry | Khan Academy." Accessed January 22, 2026.
  • VTechWorks.
  • ResearchGate.
  • Wikimedia Commons. "Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2." Accessed January 22, 2026.
  • ResearchGate. "19.2 PREPARATION OF ACYL CHLORIDES." Accessed January 22, 2026.
  • DergiPark.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(3-Methoxy-2-nitrophenyl)acetic Acid as a Versatile Scaffold in Medicinal Chemistry

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(3-Methoxy-2-nitrophenyl)acetic acid. While not a therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(3-Methoxy-2-nitrophenyl)acetic acid. While not a therapeutic agent in itself, this compound serves as a highly valuable and versatile building block for the synthesis of complex molecular architectures and diverse chemical libraries.[1] Its unique substitution pattern, featuring strategically placed methoxy, nitro, and acetic acid functionalities, offers multiple reaction handles for systematic chemical modification. We will explore its synthesis, chemical reactivity, and its utility as a core scaffold for generating novel compounds with potential therapeutic activities, particularly in oncology and infectious diseases. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the 2-(3-Methoxy-2-nitrophenyl)acetic Acid Scaffold

In the landscape of drug discovery, the identification of suitable starting scaffolds is a critical determinant of success. 2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS No. 59169-91-6, Molecular Formula: C₉H₉NO₅, MW: 211.17 g/mol ) emerges as a compound of significant interest not for its intrinsic biological activity, but for its potential as a foundational element in synthetic campaigns.[1]

The phenylacetic acid framework is a common motif in many active pharmaceutical ingredients (APIs).[1] The specific substitution on this scaffold provides three distinct points for chemical diversification:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] More importantly, it serves as a synthetic precursor to an amine (-NH₂), which is a cornerstone functional group for building diversity through amide coupling, sulfonylation, and other amine-based chemistries.

  • The Carboxylic Acid Group (-COOH): A versatile handle for forming amides, esters, and other derivatives. Its presence is fundamental for library development via parallel synthesis.

  • The Methoxy Group (-OCH₃): An electron-donating group that modulates the reactivity of the phenyl ring and can influence pharmacokinetic properties such as solubility and metabolic stability.[1]

The strategic placement of these groups allows for controlled, regioselective modifications, making this scaffold an ideal starting point for structure-activity relationship (SAR) studies.[1] Derivatives of the broader nitrophenylacetic acid class are being actively investigated for their potential as anticancer and antimicrobial agents, highlighting the therapeutic promise of molecules derived from this core structure.[1][2]

Synthesis and Chemical Reactivity

An efficient and reliable synthesis of the scaffold is paramount. The most logical and common pathway involves the regioselective nitration of a readily available precursor.[1]

Protocol 1: Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

Causality Statement: This protocol leverages the ortho, para-directing effect of the methoxy group and the meta-directing effect of the weakly deactivating acetic acid side chain on 3-methoxyphenylacetic acid.[1] Nitration is directed to the C2 position, which is ortho to the activating methoxy group. Careful temperature control is critical to prevent the formation of dinitrated and other isomeric byproducts. Acetic anhydride is used to generate the potent nitrating agent, acetyl nitrate, in situ from nitric acid.

Materials:

  • 3-Methoxyphenylacetic acid

  • Acetic anhydride

  • Fuming nitric acid (98%+)

  • Dichloromethane (DCM), anhydrous

  • Ice-salt bath

  • Distilled water, ice-cold

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard laboratory glassware

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

Step-by-Step Procedure:

  • Setup: In a 250 mL three-neck flask, dissolve 10 g of 3-methoxyphenylacetic acid in 100 mL of anhydrous dichloromethane.

  • Reagent Preparation: Add 1.1 molar equivalents of acetic anhydride to the solution.

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches -5°C to 0°C.

  • Nitration: Slowly add 1.5 molar equivalents of 98% nitric acid dropwise via the dropping funnel. Crucially, maintain the internal temperature below 5°C throughout the addition. A rise in temperature can lead to undesired side products.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture over 200 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of ice-cold water, 100 mL of saturated NaHCO₃ solution (to remove excess acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid, 2-(3-methoxy-2-nitrophenyl)acetic acid, can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford a pale yellow crystalline solid.

Diagram: Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product A 3-Methoxyphenylacetic acid B 1. Acetic Anhydride 2. 98% Nitric Acid D 2-(3-Methoxy-2-nitrophenyl)acetic acid A->D Nitration C DCM, -5 to 5 °C B->D C->D

Caption: Synthetic route to the target scaffold via electrophilic nitration.

Application in Lead Generation: Derivatization Strategies

The true utility of the scaffold lies in its capacity for diversification. The nitro and carboxylic acid groups are orthogonal handles for building a chemical library. A primary strategic step is the reduction of the nitro group to an amine, which dramatically expands synthetic possibilities.

Protocol 2: Reduction of the Nitro Group to Synthesize 2-(2-Amino-3-methoxyphenyl)acetic acid

Causality Statement: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the carboxylic acid or the aromatic ring itself. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation. The reaction proceeds under a positive pressure of hydrogen gas, ensuring complete reduction.

Materials:

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate (HPLC grade)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a flask with a balloon of H₂

  • Magnetic stirrer

Step-by-Step Procedure:

  • Setup: To a solution of 2-(3-methoxy-2-nitrophenyl)acetic acid (1 equivalent) in methanol, add 10% Pd/C (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Secure the flask to a Parr apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to 40-50 psi of H₂.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor by TLC until the starting material is no longer visible.

  • Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(2-amino-3-methoxyphenyl)acetic acid, which can often be used in the next step without further purification.

Diagram: Core Derivatization Logic

G Scaffold Scaffold 2-(3-Methoxy-2-nitrophenyl)acetic acid Amine_Intermediate Key Intermediate 2-(2-Amino-3-methoxyphenyl)acetic acid Scaffold->Amine_Intermediate Nitro Reduction (Protocol 2) Library Diverse Amide Library Amine_Intermediate->Library Amide Coupling (Protocol 3)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 2-(3-Methoxy-2-nitrophenyl)acetic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 2-(3-Methoxy-2-nitrophenyl)acetic acid?

The most direct and widely adopted route is the regioselective nitration of 3-methoxyphenylacetic acid.[1] This precursor is commercially available and contains the necessary methoxy and acetic acid groups in the correct meta-arrangement.[1] An alternative approach involves nitrating the methyl ester, methyl 3-methoxyphenylacetate, followed by hydrolysis to yield the desired carboxylic acid.[1] This two-step process can sometimes offer advantages in terms of solubility and purification of the intermediate ester.

Q2: What are the most critical parameters to control during the nitration step?

Based on established procedures for similar aromatic nitrations, three parameters are paramount for maximizing yield and minimizing byproducts:

  • Temperature: This is arguably the most critical factor. The nitration of activated aromatic rings is highly exothermic. Maintaining a consistently low temperature (ideally between -5°C and 5°C) is essential to prevent over-nitration (the formation of dinitro- species) and decomposition of the starting material or product.[1][2][3]

  • Rate of Reagent Addition: The nitrating agent must be added slowly and in a controlled, dropwise manner.[1] This allows for effective heat dissipation and prevents localized temperature spikes that can lead to undesired side reactions.

  • Stoichiometry of Reagents: The molar ratio of the starting material to the nitrating agents is crucial. For the analogous synthesis of 2-methyl-3-nitrophenylacetic acid, a molar ratio of the phenylacetic acid derivative to nitric acid and acetic anhydride of approximately 1:1.50:1.10 has been shown to be optimal.[2][3] Using acetic anhydride helps to control the acidity and potency of the nitrating system.[2][3]

Q3: How can I effectively monitor the reaction's progress?

Real-time monitoring is key to determining the optimal reaction time, ensuring complete conversion while minimizing byproduct formation.[1] The two most common methods are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, product, and any potential byproducts. The disappearance of the starting material spot indicates reaction completion.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative and accurate monitoring. This technique can precisely measure the percentage of remaining starting material and the formation of the desired product over time.

Q4: What is the most effective method for purifying the final product?

Efficient work-up and purification are essential for isolating a high-purity product and maximizing the recovered yield.[1]

  • Extraction: After quenching the reaction, an efficient liquid-liquid extraction is necessary to separate the product from the acidic reaction medium.

  • Recrystallization: This is the most common and effective method for purifying the crude product.[1] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For similar nitrophenylacetic acids, recrystallization from boiling water has proven effective.[4]

Troubleshooting Guide

Problem: Consistently Low Yields

Q: My overall yield of 2-(3-Methoxy-2-nitrophenyl)acetic acid is consistently below 50%. What are the most likely causes and how can I address them?

Low yield is a common issue that can stem from several factors throughout the synthetic workflow. Let's break down the potential causes and solutions.

A: The primary culprits for low yield are typically suboptimal nitration conditions, incomplete reaction, or losses during work-up and purification.

1. Suboptimal Nitration Conditions (Over-nitration):

  • Causality: The methoxy group is an activating group, making the aromatic ring susceptible to nitration. If the temperature is too high or the nitrating agent is too concentrated or added too quickly, you risk adding a second nitro group to the ring, forming dinitro- byproducts and consuming your desired product.

  • Solution: Strictly maintain the reaction temperature between -5°C and 5°C using an ice-salt or acetone-dry ice bath.[2][3] Ensure slow, dropwise addition of the pre-chilled nitrating mixture with vigorous stirring to maintain thermal homogeneity.

2. Incomplete Reaction:

  • Causality: The reaction may not proceed to completion if the nitrating agent has degraded, the stoichiometry is incorrect, or the reaction time is insufficient. 98% nitric acid is hygroscopic and its concentration can decrease over time.

  • Solution: Use fresh, high-purity reagents. Verify the molar ratios of your starting material, nitric acid, and acetic anhydride.[2][3] Monitor the reaction using TLC or HPLC until the starting material is no longer detectable.[1]

3. Losses During Work-up and Purification:

  • Causality: Significant product loss can occur during aqueous work-up if the pH is not optimal for extraction, or during recrystallization if an inappropriate solvent is used or the product is too soluble at low temperatures.

  • Solution: During extraction with an organic solvent, ensure the aqueous layer is sufficiently acidic to keep the carboxylic acid product protonated and thus more soluble in the organic phase. For recrystallization, perform small-scale solvent screening to find a solvent that provides good recovery. Ensure the solution is fully cooled before filtering to minimize loss due to solubility.[1][4]

Here is a decision tree to help troubleshoot low yields:

G start Low Yield Observed check_reaction Analyze Crude Product by HPLC/TLC start->check_reaction subnode_reaction Is Starting Material (SM) Present? check_reaction->subnode_reaction incomplete Incomplete Reaction subnode_reaction->incomplete Yes byproducts Significant Byproducts Present? subnode_reaction->byproducts No incomplete_sol Troubleshooting: - Check reagent quality/stoichiometry. - Increase reaction time. - Verify nitrating agent activity. incomplete->incomplete_sol over_nitration Over-nitration/Side Reactions byproducts->over_nitration Yes purification_issue Yield Loss During Purification byproducts->purification_issue No over_nitration_sol Troubleshooting: - Lower reaction temperature (-5 to 5 °C). - Slow down nitrating agent addition. - Use a milder nitrating system. over_nitration->over_nitration_sol purification_issue_sol Troubleshooting: - Optimize extraction pH. - Screen for better recrystallization solvent. - Ensure complete cooling before filtration. purification_issue->purification_issue_sol

Caption: Troubleshooting workflow for low yield.

Problem: Impure Product and Isomer Formation

Q: My final product shows significant impurities on NMR and HPLC, likely including the wrong regioisomer. How can I improve the regioselectivity of the nitration?

A: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The methoxy (-OCH₃) and acetyl (-CH₂COOH) groups on the starting material both direct incoming electrophiles, and controlling conditions is key to achieving the desired outcome.

  • Causality: The methoxy group is a strong ortho-, para- director, while the acetyl group is a weak meta- director relative to its point of attachment. In 3-methoxyphenylacetic acid, the C2 and C6 positions are activated by the methoxy group. The desired product requires nitration at the C2 position. Nitration at C4 or C6 will lead to isomeric impurities. Harsh reaction conditions (high temperature, overly potent nitrating agent) reduce selectivity and promote the formation of these other isomers.

  • Scientific Rationale: The use of a nitric acid/acetic anhydride system is a moderately potent nitrating system. Acetic anhydride reacts with nitric acid to form acetyl nitrate, which is the active nitrating species. This system is often more selective than stronger systems like nitric acid/sulfuric acid.[2][3] Adding an inert solvent like dichloromethane helps to keep the reaction mixture homogeneous and aids in temperature control, further improving selectivity.[2][3]

  • Solution:

    • Temperature Control: As with yield, maintaining a low temperature is the most effective tool for enhancing selectivity. Lower kinetic energy in the system allows the subtle electronic preferences for the C2 position to dominate.

    • Nitrating System: Stick with the nitric acid/acetic anhydride system. Avoid using a stronger nitrating mixture like fuming nitric acid or a sulfuric acid co-reagent, which will be less selective.

    • Purification: If minor amounts of isomers are unavoidable, careful recrystallization is required. Isomers often have slightly different solubilities, which can be exploited. It may be necessary to try multiple solvents or a two-solvent system (e.g., ethanol/water) to achieve high purity.

Optimized Experimental Protocols

Protocol 1: Synthesis via Nitration of 3-Methoxyphenylacetic Acid

This protocol is adapted from optimized conditions reported for analogous compounds.[2][3]

Materials:

  • 3-Methoxyphenylacetic acid

  • Acetic Anhydride

  • Nitric Acid (98%)

  • Dichloromethane (DCM)

  • Ice, Salt, Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxyphenylacetic acid (1 equivalent) and dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • Add acetic anhydride (1.10 equivalents) to the stirred solution.

  • In a separate flask, prepare the nitrating mixture by carefully and slowly adding 98% nitric acid (1.50 equivalents) to a chilled portion of dichloromethane. Caution: Highly exothermic and corrosive.

  • Cool the reaction flask to -5°C using an ice-salt bath.

  • Slowly add the nitrating mixture dropwise via the dropping funnel to the solution of 3-methoxyphenylacetic acid, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, slowly quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer. Wash the organic layer with cold water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Optimized Reaction Conditions

Parameter Recommended Value Rationale
Temperature -5°C to 5°C Minimizes over-nitration and side reactions.[1][2][3]
Molar Ratio (Substrate:HNO₃:Ac₂O) 1 : 1.50 : 1.10 Provides sufficient nitrating agent while controlling reactivity.[2][3]
Solvent Dichloromethane Inert solvent, promotes homogeneity and aids temperature control.[2][3]

| Reaction Time | ~2-3 hours | Typically sufficient for full conversion; should be confirmed by TLC/HPLC.[1][2] |

Protocol 2: Purification by Recrystallization

This protocol is based on general principles and procedures for purifying similar aromatic carboxylic acids.[1][4]

Procedure:

  • Transfer the crude 2-(3-Methoxy-2-nitrophenyl)acetic acid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., start with water or an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.[4]

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should begin to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Synthetic Workflow Diagram

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification A 1. Dissolve 3-Methoxyphenylacetic Acid in DCM B 2. Cool to -5 °C A->B C 3. Add Nitrating Mix (HNO3/Ac2O) Dropwise B->C D 4. Stir for 2h at 0-5 °C C->D E 5. Quench with Ice D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate Solvent G->H I 9. Dissolve Crude in Hot Solvent H->I J 10. Cool Slowly to Crystallize I->J K 11. Filter & Wash with Cold Solvent J->K L 12. Dry Crystals K->L M M L->M Pure Product

Caption: Overall workflow for synthesis and purification.

References

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. [Link]

  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. [Link]

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P

Sources

Optimization

purification of 2-(3-Methoxy-2-nitrophenyl)acetic acid by recrystallization

An invaluable asset in synthetic chemistry, 2-(3-Methoxy-2-nitrophenyl)acetic acid serves as a critical intermediate in the development of complex pharmaceutical compounds.[1] Its purity is paramount, as contaminants can...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable asset in synthetic chemistry, 2-(3-Methoxy-2-nitrophenyl)acetic acid serves as a critical intermediate in the development of complex pharmaceutical compounds.[1] Its purity is paramount, as contaminants can lead to undesirable side reactions, low yields, and compromised biological activity in subsequent steps. Recrystallization is a powerful and efficient technique for purifying this solid compound, leveraging differences in solubility to isolate the desired product from impurities.[2]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and execute the recrystallization of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Compound Profile: 2-(3-Methoxy-2-nitrophenyl)acetic acid

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number 591691
Typical Appearance Crystalline Solid[3]

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the recrystallization of 2-(3-Methoxy-2-nitrophenyl)acetic acid in a practical question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This typically happens under two conditions:

  • High Solute Concentration: The solution is so supersaturated that the compound separates from the solvent at a temperature above its melting point.

  • Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of your compound.

Causality & Solution: An oil is undesirable because it traps impurities and rarely crystallizes into a pure solid. To resolve this, you must ensure the compound crystallizes, not liquefies.

Troubleshooting Steps:

  • Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% of the total volume used) to slightly decrease the saturation level.[4]

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask by placing it on a cork ring or wooden block can help moderate the cooling rate.[4]

  • Induce Crystallization: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. This provides a nucleation site for crystal growth.

Q2: I've followed the procedure, but no crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer:

The absence of crystallization upon cooling usually indicates one of two issues: either the solution is not sufficiently supersaturated (too much solvent was used), or there are no nucleation sites for crystals to begin forming.

Causality & Solution: Supersaturation is the driving force for crystallization. If the concentration of the dissolved compound is below the saturation point at a given temperature, it will remain in solution.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume). This will increase the concentration of the compound. Allow the solution to cool again slowly.[4]

  • Induce Nucleation (as above):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask. The microscopic imperfections in the glass provide ideal sites for crystal formation.

    • Seed Crystals: If available, add a tiny crystal of pure 2-(3-Methoxy-2-nitrophenyl)acetic acid to the solution.

  • Lower the Temperature: Once the solution has cooled to room temperature without success, place it in an ice-water bath to further decrease the solubility of the compound.

Q3: My product crystallized too quickly and formed a fine powder instead of distinct crystals. Is this a problem?

Answer:

Yes, this can be a problem. Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[4] The goal is slow, methodical crystal growth, which allows impurities to remain in the solvent (the "mother liquor").

Causality & Solution: This issue is typically caused by using the absolute minimum amount of solvent or by cooling the solution too rapidly.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (1-2 mL for every 100 mg of solid is a good starting point).[4]

  • Control the Cooling Process: Ensure the flask is not in a cold draft. Allowing it to cool to room temperature on a benchtop, perhaps insulated by a few paper towels, is ideal before moving to an ice bath.[4]

Q4: How do I choose the best recrystallization solvent?

Answer:

Selecting the right solvent is the most critical step for successful recrystallization.[5] The ideal solvent should exhibit the following properties:

  • High solubility at high temperatures: It should dissolve your compound completely when hot.[2]

  • Low solubility at low temperatures: The compound should be nearly insoluble when the solvent is cold to maximize yield.[6]

  • Inertness: The solvent must not react with your compound.[2]

  • Volatility: It should have a relatively low boiling point (ideally under 100°C) so it can be easily removed from the purified crystals.[7]

  • Impurity Profile: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

Solvent Selection Strategy for 2-(3-Methoxy-2-nitrophenyl)acetic acid: Given that the target molecule is a moderately polar organic acid, suitable solvents would include polar protic or aprotic solvents. A good starting point would be:

  • Ethanol or Methanol: Often good general-purpose solvents for moderately polar organic compounds.

  • Ethyl Acetate: The ester functionality can be a good match for the carboxylic acid.[8]

  • Solvent Mixtures (e.g., Ethanol/Water, Hexane/Ethyl Acetate): A solvent pair can be used if no single solvent has the ideal solubility profile. One solvent should dissolve the compound well (the "soluble solvent"), while the other should dissolve it poorly (the "anti-solvent").[9]

Visualized Workflow & Troubleshooting

The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.

Recrystallization_Workflow Start Start with Crude 2-(3-Methoxy-2-nitrophenyl)acetic acid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (If insoluble impurities exist) Dissolve->Hot_Filter Optional Cool Slowly Cool to Room Temperature Dissolve->Cool Hot_Filter->Cool Ice_Bath Cool in Ice Bath to Maximize Yield Cool->Ice_Bath Vacuum_Filter Vacuum Filtration to Collect Crystals Ice_Bath->Vacuum_Filter Wash Wash Crystals with Small Amount of Cold Solvent Vacuum_Filter->Wash Dry Dry the Purified Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard experimental workflow for recrystallization.

Troubleshooting_Flowchart Start Problem Encountered During Cooling Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Sol_Oil 1. Re-heat solution 2. Add more solvent 3. Cool slowly Oiling_Out->Sol_Oil Yes Rapid_Crystals Crystals Form Too Fast? No_Crystals->Rapid_Crystals No Sol_No_Crystals 1. Boil off some solvent 2. Scratch flask or add seed crystal 3. Cool in ice bath No_Crystals->Sol_No_Crystals Yes Sol_Rapid 1. Re-heat solution 2. Add a slight excess of solvent 3. Ensure slow, insulated cooling Rapid_Crystals->Sol_Rapid Yes Success Problem Resolved Rapid_Crystals->Success No Sol_Oil->Success Sol_No_Crystals->Success Sol_Rapid->Success

Caption: Decision flowchart for troubleshooting recrystallization issues.

Detailed Experimental Protocol

This protocol provides a self-validating system for the purification of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Objective: To purify crude 2-(3-Methoxy-2-nitrophenyl)acetic acid by single-solvent recrystallization.

Materials:

  • Crude 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Watch glass to cover the flask

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass rod

  • Ice bath

Methodology:

  • Solvent Selection (Small Scale Test):

    • Place ~20-30 mg of the crude solid into a small test tube.

    • Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the solid readily.[6]

    • Gently heat the test tube. A suitable solvent will dissolve the solid completely upon heating.[10]

    • Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.

  • Dissolution:

    • Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Using a flask that is too large will result in significant solvent evaporation and poor recovery.[4]

    • Add the selected solvent in small portions, covering the solid.

    • Heat the mixture to a gentle boil on a hot plate while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves. Note: Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Removal of Insoluble Impurities (Hot Filtration - Optional):

    • If colored or insoluble impurities remain in the hot solution, perform a hot filtration.

    • Pre-heat a stemless funnel and a second Erlenmeyer flask.

    • Place a fluted filter paper in the stemless funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[11]

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-insulating surface to cool slowly to room temperature.

    • Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.

  • Collection and Washing:

    • Set up a Büchner funnel and filter flask for vacuum filtration.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the funnel and apply the vacuum.

    • Wash the collected crystals with a minimal amount of fresh, ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying:

    • Allow the crystals to pull dry on the filter funnel under vacuum for several minutes.

    • Transfer the purified solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Validation:

    • Assess the purity of the final product by measuring its melting point and comparing it to the literature value. A sharp, narrow melting point range close to the literature value indicates high purity.

    • Calculate the percent recovery to evaluate the efficiency of the process.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3. PubChem. [Link]

  • 2-(3-Methoxyphenyl)acetic acid. ChemBK. [Link]

  • 2-(3-Methoxy-4-nitrophenyl)acetic acid. Hoffman Fine Chemicals. [Link]

  • 2-(3-Methoxy-4-nitrophenyl)acetic acid | 5803-22-5. J&K Scientific. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health (NIH). [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Terephthalic acid purification process.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Recrystallization Process Questions. Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Nitration of 3-Methoxyphenylacetic Acid

Welcome to the technical support center for the nitration of 3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byprod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure the success of your experiments.

Understanding the Reaction Landscape

The nitration of 3-methoxyphenylacetic acid is a nuanced reaction governed by the interplay of the directing effects of the electron-donating methoxy group (-OCH₃) and the weakly deactivating carboxymethyl group (-CH₂COOH). The methoxy group is a strong activating group and an ortho, para-director, while the carboxymethyl group is a weak deactivator and also an ortho, para-director. This leads to a complex product mixture if the reaction is not carefully controlled. The primary sites of electrophilic attack are positions 2, 4, and 6, which are ortho or para to the activating methoxy group.

Diagram 1: Regioselectivity in the Nitration of 3-Methoxyphenylacetic Acid

G cluster_main Nitration of 3-Methoxyphenylacetic Acid Start 3-Methoxyphenylacetic Acid Product_4 4-Nitro-3-methoxyphenylacetic Acid (Major) Start->Product_4 Nitration at C4 Product_6 6-Nitro-3-methoxyphenylacetic Acid (Major) Start->Product_6 Nitration at C6 Product_2 2-Nitro-3-methoxyphenylacetic Acid (Minor) Start->Product_2 Nitration at C2 (Steric Hindrance) Product_5 5-Nitro-3-methoxyphenylacetic Acid (Minor) Start->Product_5 Nitration at C5

Caption: Predicted major and minor isomeric products of nitration.

Troubleshooting Guide & FAQs

Issue 1: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 4-nitro and 6-nitro products?

Answer: The formation of multiple isomers is the most common challenge in this reaction. The methoxy group strongly directs nitration to the ortho (positions 2 and 6) and para (position 4) positions. The carboxymethyl group also has a slight ortho, para-directing effect.

  • 2-Nitro Isomer: Formation at this position is generally disfavored due to steric hindrance from the adjacent methoxy group.

  • 4-Nitro and 6-Nitro Isomers: These are the expected major products due to the strong activating and directing effect of the methoxy group.

  • 5-Nitro Isomer: This isomer can form because the carboxymethyl group, being weakly deactivating, can still allow for some meta-substitution relative to the methoxy group, especially under more forcing conditions. Studies on the nitration of phenylacetic acid have shown the formation of a significant amount of the meta-nitro product[1].

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) to enhance selectivity. Higher temperatures provide more energy for the formation of less stable intermediates, leading to a broader product distribution.

  • Choice of Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating system. Varying the concentration of sulfuric acid can sometimes influence the ortho/para ratio[2].

    • Milder Nitrating Agents: Consider using milder reagents like nitric acid in acetic anhydride or dinitrogen pentoxide (N₂O₅) in an inert solvent. These may offer different selectivity profiles and reduce the formation of the 5-nitro isomer.

Byproduct Predicted Position of -NO₂ Reason for Formation Mitigation Strategy
2-Nitro Isomer2ortho to -OCH₃Generally a minor product due to steric hindrance.
5-Nitro Isomer5meta to -OCH₃, ortho to -CH₂COOHLower reaction temperature, use of milder nitrating agents.
Issue 2: Polynitration

Question: I am observing the formation of dinitrated products. How can I prevent this?

Answer: The methoxy group is a powerful activating group, making the mononitrated product susceptible to a second nitration, especially under harsh conditions.

Troubleshooting Steps:

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess will significantly drive the reaction towards polynitration.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.

  • Temperature: Maintain a consistently low temperature throughout the reaction. Higher temperatures increase the reaction rate and the likelihood of multiple nitrations.

Issue 3: Oxidation and Decomposition

Question: My reaction mixture is turning dark, and I am isolating tar-like byproducts. What is the cause, and how can I avoid it?

Answer: Nitric acid is a strong oxidizing agent. The electron-rich aromatic ring and the benzylic protons of the acetic acid side chain are susceptible to oxidation, leading to complex, often polymeric, byproducts and decomposition, which appear as dark tars.

Troubleshooting Steps:

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 3-methoxyphenylacetic acid at a low temperature. This helps to dissipate the heat generated from the exothermic reaction and minimizes localized high concentrations of the oxidant.

  • Lower Acidity: In some cases, reducing the concentration of sulfuric acid in a mixed acid system can decrease the overall oxidizing power of the reaction mixture.

  • Alternative Nitrating Agents: Consider using less oxidizing nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.

Issue 4: Demethylation of the Methoxy Group

Question: I have identified phenolic byproducts in my product mixture. What is causing the demethylation?

Answer: Strong acidic conditions, particularly in the presence of any water, can lead to the cleavage of the methyl ether bond, resulting in the formation of a hydroxyl group.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. The presence of water can facilitate the demethylation process.

  • Temperature and Time: Avoid prolonged reaction times at elevated temperatures, as this can promote the ether cleavage side reaction.

Issue 5: Ipso-Nitration

Question: I've unexpectedly isolated a product where a substituent has been replaced by a nitro group. Is this ipso-nitration, and how can I minimize it?

Answer: Ipso-nitration is an electrophilic substitution where the incoming nitro group displaces a substituent already present on the aromatic ring[3]. In this case, it could potentially occur at the methoxy-substituted carbon (C3). This can lead to the formation of quinone-like byproducts[4].

Troubleshooting Steps:

  • Choice of Nitrating Agent: The propensity for ipso-nitration can be influenced by the nitrating system. Nitric acid in acetic anhydride is known to sometimes favor ipso-attack on methoxy-substituted rings[4]. Sticking to a standard mixed acid system (HNO₃/H₂SO₄) may reduce the likelihood of this side reaction.

  • Reaction Conditions: Carefully controlling the stoichiometry and temperature can also help to suppress this alternative reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 3-Methoxyphenylacetic Acid

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • 3-Methoxyphenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenylacetic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0 °C in an ice-water bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2-3 equivalents) at 0 °C.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 3-methoxyphenylacetic acid, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization or column chromatography (see Protocol 2).

Protocol 2: Purification of Nitro-Isomers

The separation of positional isomers can be challenging. A combination of techniques may be necessary.

A. Fractional Recrystallization:

  • Attempt to recrystallize the crude product from a suitable solvent system. Ethanol/water or ethyl acetate/hexane mixtures are good starting points.

  • The different isomers may have varying solubilities, allowing for their separation through careful, repeated crystallization.

B. Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol).

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The less polar isomers will elute first.

  • Collect fractions and analyze them by TLC to identify and combine the pure isomers.

Diagram 2: Troubleshooting Workflow

G start Reaction Complete check_purity Analyze Crude Product (TLC, NMR) start->check_purity pure Desired Product(s) Obtained check_purity->pure High Purity impure Byproducts Detected check_purity->impure Low Purity isomers Multiple Isomers? impure->isomers polynitro Polynitration? impure->polynitro tar Tars/Decomposition? impure->tar demethyl Phenolic Byproducts? impure->demethyl solve_isomers Optimize Temperature and Nitrating Agent isomers->solve_isomers solve_polynitro Reduce Nitrating Agent Stoichiometry and Time polynitro->solve_polynitro solve_tar Control Addition Rate and Temperature tar->solve_tar solve_demethyl Ensure Anhydrous Conditions demethyl->solve_demethyl purify Purify (Crystallization/Chromatography) solve_isomers->purify solve_polynitro->purify solve_tar->purify solve_demethyl->purify

Caption: A workflow for identifying and addressing common byproducts.

References

  • Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

  • PubChem Compound Summary for CID 107202, Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • The nitration of phenylacetic acid. Sci-Hub. [Link]

  • Ipso nitration in organic synthesis. National Center for Biotechnology Information. [Link]

  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science. [Link]

  • Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 3-Methoxyphenylacetic acid. SIELC Technologies. [Link]

  • Supporting information for a scientific article. The Royal Society of Chemistry. [Link]

  • ipso-Nitration at an aromatic methoxy-group. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Regioselective Nitration of Substituted Phenylacetic Acids

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the regioselective nitration of substituted phenylacetic acids. As Senior Application Scientists, we understand that achieving high yields and precise regiocontrol is paramount. This resource moves beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Common Nitration Issues

This section addresses the most frequent problems encountered in the lab, offering explanations and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My primary issue is poor regioselectivity. I'm obtaining a mixture of ortho-, meta-, and para-nitrated isomers instead of the desired product. What's going wrong?

A1: This is the most common challenge and stems from the fundamental principles of electrophilic aromatic substitution (EAS). The regiochemical outcome is a delicate balance between the directing effects of the substituents on the phenyl ring.

  • Understanding Directing Effects: The carboxymethyl group (-CH₂COOH) of phenylacetic acid is a weakly activating, ortho-, para-director.[1] This means it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself. However, other substituents on the ring will exert their own directing effects, which can either reinforce or compete with the carboxymethyl group.

    • Activating Groups (e.g., -OH, -OCH₃, -CH₃): These are also ortho-, para-directors.[2] If you have a strong activating group, its directing effect will likely dominate.

    • Deactivating Groups (e.g., -NO₂, -CN, -C(O)R): These are meta-directors (with the exception of halogens, which are deactivating ortho-, para-directors).[3][4]

  • Causality & Solution: Poor regioselectivity arises when the directing effects of the substituents are not strongly differentiated or when steric hindrance prevents substitution at the electronically favored position.[5] For instance, nitrating toluene (methylbenzene) yields a mixture of ortho- and para-nitrotoluene because the methyl group directs to both positions.[5]

    • Troubleshooting Strategy: Carefully analyze all substituents on your phenylacetic acid derivative. If you have competing ortho-, para-directors, achieving high selectivity for one isomer can be difficult with standard nitrating agents (e.g., HNO₃/H₂SO₄). Consider using sterically bulky nitrating agents or changing the reaction temperature to favor one isomer over the other. In some cases, a blocking group strategy may be necessary.

Q2: I'm experiencing very low yields, with a significant amount of my starting material recovered. What are the likely causes?

A2: Low conversion is typically due to insufficient reactivity of the aromatic ring or suboptimal reaction conditions.[6]

  • Ring Deactivation: If your phenylacetic acid is substituted with one or more electron-withdrawing (deactivating) groups, the ring is less nucleophilic and less reactive towards the nitronium ion electrophile.[7] For example, nitrobenzene is millions of times less reactive than benzene.[7]

  • Insufficiently Strong Nitrating Agent: The classic mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺) and is suitable for many substrates.[8] However, for strongly deactivated rings, even this may not be sufficient.

  • Temperature and Time: Nitration reactions are often temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature is too high, side reactions can dominate. Reaction time is also critical; insufficient time will lead to incomplete conversion.

    • Troubleshooting Strategy:

      • For Deactivated Rings: Use a stronger nitrating agent or harsher conditions (e.g., fuming nitric acid/oleum). However, be aware this increases the risk of side reactions.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and determine if the reaction has gone to completion.[6]

      • Temperature Control: Start with low temperatures (e.g., 0-5 °C) and allow the reaction to slowly warm to room temperature if necessary. This helps control the exothermic nature of the reaction.

Q3: My reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material instead of a clean product. How can I prevent this?

A3: The formation of dark tars is a strong indicator of oxidative side reactions and/or over-nitration.[9][10]

  • Oxidation: The benzylic methylene group (-CH₂-) in phenylacetic acid is susceptible to oxidation by strong nitric acid, especially at elevated temperatures. Phenolic substrates are also highly prone to oxidation, which results in dark-colored tars.[10]

  • Over-nitration: If the aromatic ring is highly activated, it may undergo multiple nitrations, leading to the formation of dinitro or trinitro compounds, which can be unstable and contribute to decomposition.[11]

    • Troubleshooting Strategy:

      • Use Milder Nitrating Agents: For sensitive substrates, avoid the aggressive HNO₃/H₂SO₄ mixture. Consider alternatives that are less oxidizing. A comparison is provided in the table below.

      • Strict Temperature Control: Maintain low temperatures throughout the addition of the nitrating agent and the course of the reaction. An ice bath is essential.

      • Protect Sensitive Functional Groups: If your molecule contains a highly activating group like a phenol, consider protecting it (e.g., as an acetate or ether) before nitration to temper its reactivity and prevent oxidation.

Section 2: Advanced Protocols & Mechanistic Insights

This section provides detailed experimental protocols and visual guides to the underlying chemical mechanisms, empowering you to make informed decisions in your experimental design.

Comparative Analysis of Nitrating Agents

The choice of nitrating agent is the most critical parameter for controlling regioselectivity and minimizing side reactions.

Nitrating AgentCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 °C to RTInexpensive, powerful, generates high concentration of NO₂⁺.[12]Highly corrosive, strong oxidant, often leads to poor regioselectivity and side reactions with sensitive substrates.[13][14]
Acetyl Nitrate HNO₃ / Acetic Anhydride0-25 °CMilder than mixed acid, reduces oxidative side reactions.[12]Can lead to acetylation as a side reaction.
Nitronium Salts NO₂BF₄ or NO₂PF₆Aprotic solvent (e.g., CH₃CN, Sulfolane)Non-acidic conditions, high reactivity, excellent for sensitive substrates.Expensive, moisture-sensitive.
N-Nitro-type Reagents e.g., N-NitropyrazoleVariesCan offer high selectivity under mild conditions.[15]Reagent synthesis can be challenging; substrate scope may be limited.[15]
Metal Nitrates e.g., Cu(NO₃)₂Acetic AnhydrideCan provide improved regioselectivity in specific cases.Stoichiometric metal waste.
Visualizing the Mechanism: The Key to Regioselectivity

Understanding the stability of the intermediate carbocation (the "sigma complex" or "arenium ion") is crucial to predicting the regiochemical outcome. The substituent directs the incoming nitro group to the position that results in the most stable intermediate.

G Mechanism of Nitration and Sigma Complex Formation cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration E1 HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO2 NO₂⁺ A Substituted Phenylacetic Acid Ortho Ortho Sigma Complex (Stabilized by -CH₂COOH) A->Ortho Ortho Attack Meta Meta Sigma Complex (Less Stabilized) A->Meta Meta Attack Para Para Sigma Complex (Most Stable, Least Hindered) A->Para Para Attack P_Ortho Ortho-Nitro Product Ortho->P_Ortho -H⁺ P_Meta Meta-Nitro Product Meta->P_Meta -H⁺ P_Para Para-Nitro Product Para->P_Para -H⁺

Caption: Electrophilic nitration proceeds via the formation of a sigma complex intermediate.

Recommended Protocol: Regioselective Nitration of 4-Hydroxyphenylacetic Acid

This protocol is designed to favor nitration at the 3-position (ortho to the hydroxyl group) while minimizing oxidation and side reactions. The hydroxyl group is a powerful ortho-, para-director, and since the para position is blocked, it strongly directs ortho.

Safety Precaution: Always perform nitration reactions in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a quenching agent (e.g., sodium bicarbonate solution) readily available.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxyphenylacetic acid in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Preparation of Nitrating Solution: In a separate beaker, cautiously prepare the nitrating solution by slowly adding 5.5 mL of concentrated nitric acid to 10 mL of glacial acetic acid. Cool this mixture in the ice bath.

  • Slow Addition: Transfer the cold nitrating solution to a dropping funnel. Add the nitrating solution dropwise to the stirred solution of 4-hydroxyphenylacetic acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 mL of cold deionized water with vigorous stirring.

  • Precipitation & Isolation: The product, 4-hydroxy-3-nitrophenylacetic acid, should precipitate as a yellow solid. Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight.

G Workflow: Nitration of 4-Hydroxyphenylacetic Acid Start Start Dissolve Dissolve 4-HPA in Glacial Acetic Acid Start->Dissolve Cool Cool to 0-5 °C in Ice Bath Dissolve->Cool Add Dropwise Addition of Nitrating Agent (<10 °C) Cool->Add PrepNitrating Prepare HNO₃ in Acetic Acid PrepNitrating->Add Stir Stir in Ice Bath (1-2 hours) Add->Stir TLC Monitor by TLC Stir->TLC Quench Pour into Ice/Water TLC->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: Pure Product Dry->End

Caption: Step-by-step workflow for the controlled nitration of a sensitive substrate.

References

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • University of Northern Iowa. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. UNI ScholarWorks. [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Carpenter, M. S., Easter, W. M., & Wood, T. F. (1951). The Nitration of Phenylacetic Acid. Journal of Organic Chemistry, 16(4), 586-619. [Link]

  • Chegg. (2019). Solved Draw the mechanism for nitration of phenylacetic. [Link]

  • Plasse, T., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Gaut, J., & Miller, M. J. (2009). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical and Biophysical Research Communications, 389(3), 437-441. [Link]

  • Google Patents. (2012). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Li, J., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1646-1655. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Akiyama, M., et al. (2002). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions. Journal of Dental Research, 81(7), 493-498. [Link]

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  • Plasse, T., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PubMed, 12. [Link]

  • Chapman, C. J., et al. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. ChemInform, 32(34). [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • Google Patents. (2017).
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-nitro-4-methoxyphenyl)propionic acid. [Link]

  • Reddit. (2023). Di-nitration troubleshooting. r/Chempros. [Link]

  • Chegg. (2020). Solved Question: Draw the mechanism for nitration of. [Link]

  • Professor Dave Explains. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • University of Maryland. (n.d.). 24. Electrophilic Aromatic Substitution. [Link]

  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Chad's Prep. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. YouTube. [Link]

  • ScienceMadness.org. (2009). nitration vs oxidation using HNO3. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]

  • Google Patents. (2001).
  • The Journal of Organic Chemistry. (2022). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • ResearchGate. (2008). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. [Link]

  • AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-(3-Methoxy-2-nitrophenyl)acetic Acid and Its Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-methoxy-2-nitrophenyl)acetic acid and its derivatives. These compounds, while synthetically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-methoxy-2-nitrophenyl)acetic acid and its derivatives. These compounds, while synthetically valuable, possess inherent instabilities that can compromise experimental outcomes. This document is structured to provide a foundational understanding of their degradation pathways, offer practical troubleshooting solutions for common issues, and supply validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Instabilities

This section addresses the fundamental chemical properties that govern the stability of this class of molecules.

Q1: What are the primary degradation pathways for 2-(3-Methoxy-2-nitrophenyl)acetic acid and its derivatives?

A1: The stability of these compounds is primarily challenged by three distinct pathways:

  • Photodegradation: The ortho-nitrobenzyl moiety is a well-known photolabile group. Upon exposure to UV or even high-energy visible light, it undergoes an intramolecular rearrangement to form o-nitrosobenzaldehyde derivatives.[1][2] This process is irreversible and is often the most significant source of degradation in routine laboratory handling.

  • Hydrolysis: Derivatives, particularly esters formed from the carboxylic acid group, are susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, cleaving the ester bond to regenerate the parent carboxylic acid and the corresponding alcohol.[3][4] The rate of hydrolysis is highly dependent on the pH of the solution.[5][6]

  • Reductive Degradation: The nitro group is susceptible to chemical or catalytic reduction. While often a desired synthetic transformation, unintended reduction can occur in the presence of certain reagents or conditions. Complete reduction yields an aniline, which can subsequently cyclize to form a lactam, representing a significant structural alteration.[7]

Q2: Why is this class of compounds so sensitive to light?

A2: The photosensitivity is intrinsic to the ortho-nitrobenzyl structure. Upon absorbing photons (typically in the UV-A range, ~350 nm), the nitro group is excited to a triplet state. This excited state can abstract a hydrogen atom from the benzylic methylene group (-CH2-), initiating a rearrangement that ultimately cleaves the bond of interest and produces an o-nitroso photoproduct.[8] This photochemical property is so reliable that o-nitrobenzyl groups are frequently used as photolabile protecting groups in organic synthesis and for creating photo-responsive materials.[9]

Q3: How does pH affect the stability of ester derivatives?

A3: The pH of the aqueous environment is a critical determinant of stability for any ester derivative.

  • Under basic (alkaline) conditions (pH > 8): Esters undergo saponification, an irreversible hydrolysis mechanism initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. This process is typically much faster than acid-catalyzed hydrolysis.

  • Under acidic conditions (pH < 4): The hydrolysis reaction is catalyzed by hydronium ions (H₃O⁺). This is an equilibrium process, meaning it is reversible.[3][10] While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acidic conditions will lead to significant degradation.

  • Neutral pH (pH ~4-7): Most simple esters exhibit their maximum stability in a slightly acidic to neutral pH range.[5][11] For 2-(3-methoxy-2-nitrophenyl)acetic acid derivatives, determining the specific pH of maximum stability requires experimental validation (see Protocol 1).

Q4: What are the typical visual or analytical signs of degradation?

A4: Degradation can be identified through several observations:

  • Color Change: The formation of o-nitroso photoproducts or other conjugated impurities often results in the appearance of a yellow or brown color in the solid material or its solutions.

  • Precipitation: If the degradation product is less soluble than the parent compound in a given solvent, you may observe the formation of a precipitate over time. For example, hydrolysis of a soluble ester derivative will yield the less soluble parent carboxylic acid.

  • Changes in Analytical Profiles: When analyzed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), a degrading sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides solutions to specific problems encountered during the synthesis, handling, and use of these compounds.

Observed Issue Primary Causal Factor(s) Troubleshooting & Optimization Strategy
1. Rapid discoloration and degradation of the compound in solution during routine experiments. Photodegradation from ambient laboratory light. Inappropriate pH of the solvent or buffer.Control Light Exposure: Work in a dimly lit area or use amber-colored glassware and vials to block UV light. Prepare solutions immediately before use. Control pH: Use buffered solutions to maintain a pH where the compound is most stable (typically slightly acidic, pH 4-6). Avoid unbuffered water or basic solutions.[5][12]
2. Low yields or multiple byproducts during synthetic workup, especially after ester hydrolysis. Reaction Temperature: Hydrolysis at high temperatures can promote side reactions.[13] Oxidation: The resulting aminophenol from a nitro-reduction can be sensitive to air oxidation.[14]Optimize Workup Conditions: Maintain lower temperatures during pH adjustments and extractions. If the nitro group has been reduced, perform the workup under an inert atmosphere (N₂ or Ar) and consider adding a reducing agent like sodium bisulfite to the aqueous washes to prevent oxidation.[14]
3. Inconsistent results in biological or chemical assays. In-situ Degradation: The compound may be unstable in the assay medium (e.g., cell culture media at pH 7.4) or during incubation, especially if exposed to light.Validate Assay Stability: Perform a stability study of the compound directly in the assay medium under the exact experimental conditions (time, temperature, light). Procedural Controls: Include "time-zero" controls where the compound is added and immediately analyzed. Minimize light exposure of assay plates during incubation by covering them with foil.
4. Solid sample darkens over time during long-term storage. Slow Photodegradation & Solid-State Instability: Gradual decomposition from ambient light exposure and potential instability of an amorphous solid form.Implement Strict Storage Protocols: Store the compound as a crystalline solid in an amber glass vial.[15] Purge the vial with an inert gas (N₂ or Ar) before sealing. Store at low temperatures (-20°C is recommended). For amorphous materials, consider creating a more stable amorphous solid dispersion (ASD).[16]

Section 3: Protocols for Stability Assessment

A proactive approach to stability is crucial. The following protocols provide a framework for characterizing the stability profile of your specific derivative.

Protocol 1: Forced Degradation (Stress Testing) Study

This study rapidly identifies the conditions under which the compound degrades, providing crucial information for handling and formulation.

Objective: To determine the degradation profile of the 2-(3-methoxy-2-nitrophenyl)acetic acid derivative under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Stress Conditions: For each condition below, dilute the stock solution to a final concentration of 100 µg/mL. Include a control sample stored at 4°C in the dark.

Stress Condition Procedure Rationale
Acid Hydrolysis Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C for 24h.Simulates degradation in a highly acidic environment.
Base Hydrolysis Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at room temp for 4h.Simulates degradation in a basic environment (often rapid).
Oxidative Stress Mix 1 mL of stock with 9 mL of 3% H₂O₂. Incubate at room temp for 24h.Tests susceptibility to oxidation.
Photolytic Stress Expose the solution (in a quartz cuvette or clear vial) to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamp) for 24h.Determines light sensitivity.[8]
Thermal Stress Store the solid compound in an oven at 60°C for 48h. Dissolve for analysis.Evaluates the thermal stability of the solid form.
  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using the HPLC-UV method described in Protocol 2.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A "stability-indicating" method is one where the parent peak is well-resolved from all degradation peaks. Calculate the percentage of degradation for each condition.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the parent compound and separate it from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Section 4: Visualized Degradation Pathways

Understanding the chemical transformations during degradation is key to preventing them.

Photodegradation Parent 2-(3-Methoxy-2-nitrophenyl) acetic acid derivative Excited Excited Triplet State Parent->Excited hν (UV light) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Product o-Nitrosobenzaldehyde derivative Intermediate->Product Rearrangement

Caption: Key steps in the photolytic degradation of an o-nitrobenzyl compound.

Hydrolysis cluster_acid Acid-Catalyzed (H⁺, H₂O) cluster_base Base-Catalyzed (OH⁻) Ester Ester Derivative (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Protonation 2. H₂O attack Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Tetrahedral->Products Proton transfer & Loss of R'-OH Ester_b Ester Derivative Tetrahedral_b Tetrahedral Intermediate Ester_b->Tetrahedral_b OH⁻ attack Products_b Carboxylate (R-COO⁻) + Alcohol (R'-OH) Tetrahedral_b->Products_b Collapse & Loss of R'-O⁻

Caption: Comparison of acid and base-catalyzed ester hydrolysis pathways.

References

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • Kühn, P., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • PubChem. (2-Nitrophenyl)acetic acid. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • ResearchGate. (2018). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? [Link]

  • Eawag-BBD. 2-Nitropropane Degradation Pathway. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • DergiPark. (2018). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. [Link]

  • ResearchGate. (2016). Microbial biodegradation of nitrophenols and their derivatives: A Review. [Link]

  • MDPI. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions... [Link]

  • ChemRxiv. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group... [Link]

  • Nakano, M., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Molecules. [Link]

  • ResearchGate. (2021). pH effect on stability and kinetics degradation of nitazoxanide in solution. [Link]

  • ResearchGate. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group... [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides... [Link]

  • ResearchGate. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method... [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Blasco, E., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing... [Link]

  • MDPI. (2021). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]

  • J&K Scientific LLC. Ester Hydrolysis. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Gaál, F., et al. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica. [Link]

  • National Institutes of Health (NIH). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • ResearchGate. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

Sources

Optimization

troubleshooting guide for reactions involving 2-(3-Methoxy-2-nitrophenyl)acetic acid

Welcome to the technical support guide for 2-(3-Methoxy-2-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Methoxy-2-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile synthetic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: Understanding the Molecule

2-(3-Methoxy-2-nitrophenyl)acetic acid is a valuable building block, primarily due to the strategic placement of its functional groups. The reactivity is dominated by the interplay between the carboxylic acid, the aromatic nitro group, and the methoxy substituent. The key feature is the ortho-positioning of the nitro and acetic acid groups, which facilitates intramolecular cyclization reactions upon reduction of the nitro group—a critical step in the synthesis of oxindole scaffolds and other heterocyclic systems relevant to medicinal chemistry.[1][2] This guide addresses the most common issues encountered during its synthesis and subsequent transformations.

Section 1: Synthesis & Purity Issues

The most common route to this molecule is the electrophilic nitration of 3-methoxyphenylacetic acid. However, achieving high regioselectivity and yield can be challenging.

FAQ 1.1: I'm getting low yields and multiple isomers during the nitration of 3-methoxyphenylacetic acid. What is causing this and how can I fix it?

Root Cause Analysis: The regiochemical outcome of this nitration is governed by the directing effects of the two substituents: the methoxy group (-OCH₃) and the acetic acid side chain (-CH₂COOH). The methoxy group is a strong activating, ortho-, para-director, while the acetic acid group is a weak deactivating, ortho-, para-director.[1] The desired product requires nitration at the C2 position, which is ortho to both groups. However, nitration can also occur at other positions (e.g., C4, C6), leading to isomeric impurities. Furthermore, the strong activating nature of the methoxy group and the harsh conditions of nitration can lead to over-nitration (dinitrated products) or degradation.[1]

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintain a temperature between 0-10 °C throughout the addition of the nitrating agent to minimize side reactions.[1]

  • Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of concentrated HNO₃ and H₂SO₄) dropwise to the solution of 3-methoxyphenylacetic acid.[1] This allows for better heat dissipation and control over the reaction rate.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[1] Over-running the reaction can lead to byproduct formation.

  • Choice of Nitrating System: While HNO₃/H₂SO₄ is standard, consider alternatives for improved selectivity. Nitric acid in acetic anhydride can sometimes offer milder conditions.[1][3]

Data Summary: Nitration Conditions

Parameter Standard Condition (HNO₃/H₂SO₄) Alternative (HNO₃/Ac₂O) Troubleshooting Focus
Temperature 0–10 °C[1] -10 to 10 °C[3] Crucial. Higher temps lead to di-nitration and degradation.
Addition Rate Slow, dropwise[1] Slow, dropwise[3] Prevents thermal runaway and local high concentrations.
Molar Ratio ~1:1.5 (Substrate:HNO₃)[3] ~1:1.5 (Substrate:HNO₃)[3] Excess nitric acid increases the risk of over-nitration.

| Solvent | H₂SO₄ (reagent & solvent) | Dichloromethane[3] | Acetic anhydride can also act as a solvent and water scavenger. |

Workflow: Optimizing Nitration Regioselectivity

start Low Yield / Impure Product in Nitration q_temp Was Temperature Maintained between 0-10 °C? start->q_temp s_temp Action: Improve cooling bath. Ensure internal thermometer is accurate. q_temp->s_temp No q_add Was Nitrating Agent Added Slowly? q_temp->q_add Yes s_temp->q_add s_add Action: Use an addition funnel. Dilute nitrating agent if necessary. q_add->s_add No q_ratio Was Stoichiometry Correct? q_add->q_ratio Yes s_add->q_ratio s_ratio Action: Re-check calculations. Avoid excess nitric acid. q_ratio->s_ratio No s_monitor Action: Monitor reaction by TLC/HPLC. Quench upon SM consumption. q_ratio->s_monitor Yes s_ratio->s_monitor

Caption: Troubleshooting flowchart for nitration.

Section 2: Reductive Cyclization Reactions

The core utility of this compound is its transformation into heterocyclic systems via the reduction of the nitro group. The choice of reducing agent is paramount as it dictates the final product.

FAQ 2.1: How do I control the outcome of the nitro group reduction to selectively form the oxindole, the N-hydroxyoxindole, or the uncyclized amine?

Root Cause Analysis: The reduction of an aromatic nitro group (-NO₂) to an amine (-NH₂) proceeds through intermediate oxidation states, most notably the nitroso (-NO) and hydroxylamine (-NHOH) species. The final product depends on how far the reduction proceeds and whether the conditions promote the subsequent intramolecular cyclization (lactamization).

  • Oxindole (Lactam): Requires complete reduction to the primary amine, which then undergoes spontaneous or acid-catalyzed cyclization.[1][2]

  • N-Hydroxyoxindole (Cyclic Hydroxamic Acid): Requires partial reduction to the hydroxylamine intermediate, followed by cyclization.[1][2]

  • 2-(2-Amino-3-methoxyphenyl)acetic acid: Requires complete reduction to the amine under conditions that suppress the subsequent cyclization.[1]

Visualization: Nitro Group Reduction Pathways

sub 2-(3-Methoxy-2-nitrophenyl)acetic acid (-NO₂) inter Hydroxylamine Intermediate (-NHOH) sub->inter Partial Reduction (e.g., Photoredox Catalysis)[4] amine Amine Intermediate (-NH₂) inter->amine Full Reduction (e.g., H₂/Pd-C, Fe/AcOH)[1] prod1 Product 1: N-Hydroxyoxindole inter->prod1 Spontaneous or Acid-Catalyzed Cyclization prod2 Product 2: 4-Methoxyoxindole amine->prod2 Spontaneous or Acid-Catalyzed Cyclization prod3 Product 3: Uncyclized Amine amine->prod3 Cyclization Suppressed (Neutral pH, Low Temp)[1]

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid with TLC

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC). Here, we move beyond generic protocols to offer field-tested insights and robust troubleshooting strategies, ensuring the integrity and success of your experiments.

The Chemistry at a Glance: Nitration of 3-Methoxyphenylacetic Acid

The synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid is typically achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 3-Methoxyphenylacetic acid.[1] In this reaction, a nitrating mixture, commonly a combination of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring.

The methoxy (-OCH₃) and acetic acid (-CH₂COOH) substituents on the starting material direct the position of the incoming nitro group. Understanding the polarity shift from the starting material to the product is the cornerstone of effective TLC monitoring. The starting material, 3-Methoxyphenylacetic acid, is a moderately polar compound. The introduction of the highly polar nitro group to form 2-(3-Methoxy-2-nitrophenyl)acetic acid increases the overall polarity of the molecule. This difference in polarity is what allows for their separation on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: TLC is a rapid and cost-effective technique used to qualitatively monitor the progress of a chemical reaction.[2] By sampling the reaction mixture at different time points, you can observe the consumption of the starting material (3-Methoxyphenylacetic acid) and the formation of the product (2-(3-Methoxy-2-nitrophenyl)acetic acid). This allows you to determine when the reaction is complete, preventing the formation of by-products from over-reaction or unnecessarily long reaction times.

Q2: How do I choose an appropriate mobile phase (eluent) for this analysis?

A2: The key is to find a solvent system that provides good separation between the starting material and the product, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[3] A common starting point for separating moderately polar organic compounds is a mixture of a non-polar solvent and a more polar solvent, such as Hexane:Ethyl Acetate.[4] For this specific reaction, given the presence of a carboxylic acid, a mixture of Hexane and Ethyl Acetate with a small amount of acetic acid is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to sharper spots and reducing "streaking." A trial-and-error approach, starting with a 7:3 or 1:1 Hexane:Ethyl Acetate ratio and adjusting polarity from there, is often necessary.

Q3: How can I visualize the spots on the TLC plate? My compounds are colorless.

A3: Since both the reactant and the product are aromatic, the most common and non-destructive method is using a UV lamp.[3][5] TLC plates incorporated with a fluorescent indicator will appear green under short-wave UV light (254 nm), and the UV-active compounds will appear as dark spots where they quench the fluorescence.[5] For more robust visualization, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many organic compounds.[3] Given the presence of a nitro group in the product, specific stains that react with nitro compounds can also be employed for confirmation.

Q4: What do the Rf values tell me about my reaction?

A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6] It is a measure of a compound's affinity for the stationary phase (the TLC plate) versus the mobile phase (the solvent). A more polar compound will have a stronger interaction with the polar silica gel on the TLC plate and will, therefore, travel a shorter distance, resulting in a lower Rf value. In this synthesis, the product, 2-(3-Methoxy-2-nitrophenyl)acetic acid, is more polar than the starting material, 3-Methoxyphenylacetic acid. Therefore, you should expect the product spot to have a lower Rf value than the starting material spot.

Q5: What is a "co-spot" and why is it important?

A5: A co-spot is a lane on the TLC plate where you apply a sample of the starting material and a sample of the reaction mixture at the same spot. This is a critical control to confidently identify the starting material spot in your reaction mixture, especially if the Rf values of the reactant and product are very close. If the starting material is still present in your reaction mixture, the co-spot will appear as a single, elongated spot at the Rf of the starting material.

TLC Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible under UV light. 1. The sample is too dilute.[7] 2. The compounds are not UV-active at 254 nm. 3. The solvent level in the developing chamber was above the spotting line, washing the sample away.[7]1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] 2. Use a chemical stain for visualization, such as potassium permanganate or a specific nitro compound stain.[3] 3. Ensure the spotting line is always above the solvent level in the chamber.
Spots are streaking or tailing. 1. The sample is too concentrated (overloaded).[7] 2. The compound is highly polar and interacting too strongly with the silica gel (common for carboxylic acids). 3. The sample was not fully dried on the plate before development.1. Dilute your sample before spotting.[7] 2. Add a small amount (e.g., 1%) of acetic acid or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper spots. 3. Ensure the solvent from spotting has completely evaporated before placing the plate in the developing chamber.
All spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[4]Increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, this means increasing the proportion of Ethyl Acetate.
All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar, carrying all compounds with it without sufficient interaction with the stationary phase.Decrease the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, increase the proportion of Hexane.
Spots are not well-separated. The polarity of the mobile phase is not optimized for your specific compounds.Fine-tune the solvent ratio. Small changes in the mobile phase composition can have a significant impact on separation. If a binary system (e.g., Hexane:Ethyl Acetate) is insufficient, consider a ternary system by adding a third solvent of intermediate polarity, like dichloromethane.
The solvent front is running unevenly. 1. The bottom of the TLC plate is not level in the developing chamber. 2. The chamber is not properly saturated with solvent vapors.1. Ensure the TLC plate is placed flat on the bottom of the chamber. 2. Place a piece of filter paper in the chamber, wetted with the mobile phase, to saturate the chamber atmosphere with solvent vapors. This promotes even solvent migration up the plate.

Experimental Protocols

Protocol 1: Preparing and Running the TLC Plate
  • Plate Preparation: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced points on this line for spotting.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 3-Methoxyphenylacetic acid in a suitable solvent like ethyl acetate.

    • Reaction Mixture (Rxn): Take a small aliquot from your reaction vessel and dilute it with ethyl acetate.

  • Spotting the Plate:

    • Using a fine capillary tube, spot the prepared starting material solution on the leftmost mark.

    • Spot the diluted reaction mixture on the rightmost mark.

    • Create a co-spot by spotting the starting material on the center mark, and then, after it dries, spotting the reaction mixture on the same center mark.

    • Keep the spots as small as possible for better resolution.[3]

  • Developing the Plate:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

Protocol 2: Visualization of the TLC Plate
  • UV Visualization:

    • Place the dried TLC plate under a short-wave UV lamp (254 nm).

    • The aromatic compounds will appear as dark spots against a fluorescent green background.

    • Gently circle the visible spots with a pencil.

  • Potassium Permanganate (KMnO₄) Staining (if needed):

    • Caution: KMnO₄ is a strong oxidizing agent. Handle with care.

    • Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Quickly dip the TLC plate into the stain solution or spray it evenly.

    • Spots will appear as yellow-brown spots on a purple background. The background color will fade over time.

    • Gently heat the plate with a heat gun to accelerate color development if necessary.[3]

Data Interpretation and Expected Results

The key to monitoring this reaction is observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

Lane Expected Observation Interpretation
Starting Material (SM) A single spot with a higher Rf value.This is your reference for the starting material.
Co-spot (SM + Rxn) Initially, a single spot at the Rf of the SM. As the reaction progresses, a second, lower Rf spot will appear. At completion, only the lower Rf product spot will be clearly visible, with the SM spot having faded.Confirms the identity of the SM spot in the reaction mixture.
Reaction Mixture (Rxn) A spot corresponding to the SM will be present at the beginning of the reaction. As the reaction proceeds, this spot will diminish in intensity, and a new spot with a lower Rf will appear and intensify.The lower Rf spot is your desired product, 2-(3-Methoxy-2-nitrophenyl)acetic acid. The reaction is complete when the SM spot is no longer visible.

Note: The exact Rf values will depend on the specific mobile phase composition, temperature, and TLC plate used.

Visualizing the Workflow and Chemistry

TLC_Workflow

Nitration_Reaction

References

  • BenchChem. (n.d.). Application Notes and Protocols: Monitoring the Synthesis of 3'-Nitroacetanilide by Thin-Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Video]. YouTube. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Sustainable Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

Welcome to the technical support center for the sustainable synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sustainable synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. Our focus is on promoting green chemistry principles without compromising on yield or purity.

Introduction to the Synthesis and its Challenges

2-(3-Methoxy-2-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis primarily involves the regioselective nitration of 3-methoxyphenylacetic acid. The key challenge lies in controlling the position of the nitro group on the aromatic ring. The starting material possesses two directing groups: a strongly activating ortho-, para-directing methoxy group (-OCH3) and a weakly deactivating ortho-, para-directing acetic acid group (-CH2COOH). The interplay of these electronic effects dictates the outcome of the reaction, making precise control of reaction conditions paramount to favor the desired 2-nitro isomer over other potential products such as the 4-nitro and 6-nitro isomers.

This guide will explore both traditional and sustainable approaches to this synthesis, with an emphasis on methods that reduce hazardous waste and improve safety and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most logical and commonly used precursor is 3-methoxyphenylacetic acid.[1] This starting material conveniently possesses both the methoxy and acetic acid moieties in the correct meta relationship.

Q2: Why is regioselectivity a major concern in this nitration?

A2: The starting material, 3-methoxyphenylacetic acid, has two substituents that direct the incoming electrophile (the nitronium ion, NO2+). The methoxy group is a powerful activating group that directs ortho and para to itself (positions 2, 4, and 6). The acetic acid group is a weak deactivator and also directs ortho and para to its position. The strongly activating nature of the methoxy group will dominate, but achieving high selectivity for the 2-position requires careful control of reaction conditions to mitigate the formation of the 4- and 6-nitro isomers.[2][3]

Q3: What are the primary byproducts I should expect?

A3: The most common byproducts are other isomers of the nitrated product, namely 2-(3-methoxy-4-nitrophenyl)acetic acid and 2-(3-methoxy-6-nitrophenyl)acetic acid. Over-nitration, leading to dinitro products, can also occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid remains protonated. The disappearance of the starting material spot and the appearance of the product spot (which will be more polar) indicate the reaction is proceeding. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[1]

Q5: What are the key safety precautions for this reaction?

A5: Nitration reactions are highly exothermic and require careful temperature control. The use of concentrated nitric and sulfuric acids presents a significant hazard; always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When preparing nitrating mixtures, always add the acid slowly to the substance being nitrated while cooling in an ice bath.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Over-nitration to dinitro compounds. 3. Suboptimal reaction temperature. 4. Product loss during workup and purification.1. Monitor the reaction by TLC to ensure the starting material is consumed. Extend the reaction time if necessary. 2. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature (0-5 °C). 3. Strictly control the temperature; use an ice-salt bath for cooling. 4. Ensure efficient extraction and careful recrystallization. Minimize transfers and use appropriate solvent volumes.[1]
Poor Regioselectivity (Mixture of Isomers) 1. Reaction temperature is too high, reducing selectivity. 2. The nitrating agent is too reactive. 3. Steric hindrance at the 2-position may favor the 4- or 6-position under certain conditions.1. Maintain a low and consistent temperature throughout the addition of the nitrating agent. 2. Consider using a milder, more selective nitrating agent. Green alternatives like bismuth nitrate on a solid support can improve regioselectivity.[4][5] 3. Employing a solid acid catalyst like a zeolite can enhance para-selectivity through shape-selective catalysis, which in this case might be adapted to favor a specific ortho-isomer.[6]
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high, causing decomposition. 2. The concentration of the nitrating agent is too high.1. Ensure efficient cooling and slow, dropwise addition of the nitrating agent.[1] 2. Use the appropriate concentration and stoichiometry of the nitrating agent.
Difficulty in Product Isolation/Purification 1. The product is an oil and does not crystallize. 2. The product is contaminated with isomeric byproducts that co-crystallize.1. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary. 2. Multiple recrystallizations from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be required. Column chromatography is a more definitive method for separating isomers.

Sustainable Synthetic Approaches: A Comparative Overview

While the traditional method using a mixture of concentrated nitric and sulfuric acids is effective, it generates significant acidic waste. Here, we compare several greener alternatives.

Method Nitrating Agent/Catalyst Solvent Typical Temperature Advantages Disadvantages
Traditional Mixed Acid HNO₃ / H₂SO₄None0-10 °CHigh reactivity, well-established.Highly corrosive, generates large amounts of acidic waste, poor atom economy.[7]
Metal Nitrate on Solid Support Bi(NO₃)₃ / Montmorillonite KSFDichloromethane or EtherRoom TemperatureMilder conditions, improved regioselectivity, catalyst can be filtered and potentially recycled, reduced acidic waste.[4][5]Requires preparation of the supported reagent, use of organic solvents.
Ionic Liquid-Based Nitration [Msim]NO₃ (Brønsted acidic ionic liquid)None (Solvent-free)Room TemperatureGreen synthesis of the nitrating agent, short reaction times, high yields for some substrates, avoids strong mineral acids.[8]Ionic liquid may be expensive and require synthesis.
Microwave-Assisted Nitration Ca(NO₃)₂Acetic Acid~100-120 °C (in microwave)Rapid reaction times, use of a safer metal nitrate, acetic acid is a greener solvent than many alternatives.Requires specialized microwave reactor, higher temperatures may affect selectivity.

Experimental Protocols

Protocol 1: Green Nitration using Bismuth Nitrate on Montmorillonite KSF

This protocol is adapted from methodologies employing metal nitrates on solid supports, offering a greener alternative to the mixed acid method.[4][5]

Step 1: Preparation of the Catalyst (Bi(NO₃)₃/Montmorillonite KSF)

  • Add Montmorillonite KSF clay (10 g) to a solution of bismuth (III) nitrate pentahydrate (5 g) in 50 mL of acetone.

  • Stir the suspension at room temperature for 12 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder.

  • Dry the solid-supported catalyst in an oven at 100 °C for 4 hours.

Step 2: Nitration of 3-Methoxyphenylacetic Acid

  • In a 100 mL round-bottom flask, dissolve 3-methoxyphenylacetic acid (1.66 g, 10 mmol) in dichloromethane (30 mL).

  • Add the prepared Bi(NO₃)₃/KSF catalyst (5 g) to the solution.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add 65% nitric acid (1.5 mL, ~21 mmol) dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of dichloromethane.

  • Combine the filtrate and washings and wash with water (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Step 3: Purification

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-(3-Methoxy-2-nitrophenyl)acetic acid as pale yellow crystals.[1]

Visual Workflow for Green Nitration

G cluster_prep Catalyst Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification prep1 Mix Bi(NO₃)₃·5H₂O and KSF Clay in Acetone prep2 Stir for 12h at RT prep1->prep2 prep3 Remove Solvent (Rotovap) prep2->prep3 prep4 Dry Catalyst in Oven prep3->prep4 react2 Add Prepared Catalyst prep4->react2 Use Catalyst react1 Dissolve 3-Methoxyphenylacetic Acid in DCM react1->react2 react3 Cool to 0°C react2->react3 react4 Add HNO₃ Dropwise react3->react4 react5 Stir 4-6h at RT & Monitor by TLC react4->react5 workup1 Filter to Remove Catalyst react5->workup1 Reaction Complete workup2 Wash Organic Layer with Water workup1->workup2 workup3 Dry with Na₂SO₄ workup2->workup3 workup4 Evaporate Solvent workup3->workup4 purify1 Recrystallize from Ethanol/Water workup4->purify1 final_product Pure 2-(3-Methoxy-2-nitrophenyl)acetic Acid purify1->final_product

Workflow for the sustainable synthesis of the target compound.

Mechanistic Insights: Controlling Regioselectivity

The regiochemical outcome of the nitration is determined by the stability of the arenium ion intermediate (also known as a sigma complex) formed during the electrophilic attack.

G cluster_mech Regioselectivity in Nitration of 3-Methoxyphenylacetic Acid Start 3-Methoxyphenylacetic Acid + NO₂⁺ Ortho_Attack Attack at C2 (ortho to -OCH₃) Start->Ortho_Attack Favored Para_Attack Attack at C4 (para to -OCH₃) Start->Para_Attack Other_Attack Attack at C6 (ortho to -OCH₃) Start->Other_Attack Less Favored Ortho_Intermediate Arenium Ion (C2) Resonance Stabilized by -OCH₃ lone pair Ortho_Attack->Ortho_Intermediate Para_Intermediate Arenium Ion (C4) Resonance Stabilized by -OCH₃ lone pair Para_Attack->Para_Intermediate Other_Intermediate Arenium Ion (C6) Sterically Hindered Other_Attack->Other_Intermediate Product_Ortho 2-Nitro Product (Major) Ortho_Intermediate->Product_Ortho -H⁺ Product_Para 4-Nitro Product (Byproduct) Para_Intermediate->Product_Para -H⁺ Product_Other 6-Nitro Product (Minor Byproduct) Other_Intermediate->Product_Other -H⁺

Sources

Troubleshooting

Technical Support Center: Minimizing Over-Nitration in the Synthesis of Nitroaromatic Compounds

Welcome to the Technical Support Center for nitroaromatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitration reactions, with a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nitroaromatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitration reactions, with a specific focus on preventing over-nitration. Here, you will find in-depth answers to common questions, detailed troubleshooting protocols, and the scientific principles behind these recommendations.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is producing significant amounts of di- and tri-nitrated products. How can I favor mono-nitration?

A: Over-nitration is a common challenge, particularly with activated aromatic rings. The key is to control the reaction conditions to favor the initial nitration step while disfavoring subsequent nitrations. Here are the primary factors to consider:

  • Stoichiometry of the Nitrating Agent: Carefully control the molar ratio of your nitrating agent to the aromatic substrate. Using a stoichiometric amount or only a slight excess of the nitrating agent is a crucial first step to limit the availability of the electrophile for subsequent reactions.[1][2]

  • Reaction Temperature: Temperature plays a critical role. Nitration reactions are highly exothermic, and higher temperatures can lead to unwanted side reactions and polynitration.[3][4] Lowering the reaction temperature decreases the rate of the second nitration more significantly than the first. For instance, keeping the temperature below 50°C is recommended for the mono-nitration of benzene to minimize dinitration.[1] For highly activated substrates like phenol, even lower temperatures are necessary to control the reaction's vigor and prevent the formation of dinitro or trinitrophenol.[4]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the mono-nitrated product from undergoing further nitration.[1]

  • Substrate Activation: For highly activating groups like amines (-NH2) or phenols (-OH), their strong activating effect makes the ring highly susceptible to multiple nitrations.[1][5] It is often necessary to temporarily reduce their activating influence. A common strategy for anilines is to acylate the amino group to form a less activating amide. This amide can be hydrolyzed back to the amine after the nitration step.[1][6]

Q2: I am observing poor regioselectivity in my nitration. How can I improve it?

A: Regioselectivity in aromatic nitration is governed by the directing effects of the substituents already present on the aromatic ring. However, reaction conditions can also influence the product distribution.

  • Temperature Control: As with over-nitration, temperature can affect regioselectivity. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable product.[7][8] For substrates like phenol, low temperatures favor the formation of ortho- and para-nitrophenols.[4]

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. Harsher conditions, such as using fuming nitric acid with oleum, can sometimes decrease selectivity.[9] Milder nitrating agents may be necessary for sensitive substrates to achieve better control.

  • Protecting Groups: For substrates with strongly activating and ortho-, para-directing groups, temporarily installing a bulky protecting group at one of these positions can direct the nitration to the remaining available positions.

Q3: My reaction is very slow or not proceeding to completion. What can I do?

A: A slow or incomplete reaction can be due to several factors, primarily related to the reactivity of your substrate and the strength of your nitrating agent.

  • Increase Reaction Temperature or Time: Cautiously increasing the reaction temperature or extending the reaction time can help drive the reaction to completion.[9] However, this must be balanced against the risk of side reactions and over-nitration.[1][9] Continuous monitoring is essential. For instance, in the nitration of toluene, the reaction rate doubles with a temperature increase from 25°C to 60°C.[10]

  • Use a Stronger Nitrating Agent: For deactivated aromatic rings with electron-withdrawing groups, a more potent nitrating agent may be required.[9] This can be achieved by using fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture, which increases the concentration of the active electrophile, the nitronium ion (NO₂⁺).[1][11]

  • Improve Solubility: If your aromatic substrate has poor solubility in the reaction medium, the reaction rate will be limited.[9] Using a co-solvent that can dissolve both the substrate and the nitrating agent, such as acetic acid, can improve the reaction rate.[9]

Q4: Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

A: Yes, several alternative nitrating agents can be employed, especially when dealing with sensitive substrates or to avoid the harshness of mixed acid.

  • Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate and is a useful alternative, particularly for substrates that are sensitive to strong acids.[6][12]

  • Nitronium Salts: Stable nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can be used as powerful nitrating agents, often in organic solvents, which can be advantageous for substrates with poor solubility in mineral acids.

  • Metal Nitrates in Acetic Anhydride: Systems like zeolite β with a stoichiometric amount of nitric acid and acetic anhydride can offer high yields and regioselectivity under mild conditions.[13]

  • Dinitrogen Pentoxide (N₂O₅): This can be a potent nitrating agent, especially when used with a catalyst like Fe(III), allowing for nitration at very low temperatures.[14]

Troubleshooting Guides

Issue 1: Excessive Dinitration of an Activated Aromatic Ring

Scenario: You are attempting to mono-nitrate toluene and are observing significant formation of 2,4-dinitrotoluene.

Causality: The methyl group in toluene is an activating group, making the mono-nitrated product still susceptible to a second nitration under the reaction conditions. The nitro group is deactivating, but the initial activation by the methyl group can still lead to over-nitration if conditions are not carefully controlled.

Troubleshooting Workflow

G start Problem: Excessive Dinitration step1 Step 1: Verify Stoichiometry Is the nitrating agent 1.0-1.1 equivalents? start->step1 step1->step1 step2 Step 2: Lower Reaction Temperature Is the temperature below 30°C? step1->step2 Yes step2->step2 step3 Step 3: Monitor Reaction Time Are you quenching immediately upon starting material consumption? step2->step3 Yes step3->step3 step4 Step 4: Consider a Milder Nitrating Agent Have you tried alternatives to mixed acid? step3->step4 Yes step4->step4 solution Solution: Controlled Mono-nitration step4->solution Yes

Caption: Troubleshooting workflow for excessive dinitration.

Detailed Protocol for Controlled Mono-nitration of Toluene
  • Reagent Preparation:

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2 equivalents) in a flask cooled in an ice bath. Maintain the temperature of the mixture below 10°C.

  • Reaction Setup:

    • Dissolve toluene (1 equivalent) in a suitable solvent if necessary, and cool the solution to 0°C in a separate flask equipped with a magnetic stirrer and a thermometer.

  • Addition of Nitrating Agent:

    • Slowly add the pre-cooled nitrating mixture dropwise to the toluene solution, ensuring the reaction temperature does not exceed 30°C.[15]

  • Reaction Monitoring:

    • Monitor the progress of the reaction every 15-30 minutes using TLC or GC.

  • Quenching:

    • Once the starting material is consumed, pour the reaction mixture onto crushed ice to quench the reaction.

  • Work-up and Purification:

    • Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Issue 2: Oxidation of Sensitive Functional Groups

Scenario: You are attempting to nitrate a substrate containing a sensitive functional group, such as an aldehyde or an amine, and are observing significant by-product formation due to oxidation.

Causality: Nitric acid is a strong oxidizing agent, and under the harsh conditions of nitration, it can oxidize sensitive functional groups.

Decision Pathway for Nitrating Sensitive Substrates

G start Substrate with Sensitive Group check_group Identify the sensitive group start->check_group amine Amine (-NH2) check_group->amine aldehyde Aldehyde (-CHO) check_group->aldehyde protect_amine Protect as an amide (e.g., acetanilide) amine->protect_amine mild_nitration Use a milder nitrating agent (e.g., HNO3 in acetic anhydride) aldehyde->mild_nitration nitrate_amide Nitrate the protected substrate protect_amine->nitrate_amide deprotect Hydrolyze the amide to recover the amine nitrate_amide->deprotect solution Desired Nitroaromatic Product deprotect->solution low_temp Perform the reaction at a very low temperature mild_nitration->low_temp low_temp->solution

Caption: Decision pathway for nitrating sensitive substrates.

Experimental Protocol: Nitration of Aniline via Acetanilide
  • Protection of the Amino Group:

    • React aniline with acetic anhydride to form acetanilide. This reduces the activating effect of the amino group and protects it from oxidation.[1][6]

  • Nitration of Acetanilide:

    • The nitration of acetanilide can then be carried out under standard conditions (e.g., nitric acid in sulfuric acid) to yield a mixture of ortho- and para-nitroacetanilide.

  • Deprotection:

    • The resulting nitroacetanilide isomers can be separated, and the acetyl group can be removed by acid or base hydrolysis to yield the desired nitroaniline isomers.[6]

Data Summary

Table 1: Recommended Temperature Ranges for Mono-nitration of Various Aromatic Compounds
Aromatic SubstrateActivating/Deactivating Nature of SubstituentRecommended Temperature Range (°C)Primary Rationale
BenzeneUnsubstituted< 50[1]To minimize dinitration.
TolueneActivating (Methyl)< 30[15]The methyl group increases reactivity, requiring lower temperatures to control over-nitration.
PhenolStrongly Activating (Hydroxyl)0 - 5The hydroxyl group is highly activating, making the ring very susceptible to polynitration and oxidation.[4]
NitrobenzeneDeactivating (Nitro)90 - 100The nitro group deactivates the ring, requiring more forcing conditions for a second nitration.
BenzaldehydeDeactivating (Aldehyde)0 - 10The aldehyde group is sensitive to oxidation, necessitating milder conditions.

Concluding Remarks

The successful synthesis of mono-nitroaromatic compounds hinges on a thorough understanding of the reaction mechanism and the careful control of key experimental parameters. By judiciously selecting the reaction temperature, stoichiometry of reagents, and reaction time, and by employing protective group strategies when necessary, over-nitration can be effectively minimized. This guide provides a framework for troubleshooting common issues and optimizing your nitration protocols to achieve higher yields and purity of your desired products.

References

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  • (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Nitration, Methods and Mechanisms | Request PDF - ResearchGate. (2025, November 18). Retrieved January 22, 2026, from [Link]

  • How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). Retrieved January 22, 2026, from [Link]

  • (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE. (n.d.). Retrieved January 22, 2026, from [Link]

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Optimization

work-up and purification procedures for 2-(3-Methoxy-2-nitrophenyl)acetic acid

This guide provides in-depth technical assistance for the work-up and purification of 2-(3-Methoxy-2-nitrophenyl)acetic acid. It is designed for researchers, scientists, and drug development professionals to navigate com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the work-up and purification of 2-(3-Methoxy-2-nitrophenyl)acetic acid. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the isolation of a high-purity final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, providing explanations and actionable solutions.

Question: My reaction mixture is a dark, intractable tar after nitration. What went wrong?

Answer: The formation of a dark tar during the nitration of 3-methoxyphenylacetic acid is a common issue, often indicative of side reactions or decomposition. The primary causes include:

  • Over-nitration: The aromatic ring is activated by the methoxy group, making it susceptible to the introduction of multiple nitro groups.[1] This is exacerbated by elevated temperatures.

  • Oxidation: Nitrating acid mixtures are strongly oxidizing and can lead to the degradation of the starting material or product, especially at higher temperatures.

  • Reaction Temperature: The most critical parameter in nitration is maintaining a low temperature, typically between -10°C and 10°C, to control the reaction rate and minimize side reactions.

Troubleshooting Steps:

  • Temperature Control: Ensure your reaction vessel is adequately cooled in an ice-salt or acetone-dry ice bath. Monitor the internal temperature of the reaction mixture closely during the addition of the nitrating agent.

  • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 3-methoxyphenylacetic acid. A slow, controlled addition helps to dissipate the heat generated during the reaction.[2]

  • Stoichiometry: Use a carefully measured molar ratio of the nitrating agent. A patent for a similar compound suggests a molar ratio of the phenylacetic acid derivative to nitric acid and acetic anhydride of 1:1.40-1.60:1.10.[2]

Question: I have a low yield of my desired product after the aqueous work-up. Where could I have lost my product?

Answer: Low yield after work-up is a frequent problem and can be attributed to several factors during the extraction and isolation phases:

  • Incomplete Extraction: The efficiency of the extraction process is highly dependent on the pH of the aqueous phase. 2-(3-Methoxy-2-nitrophenyl)acetic acid, being a carboxylic acid, requires a basic aqueous solution to be extracted from the organic layer as its carboxylate salt.[3] Conversely, it needs to be precipitated from the aqueous layer by acidification.

  • Product Solubility: The product may have some solubility in the aqueous phase, even at the isoelectric point, leading to losses.

  • Premature Precipitation: If the pH of the aqueous layer is not sufficiently basic during the initial extraction, the product may not fully dissolve and could be lost with the organic phase.

Troubleshooting Steps:

  • pH Adjustment: When extracting the product into the aqueous phase, ensure the pH is sufficiently basic (pH > 9) to deprotonate the carboxylic acid. Use a pH meter or pH paper to verify.

  • Acidification for Precipitation: To precipitate the product from the aqueous phase, acidify slowly with a strong acid like concentrated HCl until the pH is acidic (pH < 4).[4] It is crucial to reach the isoelectric point to minimize solubility.

  • Salting Out: If you suspect your product has significant aqueous solubility, adding a saturated solution of sodium chloride (brine) to the aqueous phase before extraction can decrease the solubility of the organic compound in the aqueous layer.[5]

  • Back Extraction: After the initial extraction, re-extract the organic layer with a fresh portion of the basic aqueous solution to recover any remaining product. Similarly, after precipitating the product, the acidic aqueous filtrate can be extracted with an organic solvent like ethyl acetate to recover any dissolved product.

Question: I'm observing an emulsion during my liquid-liquid extraction. How can I break it?

Answer: Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with complex reaction mixtures.[6] An emulsion is a stable suspension of one liquid in another, which prevents the clear separation of the organic and aqueous layers.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur without forming a stable emulsion.[6]

  • Addition of Brine: Adding a saturated aqueous solution of NaCl (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which forces the separation of the layers.[5]

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break up the suspended droplets.

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the two phases.

Question: My TLC plate shows multiple spots after the reaction. What are they, and how do I get rid of them?

Answer: The presence of multiple spots on a TLC plate indicates an impure product. For the nitration of 3-methoxyphenylacetic acid, these spots could be:

  • Unreacted Starting Material: 3-methoxyphenylacetic acid.

  • Desired Product: 2-(3-Methoxy-2-nitrophenyl)acetic acid.

  • Isomeric Byproducts: Nitration of 3-methoxyphenylacetic acid can also lead to the formation of other isomers, such as 2-(5-methoxy-2-nitrophenyl)acetic acid and 2-(3-methoxy-4-nitrophenyl)acetic acid.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC to monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of the product spot can help determine the optimal reaction time.[7] A suitable mobile phase for this analysis would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acids are protonated and travel up the plate.

  • Purification Techniques:

    • Recrystallization: This is an effective method for removing small amounts of impurities. A good recrystallization solvent will dissolve the compound when hot but not when cold. For 2-(3-Methoxy-2-nitrophenyl)acetic acid, methanol or ethanol are often good starting points.

    • Column Chromatography: For separating isomers or removing significant amounts of impurities, column chromatography is the preferred method. A typical stationary phase would be silica gel, and the mobile phase would be a gradient of hexane and ethyl acetate, with a small percentage of acetic acid.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2-(3-Methoxy-2-nitrophenyl)acetic acid?

A1: Pure 2-(3-Methoxy-2-nitrophenyl)acetic acid is typically a pale yellow or off-white solid.[9] The presence of a darker color may indicate impurities.

Q2: What is a suitable solvent for recrystallizing 2-(3-Methoxy-2-nitrophenyl)acetic acid?

A2: While the optimal solvent should be determined experimentally, good starting points for the recrystallization of nitrophenylacetic acids are alcohols like methanol or ethanol, or aqueous alcohol mixtures. The key is to find a solvent in which the compound is soluble when hot and sparingly soluble when cold.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of your 2-(3-Methoxy-2-nitrophenyl)acetic acid can be confirmed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests a high degree of purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons of the acetic acid side chain.[2]

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the different carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

Q4: What safety precautions should I take when working with nitrating agents?

A4: Nitrating agents, such as mixtures of nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving nitrating agents can be highly exothermic, so it is crucial to control the temperature and addition rate to prevent runaway reactions.

Experimental Protocols

Acid-Base Extraction Workflow

This protocol outlines the steps for separating 2-(3-Methoxy-2-nitrophenyl)acetic acid from a neutral organic byproduct.

AcidBaseExtraction start Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., 1M NaOH) and Mix Gently start->add_base separate1 Separate Layers add_base->separate1 aqueous1 Aqueous Layer (Contains Sodium 2-(3-methoxy-2-nitrophenyl)acetate) separate1->aqueous1 Aqueous Phase organic1 Organic Layer (Contains Neutral Impurities) separate1->organic1 Organic Phase acidify Acidify with Strong Acid (e.g., conc. HCl) to pH < 4 aqueous1->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry the Solid Product filter->dry product Pure 2-(3-Methoxy-2-nitrophenyl)acetic acid dry->product

Diagram of the acid-base extraction workflow.

Step-by-Step Protocol:

  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Re-extraction (Optional): For maximum recovery, add another portion of 1 M NaOH to the organic layer in the separatory funnel, mix, and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is below 4. A precipitate of 2-(3-Methoxy-2-nitrophenyl)acetic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Recrystallization Workflow

This protocol provides a general procedure for the purification of 2-(3-Methoxy-2-nitrophenyl)acetic acid by recrystallization.

Recrystallization start Crude 2-(3-Methoxy-2-nitrophenyl)acetic acid dissolve Dissolve in Minimum Amount of Hot Recrystallization Solvent (e.g., Methanol) start->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in an Ice Bath to Maximize Crystal Formation cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with a Small Amount of Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry product Pure Recrystallized Product dry->product

Diagram of the recrystallization workflow.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to boiling with stirring, adding more solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and the colored impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals to a constant weight.

Data Summary

ParameterRecommended Value/RangeRationale
Nitration Temperature -10°C to 10°CMinimizes over-nitration and decomposition.
Extraction pH (Aqueous) > 9Ensures complete deprotonation of the carboxylic acid.[3]
Precipitation pH (Aqueous) < 4Ensures complete protonation and precipitation of the product.[4]
Recrystallization Solvent Methanol, EthanolCommon polar solvents for similar compounds.
TLC Mobile Phase Hexane:Ethyl Acetate (with 1% Acetic Acid)Good for separating acidic compounds on silica gel.

References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).
  • (2-Nitrophenyl)acetic acid. (2023, May 15). In Wikipedia. Retrieved from [Link]

  • 2-(3-Methoxy-4-nitrophenyl)acetic acid | 5803-22-5. (n.d.). J&K Scientific. Retrieved from [Link]

  • CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents. (n.d.).
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  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Selected Chromatographic Methods for Determining the Biological Activity of Substances. (2021). Molecules, 26(16), 4947. [Link]

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  • Acid-Base Extraction.1. (n.d.). Retrieved from [Link]

  • Synthesis - General tips for improving yield? : r/chemistry. (2018, February 26). Reddit. Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2000). Journal of the Indian Chemical Society, 77, 484-486.
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  • Nitrophenyl boronic acids as derivatizing agents in chromatography. (1982). VTechWorks. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). IUCrData, 7(4), x220333. [Link]

  • (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. (n.d.). PubChem. Retrieved from [Link]

  • 2-(3-Methoxyphenyl)acetic acid. (n.d.). ChemBK. Retrieved from [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • US3646125A - Terephthalic acid purification process - Google Patents. (n.d.).
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  • p-AMINOPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents. (n.d.).
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  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2015). Molecules, 20(11), 20543–20555. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Methoxy-2-nitrophenyl)acetic acid is a valuable building block in synthetic organic chemistry, often utilized as a precursor in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxy-2-nitrophenyl)acetic acid is a valuable building block in synthetic organic chemistry, often utilized as a precursor in the development of more complex molecules with potential therapeutic applications.[1] The precise characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical factors for its use in research and drug development. This guide provides an in-depth comparison of various analytical methodologies for the comprehensive characterization of 2-(3-Methoxy-2-nitrophenyl)acetic acid. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉NO₅[1]
Molecular Weight211.17 g/mol [1]
AppearancePale yellow to white solidGeneral knowledge
CAS Number59169-91-2[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-(3-Methoxy-2-nitrophenyl)acetic acid and for its quantification. A well-developed HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products.

Methodology Comparison

Given the polar nature of the carboxylic acid group and the aromatic system, reversed-phase HPLC is the most suitable approach. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale for Selection
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 columns offer excellent retention and selectivity for aromatic compounds. The choice between particle sizes depends on the desired efficiency and backpressure limitations.
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 50:50:0.1, v/v/v)A: 0.1% Acetic Acid in WaterB: AcetonitrileAn acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient is often preferred for complex samples containing impurities with a wide range of polarities.[2]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmUV-Vis Diode Array Detector (DAD) with spectral scanningThe nitroaromatic and phenylacetic acid chromophores absorb strongly in the UV region. A DAD allows for the simultaneous monitoring at multiple wavelengths and spectral confirmation of the peak identity.[3]
Column Temperature 30 °C35 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust reversed-phase HPLC method for the analysis of 2-(3-Methoxy-2-nitrophenyl)acetic acid. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.[4]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 210-400 nm, with monitoring at 254 nm for quantification.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 2-(3-Methoxy-2-nitrophenyl)acetic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This provides a stock solution of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • The theoretical plate count should be greater than 2000.

5. Analysis:

  • Inject the sample solution and integrate the peak corresponding to 2-(3-Methoxy-2-nitrophenyl)acetic acid.

  • Calculate the purity or concentration by comparing the peak area with that of the standard solution.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter (0.45 µm) prep_dissolve->prep_filter prep_end Inject into HPLC prep_filter->prep_end hplc_injector Sample Injection hplc_pump Mobile Phase Delivery hplc_pump->hplc_injector hplc_column Chromatographic Separation (C18) hplc_injector->hplc_column hplc_detector DAD Detection hplc_column->hplc_detector data_acquire Chromatogram Acquisition hplc_detector->data_acquire data_integrate Peak Integration data_acquire->data_integrate data_quantify Quantification & Purity Calculation data_integrate->data_quantify

Caption: Workflow for the HPLC analysis of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of 2-(3-Methoxy-2-nitrophenyl)acetic acid.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following table provides predicted chemical shifts for 2-(3-Methoxy-2-nitrophenyl)acetic acid. These predictions are based on the analysis of similar structures and established substituent effects.[1][6]

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~7.5 - 7.8m3HAr-H
Methylene~3.8s2H-CH₂-
Methoxy~3.9s3H-OCH₃
Carboxylic Acid>10.0br s1H-COOH
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl~172-COOH
Aromatic C-NO₂~150C2
Aromatic C-OCH₃~158C3
Aromatic C-H~115-135C4, C5, C6
Aromatic C-CH₂~130C1
Methoxy~56-OCH₃
Methylene~35-CH₂-
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all signals.[7]

Visualization of NMR Structural Elucidation

NMR_Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Confirmation h1_nmr ¹H NMR (Chemical Shift, Integration, Multiplicity) cosy COSY (¹H-¹H Correlations) h1_nmr->cosy hsqc HSQC (Direct ¹H-¹³C Correlations) h1_nmr->hsqc hmbc HMBC (Long-range ¹H-¹³C Correlations) h1_nmr->hmbc c13_nmr ¹³C NMR (Number of unique carbons) c13_nmr->hsqc c13_nmr->hmbc structure Final Structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid cosy->structure hsqc->structure hmbc->structure

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like 2-(3-Methoxy-2-nitrophenyl)acetic acid, derivatization is necessary to increase its volatility.

Derivatization: A Prerequisite for GC-MS Analysis

The carboxylic acid group makes the target molecule non-volatile. Silylation is a common and effective derivatization technique for carboxylic acids.[8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to convert the carboxylic acid to its corresponding trimethylsilyl (TMS) ester, which is amenable to GC analysis.

Experimental Protocol: GC-MS with Silylation

1. Derivatization:

  • In a small vial, weigh approximately 1 mg of the sample.

  • Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: A mass spectrometer capable of electron ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Expected Fragmentation Pattern

The mass spectrum of the TMS-derivatized 2-(3-Methoxy-2-nitrophenyl)acetic acid is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern will be influenced by the presence of the nitro, methoxy, and silylated carboxyl groups. Common fragmentations include the loss of a methyl group from the TMS moiety (M-15) and cleavage of the bond between the methylene group and the aromatic ring.[9][10]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis deriv_start Sample deriv_reagent Add Silylating Reagent deriv_start->deriv_reagent deriv_heat Heat deriv_reagent->deriv_heat deriv_end Inject into GC-MS deriv_heat->deriv_end gcms_inject Injection gcms_separate GC Separation gcms_inject->gcms_separate gcms_ionize Ionization (EI) gcms_separate->gcms_ionize gcms_detect Mass Detection gcms_ionize->gcms_detect data_spectrum Mass Spectrum Acquisition gcms_detect->data_spectrum data_interpret Fragmentation Analysis data_spectrum->data_interpret data_identify Compound Identification data_interpret->data_identify

Caption: Workflow for GC-MS analysis of 2-(3-Methoxy-2-nitrophenyl)acetic acid after derivatization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] The FT-IR spectrum of 2-(3-Methoxy-2-nitrophenyl)acetic acid will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Characteristic FT-IR Absorption Bands
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1720 - 1700Strong
N-O Asymmetric Stretch (Nitro)1550 - 1500Strong
N-O Symmetric Stretch (Nitro)1370 - 1330Strong
C-O Stretch (Carboxylic Acid/Methoxy)1300 - 1200Strong
C-O-C Stretch (Methoxy)1100 - 1000Strong
Experimental Protocol: FT-IR Analysis

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of FT-IR Functional Group Analysis

FTIR_Analysis cluster_sample Sample Preparation cluster_ftir FT-IR Spectroscopy cluster_interpretation Spectral Interpretation sample_prep Prepare Sample (ATR or KBr Pellet) ftir_acquire Acquire IR Spectrum sample_prep->ftir_acquire ftir_process Process Spectrum (Baseline Correction, etc.) ftir_acquire->ftir_process interpret_peaks Identify Characteristic Absorption Bands ftir_process->interpret_peaks interpret_functional Assign Functional Groups (-COOH, -NO₂, -OCH₃) interpret_peaks->interpret_functional

Caption: Workflow for functional group analysis using FT-IR spectroscopy.

Conclusion

The comprehensive characterization of 2-(3-Methoxy-2-nitrophenyl)acetic acid requires a multi-technique approach. HPLC is indispensable for purity assessment and quantification, while NMR spectroscopy provides definitive structural elucidation. GC-MS, following derivatization, can be employed for the analysis of volatile impurities and offers complementary structural information. FT-IR spectroscopy serves as a rapid and convenient method for confirming the presence of key functional groups. By judiciously applying these analytical methods and adhering to rigorous validation protocols, researchers can ensure the quality and integrity of this important chemical intermediate, thereby facilitating its successful application in scientific research and drug development.

References

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Structural Elucidation | PDF | Proton Nuclear Magnetic Resonance - Scribd. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. [Link]

  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. [Link]

  • Bulletin 909A Guide to Derivatization Reagents for GC. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Analytical method validation: A brief review. [Link]

  • HPLC-DAD-ESI-MSn identification of phenolic compounds in cultivated strawberries from Macedonia. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. ResearchGate. [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. [Link]

  • Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Longdom Publishing. [Link]

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. MDPI. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. KTU ePubl. [Link]

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  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. [Link]

  • Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry | Request PDF. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

Introduction: The Analytical Imperative for a Niche Building Block 2-(3-Methoxy-2-nitrophenyl)acetic acid is a specialized organic compound, primarily serving as a building block in multi-step organic synthesis.[1] Its m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Building Block

2-(3-Methoxy-2-nitrophenyl)acetic acid is a specialized organic compound, primarily serving as a building block in multi-step organic synthesis.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, makes it a versatile intermediate for creating more complex molecules in pharmaceutical and materials science research. The purity of this starting material is not a trivial matter; it is the cornerstone upon which the success of a synthetic route depends. The presence of impurities, whether from the synthetic process (e.g., isomers, unreacted precursors) or degradation, can have profound consequences, leading to unwanted side reactions, lower yields, and the generation of difficult-to-separate byproducts in subsequent steps.

In the context of drug development, the control of impurities is rigorously mandated by global regulatory bodies. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) on Impurities in New Drug Substances establish strict thresholds for reporting, identifying, and qualifying impurities.[2] This necessitates the use of robust, validated analytical procedures to ensure that the quality of starting materials meets these exacting standards.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(3-Methoxy-2-nitrophenyl)acetic acid. We will dissect a primary, workhorse method—High-Performance Liquid Chromatography with UV detection (HPLC-UV)—and contrast its performance with two powerful alternatives: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The focus will be on the causality behind methodological choices, providing a self-validating framework for your own laboratory applications.

The Primary Workhorse: Reversed-Phase HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry. Its principles are well-established in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[3][4] For a molecule like 2-(3-Methoxy-2-nitrophenyl)acetic acid, a reversed-phase (RP) modality is the logical starting point.

Causality Behind the Method: A Scientist's Rationale

The development of a robust RP-HPLC method is a systematic process rooted in the physicochemical properties of the analyte.

  • Column Selection: The analyte possesses both polar (carboxylic acid) and non-polar (nitrophenyl ring) characteristics. A C18 (octadecylsilane) column is the standard choice for RP-HPLC as it provides a hydrophobic stationary phase that effectively retains the molecule via interactions with its aromatic core. This choice balances retention with practical elution times.

  • Mobile Phase Strategy: The key to achieving sharp, symmetrical peaks for an acidic analyte is to control its ionization state. The pKa of the carboxylic acid group dictates that it will be ionized (deprotonated) at neutral pH. In its ionic form, the analyte is highly polar and will exhibit poor retention on a C18 column, likely eluting near the void volume with significant peak tailing. To counteract this, we employ ion suppression . By acidifying the aqueous component of the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) to a pH at least 2 units below the analyte's pKa, we ensure the carboxylic acid remains in its neutral, protonated form (-COOH).[5] This increases its hydrophobicity, leading to predictable retention and improved peak shape. Acetonitrile is typically chosen as the organic modifier over methanol due to its lower viscosity and stronger elution strength for aromatic compounds.

  • Detection: The presence of the nitrophenyl group provides a strong chromophore, making UV detection an ideal choice. The extended conjugation in the aromatic system results in significant absorbance in the UV region, offering excellent sensitivity. A photodiode array (PDA) detector is preferable as it allows for the acquisition of the full UV spectrum, which can help in peak identification and purity assessment.

Experimental Protocol: HPLC-UV Method

Objective: To separate 2-(3-Methoxy-2-nitrophenyl)acetic acid from potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitoring at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the working standard solution.

    • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are > 2000, in accordance with ICH Q2(R1) guidelines.[6][7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent (ACN:H2O) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Autosampler Injection s3->h1 h2 Gradient Elution (C18 Column @ 30°C) h1->h2 h3 PDA Detection (@ 254 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 System Suitability (SST) Check d1->d2 d2->h1 If Fail d3 Calculate Purity (% Area) d2->d3 d2->d3 If Pass

Fig 1: Standard workflow for HPLC-UV purity analysis.

Alternative Methodologies: Enhancing Speed and Specificity

While HPLC-UV is robust and widely accessible, certain analytical challenges—such as co-eluting impurities or the need for definitive identification—require more advanced techniques.

Alternative 1: UPLC-MS for High-Throughput and Confident Identification

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, enabling faster separations and higher resolution than conventional HPLC. When coupled with a mass spectrometer (MS), it becomes a formidable tool for both quantification and structural elucidation.

Causality and Strategic Advantage:

  • Speed and Efficiency: The primary driver for adopting UPLC is a significant reduction in analysis time, often by a factor of 5-10, which dramatically increases laboratory throughput.

  • Enhanced Selectivity: A compact mass detector, such as a single quadrupole (e.g., ACQUITY QDa), provides mass information for each eluting peak.[8] This offers an orthogonal detection method to UV, resolving potential co-elutions that might be hidden in a standard chromatogram. For instance, an isomeric impurity with a similar UV spectrum but the same mass as the main peak can be distinguished from a different, co-eluting compound.

  • Impurity Identification: The mass-to-charge ratio (m/z) provides direct evidence of an impurity's molecular weight, which is the first critical step in its structural identification.

  • Instrumentation:

    • UPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic & MS Conditions:

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is used as it is a volatile buffer compatible with MS).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 0-3 min: 20% to 90% B; 3-3.5 min: 90% B; 3.5-4 min: 20% B (re-equilibration).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • MS Detection: ESI in negative ion mode.

      • Capillary Voltage: 0.8 kV.

      • Cone Voltage: 15 V.

      • Source Temperature: 120 °C.

      • Data Acquisition: Full Scan (m/z 100-400) and Selected Ion Recording (SIR) for the target analyte ([M-H]⁻ at m/z 210.0).

Method_Comparison cluster_hplc HPLC-UV Path cluster_uplc UPLC-MS Path h_start Sample Injection h_sep C18 Separation (5 µm, ~15 min) h_start->h_sep h_det UV Detection h_sep->h_det h_res Quantitative Result (Purity %) h_det->h_res u_start Sample Injection u_sep UPLC Separation (1.7 µm, ~3 min) u_start->u_sep u_det_uv UV Detection u_sep->u_det_uv u_det_ms MS Detection u_sep->u_det_ms u_res_quant Quantitative Result (Purity %) u_det_uv->u_res_quant u_res_id Structural Info (Molecular Weight) u_det_ms->u_res_id start Purity Analysis Required start->h_start start->u_start

Fig 2: Logical comparison of HPLC-UV and UPLC-MS analytical paths.
Alternative 2: GC-MS for Volatile Impurities and Orthogonal Confirmation

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is an excellent orthogonal technique to LC. However, for polar, non-volatile compounds like carboxylic acids, direct analysis is not feasible.

Causality and Strategic Advantage:

  • Orthogonality: Because the separation mechanism (volatility vs. polarity/hydrophobicity) is completely different from LC, GC can often separate impurities that co-elute in HPLC.

  • Derivatization is Key: The carboxylic acid and nitro groups make the analyte non-volatile. A crucial, mandatory step is derivatization to convert the polar -COOH group into a more volatile and thermally stable derivative, such as a trimethylsilyl (TMS) ester.[9] This is typically achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • High Sensitivity and Structural Data: GC-MS, particularly with electron ionization (EI), provides reproducible fragmentation patterns that act as a "fingerprint" for a compound, allowing for library matching and confident identification.[10]

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a mass spectrometer.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample stock solution (1 mg/mL in acetonitrile) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst) and 50 µL of pyridine (as a solvent).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Head-to-Head: Performance Comparison

The choice of analytical method is always a trade-off between performance, cost, and the specific question being asked. The table below summarizes the key performance attributes of the three discussed methods for the analysis of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Parameter HPLC-UV UPLC-MS GC-MS (with Derivatization)
Primary Separation Principle Polarity / HydrophobicityPolarity / HydrophobicityVolatility / Boiling Point
Typical Analysis Time 20-25 minutes4-5 minutes15-20 minutes (plus derivatization)
Resolution GoodExcellentExcellent
Selectivity / Specificity Good (UV spectrum)Excellent (Mass-to-charge ratio)Excellent (Mass fragmentation pattern)
Sensitivity (LOD/LOQ) Low µg/mLLow-to-mid ng/mLMid-to-high ng/mL
Sample Preparation Simple (dissolve, filter)Simple (dissolve, filter)Complex (evaporation, reaction)
Information Gained Retention time, UV spectrumRetention time, UV, Mol. WeightRetention time, Fragmentation Pattern
Key Advantage Robust, widely available, simpleHigh speed, definitive MW infoOrthogonal method, library matching
Key Limitation Potential for co-elutionHigher instrument cost, requires MS-compatible buffersRequires derivatization, analyte must be thermally stable

Senior Scientist's Recommendation

The optimal analytical strategy is dictated by the stage of your research or development:

  • For Routine Quality Control and Release Testing: The HPLC-UV method is the undisputed workhorse. Its robustness, simplicity, and lower operational cost make it ideal for verifying the purity of established batches against a known impurity profile. The method is reliable and meets the validation requirements for routine use.[6]

  • For Impurity Profiling and Forced Degradation Studies: UPLC-MS is the superior choice. When you need to identify unknown impurities, investigate degradation pathways, or simply process a large number of samples quickly, the combination of speed and mass information is invaluable. It provides the data necessary to meet regulatory expectations for impurity identification.[2][8]

  • For Orthogonal Confirmation and Volatile Impurity Screening: GC-MS should be used as a complementary, orthogonal technique. If an impurity is suspected to co-elute with the main peak in LC, a GC-MS analysis can provide definitive confirmation. It is also the preferred method for detecting residual solvents or other small, volatile process impurities that are not well-retained by RP-HPLC.

By understanding the fundamental principles and strategic advantages of each technique, a scientist can design a comprehensive and self-validating analytical approach to ensure the quality and consistency of 2-(3-Methoxy-2-nitrophenyl)acetic acid for any application.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. Available at: [Link]

  • Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. Waters Corporation. Available at: [Link]

  • <621> CHROMATOGRAPHY. United States Pharmacopeia (USP). Available at: [Link]

  • Capillary electrophoresis for rapid profiling of organic acidurias. PubMed. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Development of a new HPLC-DAD method for simultaneous determination of aliphatic and aromatic compounds in Kraft black liquors. Journal of Chromatography B. Available at: [Link]

  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. PubMed. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Waters Corporation. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples. Agilent Technologies. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA). Available at: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Analytical Methods for Nitroaromatic Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent Technologies. Available at: [Link]

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Validation

A Comparative Guide to the Mass Spectrometry of 2-(3-Methoxy-2-nitrophenyl)acetic Acid and Its Derivatives

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(3-Methoxy-2-nitrophenyl)acetic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(3-Methoxy-2-nitrophenyl)acetic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework grounded in experimental principles to aid in the structural elucidation and analytical characterization of this important class of compounds. We will explore how subtle changes in chemical structure manifest as distinct fragmentation patterns, providing a powerful tool for isomer differentiation and metabolite identification.

Introduction to 2-(3-Methoxy-2-nitrophenyl)acetic Acid and its Analytical Significance

2-(3-Methoxy-2-nitrophenyl)acetic acid is a multifaceted organic molecule featuring a phenylacetic acid core substituted with both an electron-donating methoxy group and a powerful electron-withdrawing nitro group.[1] This unique electronic arrangement makes it a valuable synthon in organic chemistry and a potential scaffold in medicinal chemistry. The accurate identification and structural confirmation of this compound and its derivatives are paramount for quality control, reaction monitoring, and metabolic profiling.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2] This guide will dissect the fragmentation logic of the parent molecule and compare it against key derivatives to build an intuitive understanding of its gas-phase ion chemistry.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For the compounds discussed herein, two techniques are particularly relevant:

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. EI is ideal for generating a detailed "fingerprint" spectrum for library matching and elucidating the core structure of a molecule.[3][4]

  • Electrospray Ionization (ESI): A soft ionization technique commonly coupled with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. It is exceptionally useful for determining molecular weight and analyzing complex mixtures.[2][5] Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[6]

The fragmentation of the molecular ion is governed by the relative stability of the resulting ions and neutral losses, heavily influenced by the substituents on the aromatic ring. Key functional groups in our target molecule—carboxylic acid, methoxy, and nitro groups—serve as predictable cleavage points.

Mass Spectrometric Profile of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

Molecular Weight: 211.17 g/mol [1]

Under EI conditions, 2-(3-Methoxy-2-nitrophenyl)acetic acid is expected to produce a molecular ion (M⁺˙) at m/z 211. The subsequent fragmentation cascade is driven by the loss of stable neutral molecules and radicals. The ortho positioning of the nitro and acetic acid groups can also lead to unique intramolecular reactions, a phenomenon known as the "ortho effect."[7]

Proposed Key Fragmentation Pathways:

  • Loss of the Carboxylic Acid Group: A common fragmentation pathway for phenylacetic acids is the cleavage of the C-C bond between the phenyl ring and the acetic acid moiety, or the loss of the entire -COOH group.[1][8]

    • Loss of •COOH (45 u): [M - COOH]⁺ → m/z 166

  • Loss of the Nitro Group: The nitro group can be lost as •NO₂.[1][7]

    • Loss of •NO₂ (46 u): [M - NO₂]⁺ → m/z 165

  • Cleavages involving the Methoxy Group: The methoxy group can lose a methyl radical or a formaldehyde molecule.

    • Loss of •CH₃ (15 u): [M - CH₃]⁺ → m/z 196

    • Loss of CH₂O (30 u): This is often preceded by rearrangement.

  • Ortho Effect Interaction: The proximity of the acetic acid side chain and the nitro group can facilitate the loss of water (H₂O, 18 u), a common interaction for ortho-substituted nitro compounds.[7]

    • Loss of H₂O (18 u): [M - H₂O]⁺˙ → m/z 193

These primary fragmentations create a characteristic pattern. The following diagram and table summarize the most probable fragmentation cascade for 2-(3-Methoxy-2-nitrophenyl)acetic acid.

G M M+• m/z 211 F1 [M - COOH]+ m/z 166 M->F1 - •COOH F2 [M - NO2]+ m/z 165 M->F2 - •NO2 F3 [M - H2O]+• m/z 193 M->F3 - H2O (ortho effect) F4 [M - CH3]+ m/z 196 M->F4 - •CH3

Caption: Proposed EI fragmentation of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Table 1: Predicted Key Fragments for 2-(3-Methoxy-2-nitrophenyl)acetic Acid (MW: 211.17)
m/zProposed LossFormula of Ion
211Molecular Ion (M⁺˙)C₉H₉NO₄⁺˙
193- H₂OC₉H₇NO₃⁺˙
166- •COOHC₈H₈NO₂⁺
165- •NO₂C₉H₉O₂⁺
135- •NO₂, - CH₂OC₈H₇O⁺

Comparative Analysis: The Impact of Isomerism and Derivatization

To truly understand the structure-fragmentation relationship, we must compare our parent compound with its isomers and a simple derivative. This comparison highlights how the relative positions of functional groups and minor chemical modifications create diagnostic shifts in the mass spectrum.

Alternative 1: (2-Nitrophenyl)acetic acid

This isomer lacks the methoxy group, isolating the influence of the nitro and carboxylic acid functionalities.

  • Molecular Weight: 181.15 g/mol [9]

  • Expected Fragmentation: The fragmentation will be dominated by the loss of •COOH (m/z 136) and the ortho-effect-driven loss of H₂O (m/z 163). The loss of •NO₂ (m/z 135) is also a primary pathway. The NIST mass spectrum for this compound shows a top peak at m/z 136.[9]

Alternative 2: 2-(3-Methoxy-4-nitrophenyl)acetic acid

Here, the nitro group is moved from the ortho to the para position relative to the acetic acid side chain.

  • Molecular Weight: 211.17 g/mol [10]

  • Expected Fragmentation: The primary losses of •COOH (m/z 166) and •NO₂ (m/z 165) will remain. However, the crucial difference is the absence of the ortho effect . The intramolecular loss of water is no longer a favorable pathway, meaning the peak at m/z 193 should be significantly diminished or absent compared to the parent compound. This provides a clear diagnostic marker to distinguish between the 2-nitro and 4-nitro isomers.

Alternative 3: Methyl 2-(3-methoxy-2-nitrophenyl)acetate (Ester Derivative)

Esterification of the carboxylic acid group provides another layer of comparison.

  • Molecular Weight: 225.19 g/mol

  • Expected Fragmentation: The initial fragmentation will now involve the ester. Instead of losing •COOH, the molecule will preferentially lose the methoxy radical from the ester (•OCH₃, 31 u) to form an acylium ion at m/z 194, or the entire carbomethoxy group (•COOCH₃, 59 u) to yield a fragment at m/z 166. The loss of •NO₂ (m/z 179) remains a viable pathway.

Table 2: Comparative Fragmentation of 2-(3-Methoxy-2-nitrophenyl)acetic Acid and its Analogs
CompoundMWDiagnostic Fragment 1 (m/z)Diagnostic Fragment 2 (m/z)Key Differentiator
2-(3-Methoxy-2-nitrophenyl)acetic acid 211.17193 ([M-H₂O]⁺˙)166 ([M-COOH]⁺)Presence of strong m/z 193 due to ortho effect.
(2-Nitrophenyl)acetic acid181.15163 ([M-H₂O]⁺˙)136 ([M-COOH]⁺)Lower MW, lacks methoxy-related fragments.[9]
2-(3-Methoxy-4-nitrophenyl)acetic acid211.17166 ([M-COOH]⁺)165 ([M-NO₂]⁺)Absence or very low intensity of m/z 193.
Methyl 2-(3-methoxy-2-nitrophenyl)acetate225.19194 ([M-OCH₃]⁺)166 ([M-COOCH₃]⁺)Higher MW, loss of ester fragments instead of •COOH.

Standardized Experimental Protocol: LC-MS/MS Analysis

To ensure reproducible and high-quality data, a standardized workflow is essential. The following protocol outlines a typical approach for the analysis of these compounds using LC-MS/MS.

Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of the standard compound.

    • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions with a 50:50 mixture of water and acetonitrile to achieve a final concentration of 1 µg/mL for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comparison.

    • Scan Mode: Full Scan (m/z 100-300) to identify the precursor ion.

    • MS/MS Mode: Product Ion Scan of the target precursor (e.g., m/z 212 for [M+H]⁺ or m/z 210 for [M-H]⁻).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[6]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Weigh Standard p2 Dissolve in Solvent p1->p2 p3 Dilute to 1 µg/mL p2->p3 lc LC Separation (C18 Column) p3->lc Inject esi ESI Source (Ionization) lc->esi ms1 MS1: Full Scan (Find Precursor) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 MS2: Product Scan (Detect Fragments) cid->ms2

Caption: Standard experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 2-(3-Methoxy-2-nitrophenyl)acetic acid and its derivatives is a study in the nuanced interplay of functional groups. By understanding the fundamental principles of fragmentation and the influence of substituent positioning, researchers can confidently distinguish between isomers and identify unknown derivatives. The presence or absence of fragments resulting from the ortho effect serves as a powerful diagnostic tool. This guide provides the foundational knowledge and a practical experimental framework to leverage mass spectrometry for the robust characterization of these and other complex aromatic compounds in a research and development setting.

References

  • Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF . ResearchGate. Available from: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

  • Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries - YouTube . YouTube. Available from: [Link]

  • (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH . National Center for Biotechnology Information. Available from: [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - NIH . National Center for Biotechnology Information. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate . ResearchGate. Available from: [Link]

  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. - MDPI . MDPI. Available from: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing . AIP Publishing. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

  • LC/MS detection: powerful tool for organic compound analysis - Scientist Live . Scientist Live. Available from: [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations - CORE . CORE. Available from: [Link]

  • Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB . FooDB. Available from: [Link]

Sources

Comparative

A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis Featuring 2-(3-Methoxy-2-nitrophenyl)acetic acid

In the dynamic fields of chemical biology, pharmacology, and materials science, the ability to control molecular processes with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" gro...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, pharmacology, and materials science, the ability to control molecular processes with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools that offer this control. By masking the function of a bioactive molecule until its release is triggered by a pulse of light, PPGs enable researchers to study complex systems with minimal perturbation and initiate reactions on demand.[1]

This guide provides an in-depth comparison of several key PPGs, with a special focus on the ortho-nitrobenzyl class, including the less-characterized derivative, 2-(3-Methoxy-2-nitrophenyl)acetic acid. We will delve into the mechanisms, performance metrics, and experimental considerations that are critical for selecting the appropriate PPG for your research needs.

The Ideal Photolabile Protecting Group: Key Characteristics

The efficacy of a PPG is judged by a set of critical photophysical and chemical properties. An ideal PPG should exhibit:

  • High Photolysis Quantum Yield (Φu): This value represents the efficiency of converting an absorbed photon into a cleavage event. A higher quantum yield means fewer photons are needed, minimizing potential photodamage to biological samples.[2]

  • High Molar Extinction Coefficient (ε): A high ε at the activation wavelength ensures efficient light absorption, allowing for the use of lower concentrations of the caged compound.

  • Wavelength Specificity: Ideally, the PPG should absorb light at longer wavelengths (UVA or visible light, >350 nm) to reduce cellular damage and increase tissue penetration.[3]

  • Chemical Stability: The caged compound must be stable under physiological or experimental conditions in the absence of light.

  • Clean Photochemistry: The photorelease should proceed rapidly and cleanly, without generating reactive or toxic byproducts that could interfere with the system under study.[4]

The ortho-Nitrobenzyl (ONB) Family: A Gold Standard

The o-nitrobenzyl (ONB) scaffold is one of the most widely used classes of PPGs. Its popularity stems from its synthetic accessibility and its ability to protect a wide range of functional groups, including carboxylates, phosphates, and amines.[1]

Mechanism of Photodeprotection

The photochemistry of ONB derivatives follows a well-established intramolecular redox reaction, often described as a Norrish Type II mechanism.[1] Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This forms a transient aci-nitro intermediate, which rapidly rearranges to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.[5]

ONB_Mechanism Start o-Nitrobenzyl Caged Substrate (R-X) Excited Excited State Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Substrate (R) + o-Nitroso Byproduct Cyclic->Products Cleavage

Figure 1: Generalized photolysis mechanism for o-nitrobenzyl (ONB) protecting groups.

Classic ONB and the DMNB Variant

The parent o-nitrobenzyl (ONB) group is the foundational structure. However, its absorption maximum is in the short UVA range, and its quantum yield can be modest. To improve upon these characteristics, substitutions on the aromatic ring have been explored extensively.

One of the most successful and widely adopted variants is the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group. The two electron-donating methoxy groups have a profound effect:

  • Bathochromic Shift: They shift the absorption maximum to longer, less damaging wavelengths (around 350-365 nm).[3][6]

  • Increased Efficiency: The methoxy groups often increase the rate of photolysis.[7]

These properties have made DMNB a workhorse for applications in neuroscience and cell biology.[8]

A Closer Look: 2-(3-Methoxy-2-nitrophenyl)acetic acid

2-(3-Methoxy-2-nitrophenyl)acetic acid represents another structural variation of the ONB theme. Unlike the popular DMNB, it features a single methoxy group at the 3-position, adjacent to the nitro group. While specific photophysical data for this compound as a PPG is not widely reported in the literature, we can infer its likely properties based on established photochemical principles.

Structural Analysis and Expected Performance:

  • Chromophore: The core chromophore remains the o-nitrobenzyl system, so the fundamental photolysis mechanism is expected to be the same.

  • Electronic Effects: The methoxy group at the 3-position is an electron-donating group. Studies on substituted ONB systems have shown that electron-donating groups can increase the electron density of the aromatic ring, which typically leads to a red-shift in the absorption maximum.[7] Therefore, it is reasonable to predict that 2-(3-Methoxy-2-nitrophenyl)acetic acid will absorb at a slightly longer wavelength than the unsubstituted ONB parent.

  • Steric Effects: The placement of the methoxy group adjacent to the nitro group could introduce steric hindrance. This might influence the conformation of the nitro group relative to the aromatic ring, which in turn could affect the efficiency of the initial hydrogen abstraction step. Some studies have suggested that steric effects of ring substituents can be complex and do not always follow a simple trend.[7]

  • Quantum Yield: The effect on quantum yield is difficult to predict without experimental data. While electron-donating groups in DMNB enhance performance, the specific positional effects of a lone 3-methoxy group are not established. Some research has indicated that electron-donating effects in the leaving group can be unfavorable for the photolysis reaction, highlighting the complexity of predicting outcomes based solely on the caging moiety.[6][8]

Broader Comparison with Other PPG Classes

To provide a comprehensive context, it is essential to compare the ONB family with other major classes of PPGs that operate via different mechanisms and offer distinct advantages.

p-Hydroxyphenacyl (pHP) Group

The p-hydroxyphenacyl (pHP) group is a ketone-based PPG that undergoes a "photo-Favorskii" rearrangement.[9] This mechanism is exceptionally fast, with substrate release often occurring on the nanosecond timescale, making it ideal for studying rapid biological processes.[1]

  • Advantages: Very high quantum yields (can approach unity for good leaving groups), rapid release kinetics, and a clean reaction that yields a single, hydrophilic byproduct.[1][9]

  • Disadvantages: Typically requires irradiation at shorter UV wavelengths (~280-320 nm), although the deprotonated form absorbs at longer wavelengths.[10]

Coumarin-Based Groups

Coumarin derivatives, such as (7-(diethylamino)coumarin-4-yl)methyl (DEACM) , are highly valued for their excellent photophysical properties.[2]

  • Advantages: Large molar extinction coefficients and absorption maxima that extend into the visible light spectrum (>400 nm), which is highly advantageous for live-cell imaging with reduced phototoxicity.[11] Many derivatives are also fluorescent, allowing for simultaneous tracking of the uncaging event.

  • Disadvantages: The photochemistry can be more complex than that of ONB derivatives, and quantum yields can be variable.

Quantitative Performance Comparison

The selection of a PPG is often a data-driven decision. The table below summarizes key performance metrics for the discussed PPGs, highlighting the current lack of specific data for 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Photolabile Protecting Group (PPG)Typical λmax (nm)Molar Extinction (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Key Features & Applications
o-Nitrobenzyl (ONB) ~260-280~1,000 - 5,0000.01 - 0.1The foundational ONB group; used in synthesis but often superseded by derivatives.[7][12]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350-365~4,500 - 5,500~0.01 - 0.1Red-shifted absorption, widely used in cell biology and neuroscience.[6][12][13]
2-(3-Methoxy-2-nitrophenyl)acetic acid Not ReportedNot ReportedNot ReportedExpected to have red-shifted absorption vs. ONB; performance requires experimental validation.
p-Hydroxyphenacyl (pHP) ~280 (neutral)~15,0000.1 - 0.6+Very fast release kinetics (ns), high quantum yield, ideal for studying fast processes.[1][9]
DEACM (Coumarin derivative) ~380-400~20,000 - 40,000~0.01 - 0.08High extinction coefficient, absorbs at longer wavelengths, often fluorescent.[2][11][14]

Note: Values for ε and Φu are highly dependent on the caged substrate and solvent conditions.

Experimental Protocols: A Guide to Practice

To empower researchers to evaluate and utilize PPGs, we provide the following validated, step-by-step methodologies.

Protocol 1: General Synthesis of an ONB-Caged Carboxylic Acid

This protocol describes a standard esterification for caging a carboxylic acid with an ONB-type alcohol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: 1. ONB-Alcohol (1 equiv) 2. Carboxylic Acid (R-COOH) (1.2 equiv) 3. Coupling Agent (e.g., DCC, 1.2 equiv) 4. Catalyst (e.g., DMAP, 0.1 equiv) Solvent Dissolve in anhydrous solvent (e.g., Dichloromethane) Reagents->Solvent Stir Stir at 0°C to room temperature under inert atmosphere (N2) Solvent->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Filter Filter to remove urea byproduct (if using DCC) Monitor->Filter Wash Wash organic phase with: 1. Dilute Acid (e.g., 1M HCl) 2. Saturated NaHCO3 3. Brine Filter->Wash Dry Dry over Na2SO4, filter, and concentrate in vacuo Wash->Dry Purify Purify by column chromatography (e.g., Silica gel, Hexane/EtOAc) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize final product (NMR, MS) QY_Workflow Quantum Yield Measurement Workflow cluster_setup 1. Sample Preparation & Setup cluster_irrad 2. Irradiation cluster_analysis 3. Analysis & Calculation Prep_Sample Prepare solution of Caged Compound in appropriate solvent (e.g., PBS, MeCN). Absorbance ~0.1 at λ_irr. Spectrometer Measure initial absorbance spectrum (A_initial) for both solutions. Prep_Sample->Spectrometer Prep_Actinometer Prepare solution of Actinometer (e.g., Potassium Ferrioxalate). Match absorbance to sample. Prep_Actinometer->Spectrometer Irradiate_Sample Irradiate Caged Compound solution with monochromatic light (λ_irr) for a set time (t). Spectrometer->Irradiate_Sample Irradiate_Actinometer Irradiate Actinometer solution under identical conditions. Spectrometer->Irradiate_Actinometer Analyze_Sample Monitor substrate release or PPG disappearance by HPLC or UV-Vis Spectroscopy. Irradiate_Sample->Analyze_Sample Analyze_Actinometer Develop actinometer and measure change in absorbance to determine photon flux. Irradiate_Actinometer->Analyze_Actinometer Calculate Calculate Quantum Yield (Φ_u) using the formula: Φ_sample = Φ_act * (Rate_sample / Rate_act) * (F_act / F_sample) Analyze_Sample->Calculate Analyze_Actinometer->Calculate Result Result Calculate->Result Final Quantum Yield (Φu)

Sources

Validation

A Comparative Guide to Ortho-Nitrophenylacetic Acid Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic use of protecting groups and photoresponsive molecules is paramount for the efficient and contro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups and photoresponsive molecules is paramount for the efficient and controlled construction of complex molecular architectures. Among the diverse array of tools available, ortho-nitrophenylacetic acid (o-NPAA) and its derivatives have emerged as a versatile class of compounds with significant applications, most notably as photocleavable protecting groups and as precursors for heterocyclic synthesis. This guide provides a comprehensive comparative analysis of o-NPAA derivatives, offering insights into their synthesis, properties, and applications to empower researchers in making informed decisions for their synthetic endeavors.

The Ortho-Nitrophenylacetic Acid Scaffold: An Overview

Ortho-nitrophenylacetic acid is a derivative of phenylacetic acid featuring a nitro group at the ortho position of the phenyl ring.[1] This specific substitution pattern imbues the molecule with unique chemical properties that are central to its utility. The presence of the ortho-nitro group, an electron-withdrawing group, influences the reactivity of the benzylic position and the carboxylic acid moiety. Furthermore, this arrangement is the cornerstone of its most prominent application: as a photolabile protecting group.

The Principle of Photocleavage: A Light-Driven Deprotection

The ortho-nitrobenzyl chemistry is the foundation for a widely used class of photocleavable protecting groups.[2] Upon irradiation with UV light, typically in the range of 350-400 nm, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group occurs. This is followed by a rearrangement to form a nitroso-intermediate and subsequent cleavage of the ester or ether linkage, releasing the protected molecule and a 2-nitrosobenzaldehyde derivative. This "traceless" deprotection strategy, which avoids the use of chemical reagents, is highly advantageous in sensitive biological systems and complex multi-step syntheses.

Synthesis of Nitrophenylacetic Acid Isomers: A Comparative Perspective

The synthesis of nitrophenylacetic acid isomers—ortho, meta, and para—is a critical first step in accessing their derivatives. The choice of synthetic route and the achievable yields are important considerations for their practical application.

Synthesis of para-Nitrophenylacetic Acid (p-NPAA)

The synthesis of p-NPAA is well-established and typically proceeds with high yield. A common and efficient method involves the hydrolysis of p-nitrobenzyl cyanide.

Experimental Protocol: Synthesis of p-Nitrophenylacetic Acid [3]

  • In a round-bottomed flask, place 100 g of p-nitrobenzyl cyanide.

  • Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water. Add two-thirds of this solution to the p-nitrobenzyl cyanide and shake well.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for fifteen minutes.

  • After cooling, dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the precipitate and wash it several times with ice water.

  • Dissolve the precipitate in 1600 mL of boiling water and filter the hot solution.

  • Allow the filtrate to cool, whereupon p-nitrophenylacetic acid will crystallize as long, pale yellow needles.

  • Collect the crystals by filtration.

This procedure consistently affords high yields, typically in the range of 92-95% .[3]

Synthesis of meta-Nitrophenylacetic Acid (m-NPAA)

The synthesis of m-NPAA can be more challenging than its para-isomer. One reported method involves a modified Willgerodt reaction starting from 3-nitroacetophenone, which provides a respectable overall yield.[4]

Experimental Protocol: Synthesis of 3-Nitrophenylacetic Acid (via modified Willgerodt reaction) [4]

This is a multi-step synthesis. The key final step involves the acid hydrolysis of the intermediate nitrothiomorpholide. The overall yield for this process is reported to be 41.7% .[4]

Synthesis of ortho-Nitrophenylacetic Acid (o-NPAA) and its Derivatives

The synthesis of o-NPAA and its substituted derivatives can be achieved through various routes. A general and adaptable method involves the nitration of a substituted halobenzene, followed by a series of transformations.[5]

General Synthetic Scheme for Substituted o-NPAA Derivatives:

G 4-Substituted Halobenzene 4-Substituted Halobenzene 2-Nitro-5-substituted Halobenzene 2-Nitro-5-substituted Halobenzene 4-Substituted Halobenzene->2-Nitro-5-substituted Halobenzene Nitration (HNO3/H2SO4) 2-Nitro-4-substituted Benzyl Cyanide 2-Nitro-4-substituted Benzyl Cyanide 2-Nitro-5-substituted Halobenzene->2-Nitro-4-substituted Benzyl Cyanide Substitution (e.g., Ethyl Cyanoacetate) 2-Nitro-4-substituted Phenylacetic Acid 2-Nitro-4-substituted Phenylacetic Acid 2-Nitro-4-substituted Benzyl Cyanide->2-Nitro-4-substituted Phenylacetic Acid Hydrolysis (Acid or Base)

General Synthetic Pathway for Substituted o-NPAA Derivatives.

This multi-step process offers versatility for introducing various substituents onto the phenyl ring, with reported overall yields in the range of 40-70% .[5]

Comparative Analysis of Synthetic Accessibility
IsomerStarting MaterialKey ReactionTypical YieldReference
para (p-NPAA) p-Nitrobenzyl cyanideHydrolysis92-95%[3]
meta (m-NPAA) 3-NitroacetophenoneModified Willgerodt41.7%[4]
ortho (o-NPAA) 4-Substituted HalobenzeneMulti-step40-70%[5]

Table 1: Comparison of Synthetic Routes and Yields for Nitrophenylacetic Acid Isomers.

From this comparison, it is evident that the para-isomer is the most readily accessible in high yields through a straightforward hydrolysis. The synthesis of the ortho and meta isomers involves multi-step procedures with moderate to good overall yields. The choice of isomer for a particular application will, therefore, depend on a balance between synthetic accessibility and the desired properties of the final derivative.

Ortho-Nitrophenylacetic Acid Derivatives as Photocleavable Protecting Groups: A Deeper Dive

The true utility of o-NPAA lies in its application as a photolabile protecting group for a variety of functional groups, including alcohols, amines, and carboxylic acids. The efficiency of the photocleavage process is a critical parameter and is influenced by the substitution pattern on the aromatic ring.

Mechanism of Photocleavage

The photodecomposition of o-nitrobenzyl esters is a well-studied process that proceeds through a series of intramolecular steps.

G A o-Nitrobenzyl Ester O=N+(-O-)-C6H4-CH2-O-R B Excited State [O=N+(-O-)-C6H4-CH2-O-R]* A->B hν (UV light) C Aci-nitro Intermediate HO-N(=O)=C6H4=CH-O-R B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate + 2-Nitrosobenzaldehyde R-OH + O=N-C6H4-CHO D->E Cleavage

Mechanism of Photocleavage for o-Nitrobenzyl Esters.

Substituent Effects on Photocleavage Efficiency

The efficiency of photocleavage is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, cleavage) to the number of photons absorbed. The electronic and steric nature of substituents on the aromatic ring can significantly impact the quantum yield.

A study on the kinetics and substituent effects of o-nitrobenzyl esters revealed that the rate of photolysis is strongly dependent on the acidity (pKa) of the leaving group, with more acidic leaving groups leading to faster decomposition.[6][7] Interestingly, the electronic effects of substituents on the phenyl ring did not show a simple linear correlation with the reaction rate. Instead, steric effects were found to be a dominant factor, with larger substituents generally leading to slower decomposition.[6]

o-Nitrobenzyl Derivativeλmax (nm)Quantum Yield (Φ)Reference
2-Nitrobenzyl~2700.1-1%[8]
4,5-Dimethoxy-2-nitrobenzyl~3500.1-1%[8]
α-Methyl-2-nitrobenzyl-~5 times higher than unsubstituted[6]

Table 2: Photophysical Properties of Selected o-Nitrobenzyl Derivatives.

The data indicates that while the quantum yields for o-nitrobenzyl derivatives are generally modest (in the range of 0.1-1%), they can be modulated by substitution.[8] For instance, the introduction of an α-methyl group at the benzylic position can enhance the cleavage kinetics.[6] The red-shifted absorption of derivatives like 4,5-dimethoxy-2-nitrobenzyl allows for the use of longer wavelength light, which can be less damaging to biological samples.[8]

Applications in Synthesis Beyond Photocleavage

While their role as photocleavable protecting groups is prominent, o-NPAA derivatives are also valuable precursors for the synthesis of various heterocyclic compounds. The ortho-positioning of the nitro and acetic acid functionalities allows for facile cyclization reactions upon reduction of the nitro group.[1]

Conclusion and Future Outlook

Ortho-nitrophenylacetic acid and its derivatives represent a powerful and versatile class of molecules for organic synthesis. Their utility as photocleavable protecting groups, offering spatial and temporal control over deprotection with light, is a significant advantage in modern synthetic chemistry and chemical biology. The synthesis of these compounds, particularly the ortho and meta isomers, can be more involved than their para counterpart, a factor that researchers must consider.

The efficiency of photocleavage is influenced by a combination of electronic and steric factors, with the nature of the leaving group playing a crucial role. Future research in this area will likely focus on the development of new o-NPAA derivatives with improved photophysical properties, such as higher quantum yields and absorption at longer, more biologically compatible wavelengths. The continued exploration of their applications in areas such as drug delivery, materials science, and the synthesis of complex natural products will undoubtedly solidify the importance of o-nitrophenylacetic acid derivatives in the synthetic chemist's toolbox.

References

  • Organic Syntheses Procedure. p-NITROPHENYLACETIC ACID. Available from: [Link].

  • Kühn, M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6556.
  • CN101805265A. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives. (2004). Journal of the American Chemical Society, 126(42), 13689-13696.
  • Peng, I., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4353-4357.
  • Kluge, A. F., et al. (2023).
  • Singh, B. (1978). Improved Synthesis of 3-Nitrophenylacetic Acid.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2023). PubMed. Available from: [Link].

  • Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Scribd.
  • (2-Nitrophenyl)acetic acid. Wikipedia. Available from: [Link].

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Comparative

validation of 2-(3-Methoxy-2-nitrophenyl)acetic acid structure by X-ray crystallography

An Objective Guide to the Definitive Structural Validation of 2-(3-Methoxy-2-nitrophenyl)acetic Acid for Pharmaceutical Applications Executive Summary In the landscape of drug discovery and development, the unequivocal d...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Definitive Structural Validation of 2-(3-Methoxy-2-nitrophenyl)acetic Acid for Pharmaceutical Applications

Executive Summary

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins structure-activity relationship (SAR) studies, informs lead optimization, and is a non-negotiable component of intellectual property and regulatory filings. This guide presents a comprehensive framework for the structural validation of 2-(3-Methoxy-2-nitrophenyl)acetic acid, a key building block in organic synthesis.[1] We will detail the definitive protocol for single-crystal X-ray crystallography, establishing it as the gold standard for solid-state structural elucidation. Furthermore, we will provide an objective comparison with orthogonal spectroscopic methods—NMR, Mass Spectrometry, and IR—supported by experimental data and logical workflows to equip researchers with a holistic understanding of comprehensive molecular characterization.

Introduction: The Imperative of Unambiguous Structure

The precise arrangement of atoms in a molecule dictates its function. For a compound like 2-(3-Methoxy-2-nitrophenyl)acetic acid, with its multiple functional groups (carboxylic acid, nitro group, methoxy group) and potential for intramolecular interactions, assuming a structure based solely on its synthetic route is insufficient.[1] Positional isomerism can lead to vastly different biological activities and toxicological profiles. Therefore, rigorous, multi-faceted validation is not merely good practice; it is a scientific and regulatory necessity. While several analytical techniques can provide structural clues, single-crystal X-ray crystallography remains the only method that delivers a direct, high-resolution visualization of the atomic framework in the solid state.[1]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, yielding precise bond lengths, bond angles, and torsional angles, which are critical for computational modeling and understanding intermolecular interactions like hydrogen bonding in the crystal lattice.[1] The process, from sample to final structure, is a self-validating system where the quality of the final model is judged against the primary experimental data.

Experimental Protocol: A Step-by-Step Workflow

The successful determination of a crystal structure is a systematic process. Each step is designed to ensure the highest quality data is collected, leading to an accurate and reliable final structure.

  • Material Purification & Qualification:

    • Action: Obtain high-purity (>99%) 2-(3-Methoxy-2-nitrophenyl)acetic acid. Purity is paramount as impurities can inhibit crystallization.

    • Verification: Confirm purity using High-Performance Liquid Chromatography (HPLC) and determine the melting point. A sharp melting point is indicative of high purity.

  • Crystal Growth: The Art and Science:

    • Causality: The goal is to encourage molecules to self-assemble into a highly ordered, single-crystal lattice. The choice of solvent and method is critical and often requires screening.

    • Protocol (Slow Evaporation):

      • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) in a small vial.

      • Cover the vial with a cap containing a few pinholes.

      • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

    • Rationale: Slow evaporation prevents rapid precipitation, which would lead to an amorphous powder or poorly ordered microcrystals. This gentle process provides the thermodynamic time for molecules to find their lowest energy state within the crystal lattice.

  • Data Collection: Interrogating the Crystal:

    • Action: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Cryo-cooling: The crystal is flash-cooled to ~100 K (-173 °C) in a stream of liquid nitrogen. This is done to minimize thermal vibrations of the atoms and protect the crystal from radiation damage by the X-ray beam, resulting in a higher-resolution diffraction pattern.

    • Diffraction: The crystal is rotated in a high-intensity X-ray beam (often from a Cu Kα source). The X-rays diffract off the electron clouds of the atoms, producing a pattern of spots (reflections) that are recorded by a detector.

  • Structure Solution, Refinement, and Validation:

    • Solution: The diffraction pattern is mathematically processed to determine the unit cell dimensions and space group. "Direct methods" or other computational algorithms are then used to generate an initial electron density map, which reveals the positions of the atoms.

    • Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed data.

    • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and Goodness of Fit (GooF). An R1 value below 5% for small molecules indicates an excellent fit between the model and the experimental data.

Visualizing the Crystallography Workflow

crystallography_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination a a b Crystal Growth (e.g., Slow Evaporation) a->b Dissolution c Crystal Mounting & Cryo-Cooling (100 K) b->c d X-ray Diffraction Data Collection c->d e Structure Solution (Direct Methods) d->e f Model Refinement (Least-Squares) e->f g Final Structure Validation (R-factor) f->g h Deposited Structure (e.g., CCDC) g->h CIF File Publication

Caption: Workflow for single-crystal X-ray structure determination.

Expected Crystallographic Data

While a published structure for the exact target molecule is not available, we can present an expected data table based on a closely related analog, 2-(3-Bromo-4-methoxyphenyl)acetic acid, to illustrate the typical output.[2]

ParameterExpected Value / TypeSignificance
Chemical FormulaC₉H₉NO₅Confirms elemental composition in the crystal.
Molecular Weight211.17 g/mol Matches theoretical molecular weight.[1]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)~12.5, ~8.2, ~9.0Dimensions of the unit cell.
β (°)~93.5°Angle of the unit cell for monoclinic systems.
Volume (ų)~930Volume of a single unit cell.
Z4Number of molecules in the unit cell.
R1 [I>2σ(I)]< 0.05 (5%)A low value indicates a high-quality fit of the model.
wR2 (all data)< 0.15 (15%)Weighted R-factor for all data, another measure of fit.
Goodness-of-Fit (S)~1.0A value near 1.0 indicates a good refinement.

Part 2: Orthogonal Validation: A Comparative Analysis

While X-ray crystallography is definitive for the solid state, a comprehensive validation package relies on orthogonal techniques that provide complementary information, primarily about the molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of unique atoms (¹H, ¹³C) in a molecule.

  • Expert Insight: For 2-(3-Methoxy-2-nitrophenyl)acetic acid, ¹H NMR is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns will be dictated by the electron-withdrawing nitro group and electron-donating methoxy group.[1] Additionally, two singlets for the methoxy and methylene protons are anticipated.[1] The acidic proton may appear as a broad downfield singlet or exchange with the solvent.[1]

nmr_logic Spectrum 1D/2D NMR Spectra Integration Signal Integration (Proton Count) Spectrum->Integration ChemShift Chemical Shift (δ) (Electronic Environment) Spectrum->ChemShift Coupling Coupling (J) (Neighboring Protons) Spectrum->Coupling Structure Connectivity Map & Final Structure Integration->Structure ChemShift->Structure Coupling->Structure

Caption: Logical flow of structure deduction from NMR data.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental formula of a compound. Its fragmentation pattern offers corroborating evidence for the proposed structure.

  • Expected Data:

    • Molecular Ion Peak: An [M-H]⁻ peak at m/z 210.04 in negative ion mode or an [M+H]⁺ peak at m/z 212.05 in positive ion mode would confirm the molecular weight of 211.17 g/mol .[1]

    • Fragmentation: Common losses would include the carboxylic acid group (-45 Da), the nitro group (-46 Da), or the methoxy group (-31 Da), providing a fragmentation fingerprint consistent with the molecule's structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule.

  • Expected Data: The IR spectrum should display characteristic absorption bands confirming the essential functional groups.

Vibrational ModeCharacteristic Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid)1700 - 1725
NO₂ Asymmetric Stretch1510 - 1560
NO₂ Symmetric Stretch1345 - 1385
C-O Stretch (Methoxy)1200 - 1275

(Data derived from typical functional group regions and analysis of the molecule's structure)[1]

Comparative Summary of Techniques
TechniqueInformation ProvidedStateStrengthsLimitations
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, stereochemistry, packingSolidUnambiguous, high-resolution, "gold standard"Requires single crystals, not suitable for all compounds
NMR Spectroscopy Atomic connectivity, chemical environment, solution conformationSolutionExcellent for solution-state structure, non-destructiveLower resolution than X-ray, can have signal overlap
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patternGasHigh sensitivity, requires minimal sample, confirms formulaDestructive, provides no 3D conformational information
IR Spectroscopy Presence of functional groupsSolid/LiquidFast, simple, good for functional group verificationProvides limited connectivity data, not a standalone tool

Conclusion and Recommendations

For the unequivocal structural validation of 2-(3-Methoxy-2-nitrophenyl)acetic acid, a hierarchical and multi-technique approach is essential.

  • Initial Confirmation: NMR, MS, and IR spectroscopy should be employed first to confirm the molecular formula, atomic connectivity, and the presence of key functional groups. This ensures the correct material is being advanced.

  • Definitive Proof: Single-crystal X-ray crystallography must be performed to provide the definitive, high-resolution three-dimensional structure. This is the only technique that directly visualizes the atomic arrangement, resolving any ambiguity regarding isomerism and conformation in the solid state.

For researchers in drug development, relying solely on spectroscopic data is a significant risk. The investment in obtaining a crystal structure mitigates this risk by providing a solid foundation for all subsequent research, from computational chemistry to regulatory submission. The combination of these orthogonal techniques constitutes a self-validating system that ensures the highest level of scientific integrity and trustworthiness.

References

  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. Available from: [Link]

  • (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem. Available from: [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. Available from: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC. Available from: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available from: [Link]

  • How cryo-electron microscopy and X-ray crystallography complement each other - NIH. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to in silico ADMET Prediction for Derivatives of 2-(3-Methoxy-2-nitrophenyl)acetic acid

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to the high attrition rates in the later stages of drug development is an unfavorabl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to the high attrition rates in the later stages of drug development is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] Consequently, the early-stage evaluation of these properties is paramount. In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to assess the pharmacokinetic and toxicological potential of drug candidates, thereby enabling more informed decisions in lead optimization.[2][3]

This guide provides a comprehensive comparison of the predicted ADMET properties for a parent molecule, 2-(3-Methoxy-2-nitrophenyl)acetic acid, and a curated set of its derivatives. As a Senior Application Scientist, the aim is to not only present the data but also to delve into the causality behind the predictions, offering insights grounded in established principles of medicinal chemistry and toxicology.

The Parent Compound and its Derivatives: A Rationale for Selection

The parent compound, 2-(3-Methoxy-2-nitrophenyl)acetic acid, serves as our chemical scaffold. To explore the impact of structural modifications on ADMET properties, three derivatives were rationally designed, each representing a common synthetic transformation aimed at modulating physicochemical and biological characteristics:

  • Parent Compound (PC): 2-(3-Methoxy-2-nitrophenyl)acetic acid

  • Derivative 1 (D1 - Amide): The carboxylic acid is converted to a primary amide. This modification can influence solubility, hydrogen bonding potential, and metabolic stability.

  • Derivative 2 (D2 - Aniline): The nitro group is reduced to an amine. This significantly alters the electronic nature, basicity, and potential for metabolic N-oxidation.

  • Derivative 3 (D3 - Hydroxy): The methoxy group is demethylated to a hydroxyl group, increasing polarity and hydrogen bond donating capacity.

Below is a visual representation of the chemical structures of the parent compound and its derivatives.

G PC Parent Compound (PC) 2-(3-Methoxy-2-nitrophenyl)acetic acid D1 Derivative 1 (D1) Amide Derivative PC->D1 Amidation D2 Derivative 2 (D2) Aniline Derivative PC->D2 Nitro Reduction D3 Derivative 3 (D3) Hydroxy Derivative PC->D3 Demethylation

Caption: Chemical derivatization strategy for 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Methodology: A Multi-Tool Approach to in silico ADMET Prediction

To ensure a robust and comprehensive analysis, a consensus approach leveraging multiple well-established, freely accessible in silico ADMET prediction tools was employed.[2] This strategy mitigates the inherent biases of any single algorithm and provides a more holistic view of the predicted properties. The primary platforms utilized for this guide are SwissADME, ADMETlab 2.0, and pkCSM.[4][5]

The general workflow for this in silico analysis is depicted below.

workflow cluster_input Input cluster_prediction ADMET Prediction Tools cluster_output Output & Analysis SMILES SMILES Strings of Parent and Derivatives SwissADME SwissADME SMILES->SwissADME ADMETlab ADMETlab 2.0 SMILES->ADMETlab pkCSM pkCSM SMILES->pkCSM Data Predicted ADMET Parameters SwissADME->Data ADMETlab->Data pkCSM->Data Analysis Comparative Analysis & Interpretation Data->Analysis

Caption: Workflow for in silico ADMET prediction and analysis.

Experimental Protocol: in silico ADMET Prediction
  • SMILES Generation: The Simplified Molecular Input Line Entry System (SMILES) strings for the parent compound and each derivative were generated using standard chemical drawing software.

  • Tool Input: The SMILES string for each compound was individually submitted to the web servers of SwissADME, ADMETlab 2.0, and pkCSM.[4][6][7]

  • Parameter Selection: A comprehensive suite of ADMET-relevant properties was selected for analysis, covering physicochemical characteristics, absorption, distribution, metabolism, and toxicity endpoints.

  • Data Aggregation: The predicted values for each parameter from the different tools were collated into a summary table for comparative analysis.

  • Consensus Interpretation: The predictions from all three platforms were considered to arrive at a consensus assessment for each ADMET property.

Comparative ADMET Profile: A Tabular Summary

The following table summarizes the key predicted ADMET parameters for the parent compound and its three derivatives. This allows for a direct comparison of the effects of the chemical modifications.

Parameter Parent Compound (PC) Derivative 1 (D1 - Amide) Derivative 2 (D2 - Aniline) Derivative 3 (D3 - Hydroxy) Optimal Range/Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )211.17210.19181.19197.15< 500 (Lipinski's Rule)[8][9]
logP1.350.951.051.12< 5 (Lipinski's Rule)[10]
H-bond Donors1222< 5 (Lipinski's Rule)[11]
H-bond Acceptors5445< 10 (Lipinski's Rule)[11]
TPSA (Ų)93.5999.1286.37113.82< 140
Absorption
Water Solubility (logS)-2.15-2.01-1.89-1.98-4 to 0.5
Caco-2 Permeability (logPapp)LowLowModerateLowHigh is desirable for oral absorption.
Human Intestinal Absorption (%)HighHighHighHigh> 80% is considered high.
Distribution
BBB Permeability (logBB)-0.85 (No)-1.10 (No)-0.50 (Yes)-0.95 (No)> -1 suggests potential to cross BBB.
Plasma Protein Binding (%)~85%~80%~75%~88%< 90% is generally preferred.
Metabolism
CYP2D6 InhibitorYesYesNoYesNon-inhibitor is preferred to avoid drug-drug interactions.
CYP3A4 InhibitorNoNoNoNoNon-inhibitor is preferred.
Toxicity
AMES MutagenicityProbable PositiveProbable PositiveProbable NegativeProbable PositiveNegative result is desired.[12]
HepatotoxicityProbable PositiveProbable PositiveProbable NegativeProbable PositiveNegative result is desired.[13][14]
CarcinogenicityProbable PositiveProbable PositiveProbable NegativeProbable PositiveNegative result is desired.[15][16]

In-Depth Analysis and Scientific Rationale

Physicochemical Properties and Drug-Likeness

All four compounds adhere to Lipinski's Rule of Five, suggesting they possess fundamental "drug-like" characteristics in terms of size and lipophilicity.[8][11] The molecular weight of all compounds is well below the 500 Da threshold. The predicted logP values are all within the desirable range, indicating a good balance between aqueous solubility and lipid membrane permeability.[10] The number of hydrogen bond donors and acceptors for all compounds also falls within the recommended limits. The Topological Polar Surface Area (TPSA), an indicator of a molecule's ability to permeate cell membranes, is below 140 Ų for all analogs, which is generally associated with good oral bioavailability.

Absorption

The predicted water solubility (logS) for all compounds is within an acceptable range for oral absorption. Despite predictions of low to moderate Caco-2 permeability, which is an in vitro model for intestinal absorption, the overall predicted human intestinal absorption for all compounds is high. This suggests that passive diffusion is likely a key mechanism of absorption for this series of compounds.

Distribution

A critical aspect of a drug's distribution is its ability to cross the blood-brain barrier (BBB). For drugs targeting the central nervous system (CNS), BBB penetration is essential, while for peripherally acting drugs, it is undesirable to avoid CNS side effects. The parent compound and derivatives D1 and D3 are predicted to have poor BBB permeability. Interestingly, the reduction of the nitro group to an amine in Derivative 2 (D2 - Aniline) is predicted to result in moderate BBB penetration. This is a plausible outcome, as the introduction of a basic amine can increase the potential for transport across the BBB. Plasma protein binding is predicted to be reasonably high for all compounds, which can influence their free concentration and distribution in the body. A binding percentage below 90% is generally considered favorable.

Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. The parent compound and derivatives D1 and D3 are predicted to be inhibitors of CYP2D6, a major drug-metabolizing enzyme. This is a potential liability that would need to be addressed in a lead optimization campaign. Notably, Derivative 2 (D2 - Aniline) is predicted to be a non-inhibitor of CYP2D6, highlighting a significant improvement in its metabolic profile. None of the compounds are predicted to inhibit CYP3A4, another critical metabolic enzyme.

Toxicity

The presence of a nitroaromatic group is a well-known structural alert for potential toxicity, particularly mutagenicity and carcinogenicity.[17] This is reflected in the positive predictions for AMES mutagenicity, hepatotoxicity, and carcinogenicity for the parent compound and derivatives D1 and D3, all of which contain the nitro group.[12][18][19] The bioreduction of the nitro group can lead to the formation of reactive intermediates that can damage DNA and other cellular macromolecules.

The most striking finding from this in silico analysis is the significantly improved toxicity profile of Derivative 2 (D2 - Aniline) . The reduction of the nitro group to an amine is predicted to abolish the AMES mutagenicity, hepatotoxicity, and carcinogenicity concerns associated with the parent compound. This represents a critical "de-risking" step and strongly suggests that the aniline derivative is a more promising candidate for further development.

Conclusion: Guiding Drug Discovery with Predictive Science

This comparative in silico ADMET analysis of 2-(3-Methoxy-2-nitrophenyl)acetic acid and its derivatives provides a clear example of how computational tools can guide early-stage drug discovery. The parent compound, while possessing favorable drug-like properties, carries a significant toxicity liability associated with its nitroaromatic moiety. Through rational structural modification, specifically the reduction of the nitro group to an amine in Derivative 2 , we have identified a compound with a markedly improved predicted safety profile, including a lower risk of mutagenicity, hepatotoxicity, and carcinogenicity, as well as a more favorable metabolic interaction profile.

While in silico predictions are not a substitute for experimental validation, they are an invaluable component of a modern drug discovery workflow.[1] They allow for the prioritization of compounds with a higher probability of success, saving considerable time and resources. The insights gained from this analysis strongly advocate for the synthesis and experimental evaluation of Derivative 2 as a promising lead candidate.

References

  • ADMETlab 2.0. Explanation Information. Available from: [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals (Basel). 2023 Jan 12;16(1):109. Available from: [Link]

  • ADMETlab 2.0. Home. Available from: [Link]

  • ADMETlab 2.0. Explanation. Available from: [Link]

  • MultiCASE, Inc. Use of in silico methods for assessing toxicity. YouTube; 2021 Jul 12. Available from: [Link]

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube; 2025 Mar 12. Available from: [Link]

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  • Applications of In Silico Models to Predict Drug-Induced Liver Injury. Frontiers in Pharmacology. 2021; 12: 757233. Available from: [Link]

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  • In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach. European Journal of Pharmaceutical Sciences. 2011; 42(1-2): 37-47. Available from: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceuticals (Basel). 2022; 15(1): 88. Available from: [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube; 2023 Jan 17. Available from: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. 2020; 15(9): 1045-1063. Available from: [Link]

  • In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. Computational Toxicology. 2020; 15: 100127. Available from: [Link]

  • Toward Explainable Carcinogenicity Prediction: An Integrated Cheminformatics Approach and Consensus Framework for Possibly Carcinogenic Chemicals. Journal of Chemical Information and Modeling. 2025 Sep 12;65(17):5776-5790. Available from: [Link]

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  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. 2021 Jul 2;49(W1):W511-W518. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic Acid: Traditional vs. Green Approaches

For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted phenylacetic acids is a cornerstone of medicinal chemistry and materials science. Among these, 2-(3-Methoxy-2-nitrophenyl)aceti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenylacetic acids is a cornerstone of medicinal chemistry and materials science. Among these, 2-(3-Methoxy-2-nitrophenyl)acetic acid serves as a valuable building block in the development of more complex molecular structures.[1] The introduction of a nitro group onto the aromatic ring is a critical transformation, and the methodologies employed for this synthesis are evolving. This guide provides an in-depth technical comparison between the conventional and emerging green synthesis routes to this important intermediate, offering field-proven insights to inform experimental design and promote sustainable laboratory practices.

The Strategic Importance of 2-(3-Methoxy-2-nitrophenyl)acetic acid

2-(3-Methoxy-2-nitrophenyl)acetic acid, with its molecular formula C9H9NO5, is a specialized organic compound primarily utilized in research and development.[1] Its structure, featuring methoxy, nitro, and acetic acid functionalities, makes it a versatile precursor for a variety of more complex molecules, including potential pharmaceutical agents. The regiochemistry of the substituents is crucial for its subsequent reactivity and the biological activity of its derivatives.

Traditional Synthesis: The Mixed-Acid Nitration of 3-Methoxyphenylacetic Acid

The classical approach to the synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid involves the electrophilic aromatic substitution of 3-methoxyphenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid.[2][3] This method, while effective, is fraught with challenges related to safety, environmental impact, and regioselectivity.

Mechanistic Rationale

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO2+) from the reaction of nitric acid and sulfuric acid.[2][4] The aromatic ring of 3-methoxyphenylacetic acid then acts as a nucleophile, attacking the nitronium ion. The directing effects of the substituents on the benzene ring play a critical role in determining the position of the incoming nitro group. The methoxy group (-OCH3) is an activating, ortho-, para-director, while the acetic acid moiety (-CH2COOH) is a deactivating, meta-director. This leads to a mixture of isomers, including the desired 2-nitro product, as well as other regioisomers, which necessitates extensive purification.

Traditional_Synthesis 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid Electrophilic Attack Electrophilic Attack 3-Methoxyphenylacetic acid->Electrophilic Attack HNO3 + H2SO4 HNO3 + H2SO4 Nitronium ion (NO2+) Nitronium ion (NO2+) HNO3 + H2SO4->Nitronium ion (NO2+) Nitronium ion (NO2+)->Electrophilic Attack Isomer Mixture 2-(3-Methoxy-2-nitrophenyl)acetic acid Other regioisomers Electrophilic Attack->Isomer Mixture Purification Purification Isomer Mixture->Purification Final Product 2-(3-Methoxy-2-nitrophenyl)acetic acid Purification->Final Product

Experimental Protocol: Traditional Nitration
  • Materials: 3-methoxyphenylacetic acid, concentrated nitric acid, concentrated sulfuric acid, dichloromethane, ice.

  • Procedure:

    • In a flask equipped with a stirrer and thermometer, dissolve 3-methoxyphenylacetic acid in dichloromethane and cool the mixture to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.

    • In a separate vessel, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 3-methoxyphenylacetic acid, ensuring the reaction temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 1-3 hours.

    • Carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to isolate the desired 2-(3-Methoxy-2-nitrophenyl)acetic acid isomer.

Note: This is a generalized protocol based on similar nitration reactions. A patent for the synthesis of the analogous 2-methyl-3-nitrophenylacetic acid reports a yield of 61.4%.[5]

Green Synthesis: A Microwave-Assisted Approach

In line with the principles of green chemistry, alternative methods for nitration have been developed to mitigate the hazards and environmental impact of the traditional approach. A promising green alternative for the synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid is a microwave-assisted reaction using calcium nitrate in acetic acid.[1][6] This method avoids the use of highly corrosive strong acids and significantly reduces reaction times.

Mechanistic Rationale

In this approach, calcium nitrate in acetic acid serves as the nitrating agent.[6] Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate. This method often exhibits improved regioselectivity, favoring the formation of the para-isomer in phenolic compounds, which can be attributed to the specific reaction conditions and the nature of the nitrating species generated in situ.[6] For 3-methoxyphenylacetic acid, this could potentially lead to a higher yield of the desired 2-nitro isomer over other positions.

Green_Synthesis 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid Rapid Reaction Rapid Reaction 3-Methoxyphenylacetic acid->Rapid Reaction Ca(NO3)2 + Acetic Acid Ca(NO3)2 + Acetic Acid Ca(NO3)2 + Acetic Acid->Rapid Reaction Microwave Irradiation Microwave Irradiation Microwave Irradiation->Rapid Reaction Work-up Work-up Rapid Reaction->Work-up Final Product 2-(3-Methoxy-2-nitrophenyl)acetic acid Work-up->Final Product

Experimental Protocol: Microwave-Assisted Green Nitration
  • Materials: 3-methoxyphenylacetic acid, calcium nitrate, glacial acetic acid.

  • Procedure:

    • In a microwave-safe vessel, combine 3-methoxyphenylacetic acid, calcium nitrate, and glacial acetic acid.

    • Place the vessel in a microwave reactor and irradiate for approximately 1-10 minutes at a low power setting.[1]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water to remove any residual acid and salts, and dry.

    • Recrystallization from a suitable solvent can be performed for further purification if necessary.

Note: For the nitration of phenolic compounds, this method has been reported to achieve yields as high as 89% in just one minute.[6][7]

Performance Comparison: Traditional vs. Green Synthesis

ParameterTraditional SynthesisGreen Synthesis
Nitrating Agent Conc. HNO3 / Conc. H2SO4Ca(NO3)2 / Acetic Acid
Reaction Time 1 - 3 hours1 - 10 minutes
Temperature 0 - 5 °CMicrowave Irradiation (low power)
Solvent DichloromethaneAcetic Acid (reagent and solvent)
Yield (estimated) ~61%[5]Up to 89%[6][7]
Regioselectivity Mixture of isomersPotentially higher regioselectivity
Environmental Impact Use of corrosive acids, generation of acidic wasteMilder reagents, less hazardous waste
Safety High risk due to strong, corrosive acidsReduced risk with less hazardous materials

Conclusion: A Greener Path Forward

The comparison between the traditional and green synthesis of 2-(3-Methoxy-2-nitrophenyl)acetic acid clearly demonstrates the advantages of adopting more sustainable methodologies. While the traditional mixed-acid nitration is a well-established method, it suffers from significant drawbacks, including the use of hazardous reagents, poor atom economy due to the formation of multiple isomers, and the generation of substantial acid waste.

The microwave-assisted green synthesis offers a compelling alternative that is not only faster and higher-yielding but also aligns with the principles of green chemistry. The use of calcium nitrate and acetic acid as a nitrating system eliminates the need for concentrated sulfuric and nitric acids, thereby reducing the associated safety risks and environmental burden. The enhanced reaction rate under microwave irradiation dramatically shortens the synthesis time, increasing laboratory efficiency.

For researchers and professionals in drug development, the adoption of such green synthesis protocols is not merely an environmental consideration but also a practical one. The potential for improved regioselectivity can simplify purification processes, saving time and resources. As the demand for sustainable practices in the chemical industry grows, the development and implementation of green synthesis routes for key intermediates like 2-(3-Methoxy-2-nitrophenyl)acetic acid will be paramount.

References

  • ResearchGate. (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]

  • Buan, I. J. A., & Duldulao, D. J. C. (2021). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. Oriental Journal of Chemistry, 37(1), 34-38. [Link]

  • Vekariya, R. H., & Patel, H. D. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Synthetic Communications, 44(16), 2313-2335. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Methoxyphenylacetic acid (HMDB0059969). [Link]

  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Sciencemadness.org. Microwave promoted rapid nitration of phenolic compounds with calcium nitrate. [Link]

  • AIR Unimi. Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • YouTube. EAS Nitration reaction. [Link]

  • National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Gordon College. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • BazTech. Microwave-aided nitration of phenol with inorganic nitrates: inquiry-based learning experiments. [Link]

  • Google Patents.
  • SIELC Technologies. 3-Methoxyphenylacetic acid. [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. [Link]

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Validation

A Spectroscopic Guide to Differentiating Positional Isomers of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate these isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2-(3-Methoxy-2-nitrophenyl)acetic acid and its key positional isomers, offering researchers, scientists, and drug development professionals a robust framework for their identification and characterization.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. We will explore how the interplay of electronic and steric effects of the methoxy (-OCH₃), nitro (-NO₂), and acetic acid (-CH₂COOH) groups manifests in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a validated methodology for isomer differentiation.

The Analytical Imperative: Why Isomer Differentiation Matters

The subject of our investigation, 2-(3-Methoxy-2-nitrophenyl)acetic acid, and its isomers are representative of a common challenge in medicinal chemistry. The synthesis of such substituted aromatic compounds can often yield a mixture of positional isomers.[1] For instance, the nitration of 3-methoxyphenylacetic acid, a potential synthetic precursor, could theoretically result in the nitro group being introduced at various positions on the aromatic ring.[1] Given that the biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties, even a subtle shift in the position of a functional group can dramatically alter its interaction with a biological target. Therefore, rigorous analytical confirmation of the desired isomer's identity and purity is a non-negotiable aspect of the drug development pipeline.

Analytical Workflow for Isomer Differentiation

A systematic approach is essential for the conclusive identification of the correct isomer. The following workflow outlines a logical sequence of spectroscopic analyses.

Isomer Differentiation Workflow Workflow for Spectroscopic Differentiation of Isomers cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesis of 2-(methoxy-nitrophenyl)acetic acid purification Chromatographic Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir Infrared (IR) Spectroscopy nmr->ir ms Mass Spectrometry (MS) ir->ms comparison Comparative Data Analysis ms->comparison identification Isomer Identification comparison->identification

Caption: A generalized workflow for the synthesis, purification, and spectroscopic identification of 2-(methoxy-nitrophenyl)acetic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the substitution pattern of aromatic compounds. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to their electronic environment, which is directly influenced by the positions of the methoxy, nitro, and acetic acid groups.

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a unique fingerprint for each isomer. The electron-donating methoxy group (-OCH₃) generally shields aromatic protons, causing them to resonate at a higher field (lower ppm), while the electron-withdrawing nitro group (-NO₂) has the opposite effect, deshielding them and shifting their signals to a lower field (higher ppm).

Let's consider the expected ¹H NMR characteristics for 2-(3-Methoxy-2-nitrophenyl)acetic acid and a key isomer:

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid: The three aromatic protons would be expected to appear as a multiplet in the range of 7.20 - 7.80 ppm.[2] The methoxy group protons would likely appear as a singlet around 3.90 ppm, and the methylene protons of the acetic acid side chain as a singlet around 3.70 ppm.[2] The acidic proton of the carboxyl group would be a broad singlet at a downfield chemical shift, often above 10.0 ppm.[2]

  • 2-(4-Methoxy-3-nitrophenyl)acetic acid: In this isomer, the methoxy group is para to the acetic acid group and meta to the nitro group. We would expect to see three distinct signals in the aromatic region. The proton ortho to the nitro group would be the most deshielded. The proton between the methoxy and acetic acid groups would be the most shielded.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.

  • 2-(3-Methoxy-2-nitrophenyl)acetic acid: Predicted ¹³C NMR chemical shifts for this compound are approximately 175 ppm for the carbonyl carbon, around 158 ppm for the carbon attached to the methoxy group, and about 150 ppm for the carbon bearing the nitro group.[2] The aromatic carbons with attached hydrogens are expected to resonate between 115 and 135 ppm.[2] The methoxy carbon should appear around 56 ppm, and the methylene carbon at approximately 35 ppm.[2]

The precise chemical shifts and coupling patterns for each isomer will be unique. A detailed analysis of these parameters, often aided by 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of the substitution pattern.

Comparative NMR Data for Selected Isomers

IsomerAromatic Protons (¹H) Expected Pattern & Shift (ppm)Methoxy Protons (¹H) Expected Shift (ppm)Methylene Protons (¹H) Expected Shift (ppm)Aromatic Carbons (¹³C) Key Expected Shifts (ppm)
2-(3-Methoxy-2-nitrophenyl)acetic acid Multiplet, ~7.2-7.8[2]Singlet, ~3.9[2]Singlet, ~3.7[2]C-OCH₃: ~158, C-NO₂: ~150[2]
2-(4-Methoxy-3-nitrophenyl)acetic acid Three distinct signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet-like signal.Singlet, ~3.8-4.0Singlet, ~3.6-3.8C-OCH₃: ~155-160, C-NO₂: ~140-145
2-(5-Methoxy-2-nitrophenyl)acetic acid Three distinct aromatic signals, likely with smaller coupling constants (meta-coupling).Singlet, ~3.8-4.0Singlet, ~3.6-3.8C-OCH₃: ~158-162, C-NO₂: ~148-152
2-(4-Methoxy-2-nitrophenyl)acetic acid Three distinct signals, likely an AX₂ spin system or a complex multiplet.Singlet, ~3.8-4.0Singlet, ~3.6-3.8C-OCH₃: ~158-162, C-NO₂: ~148-152

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for confirming the presence of key functional groups within the molecule. For the isomers of 2-(methoxy-nitrophenyl)acetic acid, the IR spectrum will be characterized by the following absorption bands:

  • Carboxylic Acid: A very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1700-1725 cm⁻¹.

  • Nitro Group: Two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations. For aromatic nitro compounds, these typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3]

  • Methoxy Group: C-O stretching vibrations will be present.

  • Aromatic Ring: C-H stretching absorptions around 3030 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

While the IR spectra of the different isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the positions and intensities of the absorption bands in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when compared against a known reference standard.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. All isomers of 2-(methoxy-nitrophenyl)acetic acid will have the same molecular weight, so the molecular ion peak in the mass spectrum will not differentiate them. However, the relative abundances of the fragment ions can vary depending on the positions of the substituents, which can influence the stability of the resulting fragments.

A common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group. The fragmentation patterns of the resulting substituted benzyl cations will be influenced by the positions of the methoxy and nitro groups.

Experimental Protocols

Sample Preparation

For NMR analysis, dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For IR analysis, the sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory. For MS analysis, the sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Instrumentation and Data Acquisition
  • NMR: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum, typically with a resolution of 4 cm⁻¹.

  • MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and detailed fragmentation analysis.

Conclusion

The unambiguous differentiation of positional isomers of 2-(3-Methoxy-2-nitrophenyl)acetic acid is a critical analytical task that can be reliably achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary tools for definitive structural elucidation, leveraging the sensitivity of chemical shifts and coupling constants to the electronic and steric environment of the nuclei. Infrared spectroscopy provides robust confirmation of the presence of key functional groups, while mass spectrometry confirms the molecular weight and can offer clues to the substitution pattern through analysis of fragmentation pathways. By carefully applying these techniques and interpreting the resulting data in the context of fundamental spectroscopic principles, researchers can confidently identify the correct isomer, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development.

References

  • PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • FooDB. 3-Methoxy-4-hydroxyphenylacetic acid. [Link]

  • PubChem. 4-Hydroxy-3-nitrophenylacetic acid. National Center for Biotechnology Information. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Photochemical Reactivity of Ortho-Nitrobenzyl Compounds

For Researchers, Scientists, and Drug Development Professionals The ortho-nitrobenzyl (o-NB) cage group is a cornerstone of photoremovable protecting group chemistry, enabling precise spatiotemporal control over the rele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The ortho-nitrobenzyl (o-NB) cage group is a cornerstone of photoremovable protecting group chemistry, enabling precise spatiotemporal control over the release of bioactive molecules. Its utility in drug delivery, materials science, and synthetic chemistry is well-established. However, not all o-NB compounds are created equal. Their photochemical reactivity—the efficiency and speed at which they release a protected molecule upon irradiation—is highly dependent on their molecular structure. This guide provides a comprehensive comparison of the photochemical reactivity of various o-NB derivatives and presents detailed experimental protocols for their assessment, empowering researchers to select and validate the optimal photocage for their specific application.

The Photochemistry of Ortho-Nitrobenzyl Compounds: A Mechanistic Overview

The photochemistry of o-NB compounds is initiated by the absorption of UV light, typically in the range of 300-365 nm.[1] This leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic C-O bond and the release of the protected molecule, along with the formation of an ortho-nitrosobenzaldehyde byproduct.[2][3]

The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules uncaged to the number of photons absorbed. A higher quantum yield signifies a more efficient photorelease. The overall rate of the reaction is also influenced by the molar extinction coefficient of the o-NB compound at the irradiation wavelength and the intensity of the light source.

G cluster_0 Photochemical Cleavage of o-Nitrobenzyl Compounds A o-Nitrobenzyl Compound B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E Released Molecule + o-Nitrosobenzaldehyde D->E Rearrangement

Caption: Generalized mechanism of o-NB photocleavage.

Comparative Analysis of Ortho-Nitrobenzyl Derivatives

The photochemical reactivity of o-NB compounds can be rationally tuned by modifying their chemical structure. The two primary points of modification are the aromatic ring and the leaving group.

The Influence of Aromatic Ring Substituents

Substituents on the aromatic ring can significantly impact the absorption properties and the quantum yield of o-NB compounds. Electron-donating groups (EDGs), such as methoxy groups, can red-shift the absorption maximum, allowing for the use of longer, less-damaging wavelengths of light.[4] Furthermore, EDGs can increase the quantum yield of the photorelease. For instance, the introduction of two methoxy groups to create the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group often leads to a significant increase in the photolysis rate compared to the parent o-NB group.[5]

The Critical Role of the Leaving Group

The nature of the protected molecule, or "leaving group," has a profound effect on the kinetics of the photocleavage reaction. Studies have shown a clear correlation between the acidity of the leaving group's conjugate acid (pKa) and the rate of photolysis for o-NB esters.[6] More acidic leaving groups, which are better able to stabilize a negative charge, lead to faster decomposition rates.[6] This is a critical consideration when designing o-NB-caged compounds, as the intrinsic properties of the molecule to be released will directly influence the uncaging kinetics.

Furthermore, the quantum efficiency of photorelease has been shown to correlate with the stabilization of the o-nitrobenzyl-type radical intermediates by the leaving group.[1] Leaving groups that can stabilize a radical at the benzylic position weaken the C-H bond that is broken in the initial hydrogen abstraction step, thus lowering the activation barrier for this process and increasing the overall quantum yield.[1][6]

o-Nitrobenzyl Derivative Leaving Group Quantum Yield (Φ) Relative Photolysis Rate Key Features
2-NitrobenzylCarboxylate~0.1 - 0.51xThe parent compound, widely used as a standard.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylate~0.1 - 0.6~5-10xRed-shifted absorption, higher quantum yield.[5]
α-Methyl-2-nitrobenzylCarboxylate~5x higher than unsubstituted~5xIncreased quantum yield due to stabilization of the benzylic radical.[7]
2-NitrobenzylPhosphateVariesFaster than carboxylatesGood leaving group, generally fast cleavage.[8]
2-NitrobenzylTosylateVariesFastExcellent leaving group, rapid photolysis.[8]

Note: The exact quantum yields and relative rates can vary depending on the solvent, pH, and specific leaving group. The data presented here is a generalization based on published findings.

Experimental Assessment of Photochemical Reactivity

A thorough assessment of the photochemical reactivity of a novel o-NB compound is crucial for its effective application. The following section provides detailed protocols for key experiments to quantify and compare the performance of these photosensitive molecules.

I. Determination of Quantum Yield via Chemical Actinometry

The quantum yield is the most critical parameter for evaluating the efficiency of a photochemical reaction. Chemical actinometry is a reliable method for determining the photon flux of a light source, which is then used to calculate the quantum yield of the compound of interest. The ferrioxalate actinometer is a widely used standard due to its high sensitivity and broad spectral range.[4][9][10]

G cluster_0 Quantum Yield Determination Workflow A Prepare Ferrioxalate Actinometer Solution B Irradiate Actinometer and Sample Solutions A->B C Measure Fe(II) formation (Actinometer) B->C E Measure Photoproduct Formation (Sample) B->E D Determine Photon Flux C->D F Calculate Quantum Yield D->F E->F

Caption: Workflow for quantum yield determination.

Step-by-Step Protocol for Ferrioxalate Actinometry:

  • Preparation of the Actinometer Solution (in the dark):

    • Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M sulfuric acid. This solution is light-sensitive and should be handled in a darkroom or under red light.[4][10]

    • Prepare a phenanthroline solution by dissolving 0.1 g of 1,10-phenanthroline in 100 mL of 0.5 M sulfuric acid.

    • Prepare a buffer solution of 0.5 M sodium acetate.

  • Irradiation:

    • Place a known volume of the ferrioxalate actinometer solution in a quartz cuvette.

    • Irradiate the solution with the same light source and geometry that will be used for the o-NB compound. Take samples at specific time intervals (e.g., every 30 seconds).[9]

    • In parallel, irradiate a solution of the o-NB compound of known concentration under identical conditions.

  • Analysis of the Actinometer:

    • To each timed sample from the actinometer, add the phenanthroline solution and the sodium acetate buffer. The Fe²⁺ ions formed upon photoreduction of Fe³⁺ will form a colored complex with phenanthroline.

    • Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.

    • Create a calibration curve using known concentrations of a ferrous salt (e.g., FeSO₄) to determine the concentration of Fe²⁺ in each sample.

  • Calculation of Photon Flux:

    • The number of moles of Fe²⁺ formed is plotted against irradiation time. The slope of this line gives the rate of Fe²⁺ formation.

    • The photon flux (in moles of photons per second) can be calculated using the following equation: Photon Flux = (moles of Fe²⁺ formed) / (Φ_actinometer * time) where Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

  • Analysis of the o-NB Compound:

    • Analyze the irradiated samples of the o-NB compound to determine the number of moles of the released molecule or the photoproduct formed. This can be done using techniques like HPLC, NMR, or UV-Vis spectroscopy.[5][7]

  • Calculation of the Quantum Yield of the o-NB Compound:

    • The quantum yield (Φ_sample) is calculated as: Φ_sample = (moles of product formed) / (moles of photons absorbed) The moles of photons absorbed is determined from the photon flux and the absorbance of the sample at the irradiation wavelength.

II. Monitoring Photolysis Kinetics using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a photochemical reaction by separating and quantifying the starting material, the released molecule, and any photoproducts over time.[5]

Step-by-Step Protocol for Kinetic Analysis by HPLC:

  • Preparation:

    • Prepare a stock solution of the o-NB compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Develop an HPLC method that can resolve the starting material from the expected photoproducts. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

  • Irradiation and Sampling:

    • Place the o-NB solution in a photoreactor with a controlled light source and temperature.

    • At regular time intervals, withdraw an aliquot of the reaction mixture. It is crucial to protect these samples from light until analysis.

  • HPLC Analysis:

    • Inject the timed samples into the HPLC system.

    • Record the peak areas of the starting material and the photoproducts.

  • Data Analysis:

    • Create a calibration curve for the starting material and the released molecule to convert peak areas to concentrations.

    • Plot the concentration of the starting material versus irradiation time.

    • The data can be fitted to a suitable kinetic model (e.g., first-order decay) to determine the rate constant of the photolysis reaction. This allows for a quantitative comparison of the reaction speeds of different o-NB compounds.

III. Investigating Reaction Intermediates with Transient Absorption Spectroscopy

Transient absorption spectroscopy is an essential tool for studying the short-lived intermediates, such as the aci-nitro species, that are formed during the photochemical reaction.[2][11] This technique provides invaluable insights into the reaction mechanism.

Experimental Setup Overview:

A typical transient absorption spectrometer uses a pump-probe configuration.[2] A short, intense laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) with a broad wavelength spectrum is passed through the sample at a variable time delay. By measuring the change in the probe's absorption spectrum as a function of the time delay, the formation and decay of transient species can be monitored on timescales from femtoseconds to milliseconds. This allows for the direct observation of the aci-nitro intermediate and other transient species, providing crucial information about the reaction pathway and the factors that influence its efficiency.

Conclusion

The selection of an appropriate ortho-nitrobenzyl photolabile protecting group is a critical decision in the design of light-responsive systems. A comprehensive understanding of the factors that govern their photochemical reactivity, coupled with rigorous experimental assessment, is paramount for success. By considering the influence of both aromatic ring substituents and the nature of the leaving group, and by employing the detailed experimental protocols outlined in this guide, researchers can confidently select, characterize, and implement the optimal o-NB compound for their specific application, unlocking the full potential of this versatile photochemical tool.

References

  • Blanc, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(24), 6276-6289. [Link]

  • Kim, M. S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]

  • Laimgruber, S., et al. (2008). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 7(9), 1137-1144. [Link]

  • Muri, D., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(38), 24765-24774. [Link]

  • Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518-536. [Link]

  • Saalbach, L., et al. (2021). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. The Journal of Physical Chemistry A, 125(31), 6749-6761. [Link]

  • Yagci, Y., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Polymer Chemistry, 9(20), 2765-2772. [Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. [Link]

  • Lee, J. I., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Organic & Biomolecular Chemistry, 22(1), 134-143. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Gilch, P., et al. (2006). The early processes in the photochemistry of ortho-nitrobenzyl acetate. The Journal of Physical Chemistry A, 110(4), 1345-1351. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • HepatoChem, Inc. (n.d.). A Standard Ferrioxalate Actinometer Protocol. [Link]

  • K-GROUP. (n.d.). CHEMICAL ACTINOMETRY. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methoxy-2-nitrophenyl)acetic Acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Methoxy-2-nitrophenyl)acetic acid. As a niche chemical intermediate, its specific Safety Data Sheet (SDS) may not be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Methoxy-2-nitrophenyl)acetic acid. As a niche chemical intermediate, its specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is built upon a conservative risk assessment, synthesizing data from structurally analogous compounds—namely nitroaromatic compounds and phenylacetic acid derivatives. The primary directive is to treat this compound as hazardous waste, ensuring the safety of laboratory personnel and maintaining environmental compliance.

Hazard Identification and Risk Assessment

The disposal protocol is dictated by the compound's inherent chemical hazards. The structure of 2-(3-Methoxy-2-nitrophenyl)acetic acid incorporates a nitroaromatic ring and a carboxylic acid moiety. This combination suggests several potential hazards, which are extrapolated from related compounds like 2-Methyl-3-nitrophenylacetic acid and 3-Nitrophenylacetic acid.[1][2]

  • Causality of Hazard: The nitro group (-NO₂) often imparts toxicity and can be a precursor to environmentally persistent pollutants. The carboxylic acid group (-COOH) confers acidic properties. The aromatic ring system can lead to skin and eye irritation.

A summary of the anticipated hazard profile is presented below.

Hazard Classification (Anticipated)DescriptionRecommended Personal Protective Equipment (PPE)Incompatible Materials
Skin Corrosion/Irritation May cause skin irritation upon contact.[1]Nitrile or neoprene gloves, lab coat.Strong Bases, Strong Oxidizing Agents.[2]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[1][2]ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.N/A
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[1]Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.N/A
Aquatic Toxicity Nitroaromatic compounds can be harmful to aquatic life.[3]Do not allow to enter drains or waterways.[2][4][5]N/A

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.

  • Principle of Segregation: This waste must be handled as hazardous chemical waste . It should never be mixed with non-hazardous general laboratory trash, other chemical waste streams (unless explicitly compatible), or disposed of down the drain.[6][7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous laboratory chemicals.[9][10]

Containment Protocol:
  • Select a Primary Container:

    • Use a chemically compatible container, preferably the original manufacturer's container. If unavailable, a high-density polyethylene (HDPE) or glass container is a suitable alternative.[11]

    • The container must be in good condition, free of cracks or external contamination, and have a secure, leak-proof screw-top cap.[8][11]

  • Label the Container:

    • As soon as the first portion of waste is added, the container must be labeled.[11]

    • Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "[12]

      • The full chemical name: "2-(3-Methoxy-2-nitrophenyl)acetic acid "

      • The associated hazards (e.g., "Irritant," "Toxic")[12]

      • The date accumulation started.

  • Secondary Containment:

    • Always store the primary waste container within a larger, chemically resistant secondary container (such as a spill tray or bin) to contain any potential leaks.[8][11] This is a self-validating system that prevents minor leaks from becoming major incidents.

Step-by-Step Disposal Procedure for Laboratory Quantities

This protocol details the process from the point of generation to its removal by trained EHS personnel.

  • Don Personal Protective Equipment (PPE): Before handling the waste, put on the required PPE as detailed in the table above (gloves, lab coat, eye protection).

  • Transfer Waste to the Designated Container:

    • Solid Waste: If the compound is in solid form, carefully transfer it into the labeled hazardous waste container using a dedicated spatula or weigh boat. Avoid generating dust.[13][14]

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., gloves, weigh boats, paper towels) must also be placed in the hazardous waste container.[12]

    • Solutions: If the waste is in a solution, carefully pour it into the labeled liquid hazardous waste container using a funnel.

  • Secure and Store the Waste Container:

    • Tightly seal the cap on the waste container.[1][6]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Place the container in its designated secondary containment within a Satellite Accumulation Area (SAA) .[6] This should be a designated area in the lab, away from general traffic and incompatible materials.

  • Arrange for Pickup:

    • Once the container is full, or if you are discontinuing work with the chemical, arrange for a waste pickup from your institution's EHS department.[6][15] Do not allow hazardous waste to accumulate indefinitely.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Spill Cleanup Protocol:
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material and place it into the hazardous waste container.[1][13] Avoid creating dust. Use dry cleanup procedures.[3][13]

    • Wipe the area with a detergent solution and dry thoroughly.[16]

  • Minor Spill (Liquid/Solution):

    • Alert personnel and control the spread of the spill using absorbent pads.[17]

    • Absorb the spill with an inert material like vermiculite, sand, or a commercial absorbent pad.[15][18][19]

    • Carefully scoop the absorbent material into the hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if the spill is large or poses an inhalation hazard.

    • Contact your institution's EHS or emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.

Personnel Exposure Protocol:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][5][20] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[21] Seek immediate medical attention.[5][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

G Disposal Workflow for 2-(3-Methoxy-2-nitrophenyl)acetic Acid cluster_footer *SAA: Satellite Accumulation Area A Waste Generation (Solid, Solution, or Contaminated Labware) B Characterize as Hazardous Waste (Based on structural alerts: nitroaromatic, acid) A->B Step 1 I Spill or Exposure Event A->I C Segregate from Non-Hazardous & Incompatible Waste B->C Step 2 D Select & Label Compatible Waste Container (HDPE or Glass) C->D Step 3 E Transfer Waste to Container (Solids, Liquids, Contaminated PPE) D->E Step 4 F Secure Container & Place in Secondary Containment in SAA* E->F Step 5 E->I G Arrange for Pickup by EHS F->G Step 6 H Final Disposal at Approved Waste Management Facility G->H EHS Responsibility J Follow Emergency Procedures (Spill Cleanup & First Aid) I->J IMMEDIATE ACTION J->F After cleanup

Caption: Decision workflow for handling and disposal of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

References

  • Safety Data Sheet: 2-Methyl-3-nitrophenylacetic acid. Source: Fisher Scientific.

  • Safety Data Sheet: 3-Nitrophenylacetic acid. Source: Fisher Scientific.

  • Safety Data Sheet: 4-Nitrophenol. Source: Carl ROTH.

  • Safety Data Sheet: 4-Nitrophenylacetic acid. Source: Santa Cruz Biotechnology.

  • Laboratory Chemical Waste Management Guidelines. Source: University of Pennsylvania EHRS.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Source: U.S. Environmental Protection Agency (EPA).

  • Laboratory Chemical Waste Handling and Disposal Guidelines. Source: University of Canterbury.

  • Safety Data Sheet: m-Nitrophenol. Source: University of Puerto Rico at Mayagüez (UPRM).

  • How to Dispose of Acetic Acid. Source: Lab Alley.

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Source: U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: p-Nitrophenylacetic Acid. Source: CymitQuimica.

  • Safety Data Sheet: 2-methoxyphenylacetic acid. Source: Sigma-Aldrich.

  • Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center.

  • Decontamination, Disinfection and Spill Response. Source: West Virginia University Environmental Health & Safety.

  • How Do You Properly Dispose Of Acetic Acid? Source: Chemistry For Everyone (YouTube).

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Source: University of Minnesota Office of Research.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Source: American Society of Health-System Pharmacists (ASHP).

  • Spill Response Procedures. Source: Tennessee State University.

  • Safety Data Sheet: Acetic Acid. Source: Fisher Scientific.

  • Safety Data Sheet: 2-Nitrophenol. Source: Apollo Scientific.

  • Safety Data Sheet: (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid. Source: C/D/N Isotopes.

  • Properly Managing Chemical Waste in Laboratories. Source: Ace Waste.

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Source: Foley & Lardner LLP.

  • Toxicological Profile for Nitrophenols. Source: Agency for Toxic Substances and Disease Registry (ATSDR).

  • Effective Laboratory Waste Management. Source: Environmental Marketing Services.

  • Management of Hazardous Waste Pharmaceuticals. Source: U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: Methoxyacetic Acid. Source: TCI Chemicals.

  • Chemical Spill Procedures. Source: Clarkson University.

Sources

Handling

Personal protective equipment for handling 2-(3-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-(3-Methoxy-2-nitrophenyl)acetic acid (Molecular Formula: C₉H₉NO₅, Molecular Weight: 211.17 g/mol ).[1] As a specialized organic compound used in complex molecular synthesis, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile: An Evidence-Based Approach

Analysis of analogs such as 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid consistently reveals the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5][6][7]

  • Potential for Genetic Defects: 2-Nitrophenylacetic acid is suspected of causing genetic defects, indicating a need for caution regarding long-term or repeated exposure.[8]

These compounds are typically light brown or yellow crystalline solids.[3][8] Given this information, all handling procedures for 2-(3-Methoxy-2-nitrophenyl)acetic acid should be based on the assumption that it is a hazardous substance requiring meticulous care to prevent skin and eye contact, as well as inhalation of its dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling 2-(3-Methoxy-2-nitrophenyl)acetic acid. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Receiving and Unpacking - Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting - Chemical splash goggles- Face shield (if not working in a fume hood)- Nitrile gloves- Laboratory coat
Solution Preparation and Handling - Chemical splash goggles- Face shield- Nitrile gloves- Laboratory coat
Waste Disposal - Chemical splash goggles- Nitrile gloves- Laboratory coat
A Deeper Look at PPE Selection:
  • Eye and Face Protection: Due to the serious eye irritation potential, chemical splash goggles are mandatory when handling the solid or its solutions.[2][3][4][5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9]

  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[5][10]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[10] This should be supplemented with additional protective clothing if there is a risk of significant exposure.

  • Respiratory Protection: While routine handling in a well-ventilated area or a chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill where dust may become airborne.[3]

Operational Plans: From Receipt to Disposal

A systematic approach to handling 2-(3-Methoxy-2-nitrophenyl)acetic acid is essential for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory practices.

Operational_Workflow Figure 1: Operational Workflow for 2-(3-Methoxy-2-nitrophenyl)acetic Acid cluster_0 Preparation cluster_1 Experimental Use cluster_2 Post-Experiment Receipt Receipt Storage Storage Receipt->Storage Inspect container integrity Weighing Weighing Storage->Weighing Transport in secondary container Solution_Prep Solution_Prep Weighing->Solution_Prep Use fume hood or ventilated enclosure Reaction Reaction Solution_Prep->Reaction Handle with care to avoid splashes Decontamination Decontamination Reaction->Decontamination Clean all equipment Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Segregate waste streams

Caption: A logical workflow for the safe handling of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Step-by-Step Methodologies:

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage location is below eye level and the container is kept tightly closed.[4]

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[5]

  • Use appropriate tools (e.g., spatulas) to handle the solid, avoiding the creation of dust clouds.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Handling and Use:

  • Always wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Emergency Preparedness and Disposal Plan

Spill Response:

  • Small Spills: In the event of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms persist.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: All waste containing 2-(3-Methoxy-2-nitrophenyl)acetic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[2]

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste management service.

By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of 2-(3-Methoxy-2-nitrophenyl)acetic acid, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Wikipedia. (n.d.). * (2-Nitrophenyl)acetic acid*. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Hazard Communication Standard Pictogram. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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